Disodium 5'--inosinate
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H22N8Na2O14 |
|---|---|
Molecular Weight |
668.4 g/mol |
IUPAC Name |
disodium;2-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]-2-hydroxyacetate |
InChI |
InChI=1S/2C11H12N4O7.2Na/c2*16-4-5(17)10(22-7(4)6(18)11(20)21)15-2-14-3-8(15)12-1-13-9(3)19;;/h2*1-2,4-7,10,16-18H,(H,20,21)(H,12,13,19);;/q;;2*+1/p-2/t2*4-,5+,6?,7-,10+;;/m00../s1 |
InChI Key |
RJUVGHSMLKTWKM-AOQYFIQXSA-L |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)C(C(=O)[O-])O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)C(C(=O)[O-])O)O)O.[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)C(C(=O)[O-])O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)C(C(=O)[O-])O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
The Biochemical Synthesis of Inosine Monophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine (B1671953) Monophosphate (IMP) is a central molecule in purine (B94841) metabolism, serving as the precursor for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), the building blocks of nucleic acids. The biosynthesis of IMP occurs through two primary pathways: the de novo synthesis pathway and the salvage pathway. The de novo pathway constructs the purine ring from simpler precursors, while the salvage pathway recycles pre-existing purine bases. Understanding these pathways is critical for research in cellular metabolism, oncology, and the development of therapeutic agents that target nucleotide synthesis. This guide provides an in-depth overview of the biochemical synthesis of IMP, including quantitative data on key enzymes, detailed experimental protocols, and visualizations of the metabolic pathways.
De Novo Synthesis of Inosine Monophosphate
The de novo synthesis of IMP is a ten-step enzymatic pathway that occurs in the cytosol of the cell.[1] This energy-intensive process utilizes amino acids, bicarbonate, and one-carbon units from tetrahydrofolate to assemble the purine ring onto a ribose-5-phosphate (B1218738) scaffold. The major site of de novo purine synthesis is the liver.[1]
The pathway begins with the activation of ribose-5-phosphate to 5-phosphoribosyl-1-pyrophosphate (PRPP). The subsequent nine enzymatic reactions lead to the formation of the first purine nucleotide, inosine monophosphate (IMP).[1]
Key Enzymes and Regulation in De Novo Synthesis
The de novo pathway is tightly regulated to ensure the appropriate supply of purine nucleotides. Key regulatory enzymes are subject to feedback inhibition by the end products of the pathway, including AMP, GMP, and IMP itself.
| Enzyme | Abbreviation | EC Number | Substrates | Products | Allosteric Inhibitors |
| Ribose-phosphate pyrophosphokinase | PRPS | 2.7.6.1 | Ribose-5-phosphate, ATP | PRPP, AMP | AMP, GMP, IMP |
| Amidophosphoribosyltransferase | ATase | 2.4.2.14 | PRPP, Glutamine, H₂O | 5-Phosphoribosylamine, Glutamate, PPi | AMP, GMP, IMP |
| Glycinamide ribonucleotide synthetase | GARS | 6.3.4.13 | 5-Phosphoribosylamine, Glycine, ATP | Glycinamide ribonucleotide (GAR), ADP, Pi | - |
| GAR transformylase | GART | 2.1.2.2 | GAR, 10-formyl-THF | Formylglycinamide ribonucleotide (FGAR), THF | - |
| FGAM synthetase | FGAMS | 6.3.5.3 | FGAR, Glutamine, ATP, H₂O | Formylglycinamidine ribonucleotide (FGAM), Glutamate, ADP, Pi | - |
| AIR synthetase | AIRS | 6.3.3.1 | FGAM, ATP | 5-Aminoimidazole ribonucleotide (AIR), ADP, Pi | - |
| AIR carboxylase | AIRC | 4.1.1.21 | AIR, CO₂ | Carboxyaminoimidazole ribonucleotide (CAIR) | - |
| SAICAR synthetase | SAICARS | 6.3.2.6 | CAIR, Aspartate, ATP | Succinylaminoimidazolecarboxamide ribonucleotide (SAICAR), ADP, Pi | - |
| Adenylosuccinate lyase | ADSL | 4.3.2.2 | SAICAR | Aminoimidazolecarboxamide ribonucleotide (AICAR), Fumarate | - |
| AICAR transformylase | ATIC | 2.1.2.3 | AICAR, 10-formyl-THF | Formimidoimidazolecarboxamide ribonucleotide (FAICAR), THF | - |
| IMP cyclohydrolase | IMPCH | 3.5.4.10 | FAICAR | Inosine monophosphate (IMP), H₂O | - |
Table 1: Key Enzymes in the De Novo Synthesis of Inosine Monophosphate.
Quantitative Data on Key De Novo Synthesis Enzymes
The following table summarizes key kinetic parameters for some of the regulatory enzymes in the human de novo purine synthesis pathway. These values can vary depending on the specific experimental conditions.
| Enzyme | Source | Km (Substrate) | Vmax or Specific Activity | Reference(s) |
| Ribose-phosphate pyrophosphokinase 1 (PRPS1) | Human Erythrocytes | 33 µM (Ribose-5-P), 14 µM (MgATP) | - | [2] |
| Amidophosphoribosyltransferase (ATase) | Human Placenta | 0.48 µM (PRPP), 1.6 µM (Glutamine) | - | [3] |
| IMP Dehydrogenase 2 (IMPDH2) | Human (recombinant) | 9.3 µM (IMP), 32 µM (NAD+) | 1.3 s⁻¹ (kcat) | [4] |
Table 2: Kinetic Parameters of Key Human De Novo Purine Synthesis Enzymes.
Salvage Pathway of Inosine Monophosphate Synthesis
The salvage pathway is an energy-efficient alternative to de novo synthesis, recycling purine bases and nucleosides from the degradation of nucleic acids. This pathway is particularly important in tissues with high energy demands or limited de novo synthesis capacity.[5]
The key enzyme in the salvage of hypoxanthine (B114508) to IMP is hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This enzyme catalyzes the transfer of a phosphoribosyl group from PRPP to hypoxanthine, forming IMP.[5]
Key Enzyme in the Salvage Pathway
| Enzyme | Abbreviation | EC Number | Substrates | Products |
| Hypoxanthine-guanine phosphoribosyltransferase | HGPRT | 2.4.2.8 | Hypoxanthine, PRPP | IMP, PPi |
| Hypoxanthine-guanine phosphoribosyltransferase | HGPRT | 2.4.2.8 | Guanine (B1146940), PRPP | GMP, PPi |
| Adenine phosphoribosyltransferase | APRT | 2.4.2.7 | Adenine, PRPP | AMP, PPi |
Table 3: Key Enzymes in the Purine Salvage Pathway.
Quantitative Data on a Key Salvage Pathway Enzyme
| Enzyme | Source | Specific Activity | Reference(s) |
| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Human (recombinant) | ≥ 1 Unit/mg protein | [6] |
Table 4: Specific Activity of Human Hypoxanthine-Guanine Phosphoribosyltransferase. One unit is defined as the amount of enzyme that converts 1 µmole of hypoxanthine to IMP per minute at pH 8.8 and 25°C.
Signaling Pathway and Experimental Workflow Diagrams
Caption: De Novo Synthesis Pathway of Inosine Monophosphate.
Caption: Purine Salvage Pathway.
Experimental Protocols
Spectrophotometric Assay for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity
This assay measures the activity of HGPRT by monitoring the increase in absorbance at 257.5 nm, which corresponds to the conversion of guanine to GMP.[7]
Materials:
-
Spectrophotometer capable of reading at 257.5 nm
-
Quartz cuvettes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂
-
Substrate solution: 1 mM Guanine in 0.1 M NaOH (diluted in Assay Buffer to a working concentration)
-
PRPP solution: 10 mM 5-phosphoribosyl-1-pyrophosphate in Assay Buffer
-
Cell lysate or purified enzyme solution
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, guanine, and PRPP.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the cell lysate or purified enzyme.
-
Immediately monitor the change in absorbance at 257.5 nm over time.
-
Calculate the rate of reaction from the linear portion of the absorbance curve. The molar extinction coefficient for the conversion of guanine to GMP at 257.5 nm is required for this calculation.
Radiometric Assay for IMP Dehydrogenase (IMPDH) Activity
This highly sensitive assay measures the activity of IMPDH by quantifying the release of tritium (B154650) from [2-³H]IMP.[8]
Materials:
-
[2-³H]Inosine monophosphate ([2-³H]IMP)
-
Scintillation counter and vials
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA
-
NAD⁺ solution: 10 mM
-
Allopurinol solution: 10 mM (to inhibit xanthine (B1682287) oxidase)
-
Cell lysate or purified enzyme solution
-
Trichloroacetic acid (TCA)
-
Activated charcoal slurry
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, [2-³H]IMP, NAD⁺, and allopurinol.
-
Pre-incubate the mixture at 37°C.
-
Start the reaction by adding the enzyme source.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding cold TCA.
-
Add activated charcoal slurry to bind the unreacted [2-³H]IMP.
-
Centrifuge to pellet the charcoal.
-
Measure the radioactivity of the supernatant, which contains the released ³H₂O, using a scintillation counter.
-
Calculate the enzyme activity based on the amount of ³H₂O produced.
[¹⁵N]Glycine Incorporation Assay for De Novo Purine Synthesis
This method measures the rate of de novo purine synthesis by tracking the incorporation of a stable isotope-labeled precursor, [¹⁵N]glycine, into purine nucleotides.[9]
Materials:
-
[¹⁵N]Glycine
-
Cell culture medium deficient in glycine
-
Cultured cells
-
LC-MS/MS system
-
Reagents for nucleotide extraction (e.g., cold methanol/acetonitrile)
Procedure:
-
Culture cells in a glycine-deficient medium.
-
Add [¹⁵N]glycine to the medium to a final desired concentration.
-
Incubate the cells for various time points.
-
At each time point, harvest the cells and quench metabolism rapidly.
-
Extract the intracellular nucleotides using a cold solvent mixture.
-
Analyze the extracts by LC-MS/MS to quantify the amount of ¹⁵N-labeled IMP, AMP, and GMP.
-
The rate of incorporation is determined by plotting the percentage of labeled purines over time.[9]
Conclusion
The biosynthesis of inosine monophosphate is a fundamental cellular process with significant implications for health and disease. The intricate regulation of both the de novo and salvage pathways highlights their importance in maintaining cellular homeostasis. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the complexities of purine metabolism and to develop novel therapeutic strategies targeting these essential pathways.
References
- 1. microbenotes.com [microbenotes.com]
- 2. researchgate.net [researchgate.net]
- 3. Human glutamine phosphoribosylpyrophosphate amidotransferase. Kinetic and regulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 6. Human active HGPRT enzyme - purified HPRT enzyme [novocib.com]
- 7. Human hypoxanthine-guanine phosphoribosyltransferase. Development of a spectrophotometric assay and its use in detection and characterization of mutant forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A straightforward radiometric technique for measuring IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Disodium 5'-Inosinate in Purine Metabolism: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Disodium 5'-inosinate, the sodium salt of inosine (B1671953) 5'-monophosphate (IMP), stands as a critical nexus in the intricate web of purine (B94841) metabolism. Far more than a simple flavor enhancer, IMP is the foundational precursor for the synthesis of all adenine (B156593) and guanine (B1146940) ribonucleotides, which are essential for a vast array of cellular functions, including DNA and RNA synthesis, energy transfer, and cellular signaling.[1][2][3] This technical guide provides a comprehensive overview of the role of IMP in purine metabolism, detailing the key biochemical pathways, regulatory mechanisms, and relevant experimental protocols for its study.
IMP Biosynthesis: De Novo and Salvage Pathways
Cells maintain their purine nucleotide pools through two primary routes: the de novo synthesis pathway and the salvage pathway. IMP is the first fully formed purine nucleotide produced in the de novo pathway.[4][5]
1.1. De Novo Purine Synthesis
The de novo pathway is an energy-intensive process that builds the purine ring from simpler molecules, including amino acids (glycine, glutamine, and aspartate), carbon dioxide, and one-carbon units from the folate pool.[1][5][6] The synthesis of IMP from 5-phosphoribosyl-1-pyrophosphate (PRPP) involves a conserved ten-step enzymatic cascade.[4][7] In humans, these ten steps are catalyzed by six enzymes, some of which are multifunctional.[7][8] The major site of de novo purine synthesis is the liver.[5][9]
1.2. Purine Salvage Pathway
The salvage pathway is an energy-efficient alternative that recycles pre-existing purine bases (hypoxanthine, guanine, and adenine) derived from the diet or the breakdown of nucleic acids.[1][10] The key enzyme in the salvage of hypoxanthine (B114508) to IMP is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes the transfer of a phosphoribosyl group from PRPP to hypoxanthine.[10][11] This pathway is particularly crucial in tissues with limited de novo synthesis capacity.[1]
Diagram of Purine Biosynthesis Pathways
Caption: Overview of De Novo and Salvage Pathways for IMP Synthesis.
IMP as a Branch Point: Synthesis of AMP and GMP
IMP serves as the central precursor for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[2][12][13] This bifurcation allows for the balanced production of adenine and guanine nucleotides to meet cellular demands.[14][15]
2.1. Synthesis of Adenosine Monophosphate (AMP)
The conversion of IMP to AMP is a two-step process:
-
Adenylosuccinate Synthetase (ADSS) catalyzes the GTP-dependent condensation of IMP with aspartate to form adenylosuccinate.[13][16]
-
Adenylosuccinate Lyase (ADSL) then cleaves fumarate (B1241708) from adenylosuccinate to yield AMP.[5]
2.2. Synthesis of Guanosine Monophosphate (GMP)
The synthesis of GMP from IMP also involves two steps:
-
Inosine Monophosphate Dehydrogenase (IMPDH) , a rate-limiting enzyme, catalyzes the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP).[17]
-
GMP Synthetase (GMPS) then converts XMP to GMP, utilizing glutamine as the amino group donor and ATP for energy.[18]
Diagram of IMP Conversion to AMP and GMP
Caption: Conversion of IMP to AMP and GMP.
Regulation of Purine Metabolism at the IMP Branch Point
The intricate balance of purine nucleotide synthesis is tightly regulated through feedback inhibition to prevent the overproduction of purines and to maintain appropriate ratios of adenine and guanine nucleotides.
-
Feedback Inhibition of De Novo Synthesis: The end products of the pathway, AMP and GMP, allosterically inhibit the first committed step of de novo synthesis, the conversion of PRPP to 5-phosphoribosylamine, catalyzed by glutamine PRPP amidotransferase.[18]
-
Reciprocal Regulation at the IMP Branch Point: The synthesis of AMP and GMP from IMP is reciprocally regulated. AMP inhibits adenylosuccinate synthetase, while GMP inhibits IMP dehydrogenase.[15] This ensures that a deficiency in one purine nucleotide leads to its increased synthesis from IMP.[4] Furthermore, GTP is the energy source for AMP synthesis, while ATP fuels GMP synthesis, providing another layer of cross-regulation.[14][15]
Quantitative Data in Purine Metabolism
The following tables summarize key quantitative data related to the enzymes and metabolites involved in IMP metabolism.
Table 1: Kinetic Parameters of Key Enzymes in IMP Metabolism
| Enzyme | Organism/Isoform | Substrate | Km (µM) | kcat (s-1) | Reference(s) |
| IMPDH Type I | Human | IMP | 18 | 1.5 | [8][19] |
| NAD+ | 46 | [8][19] | |||
| IMPDH Type II | Human | IMP | 9.3 | 1.3 | [2][8][19] |
| NAD+ | 32 | [2][8][19] | |||
| Adenylosuccinate Synthetase | E. coli | IMP | 20 | 0.081 (Vmax in mM/min) | [20] |
| GTP | 23 | [20] | |||
| Aspartate | 300 | [20] | |||
| Adenylosuccinate Synthetase (acidic isozyme) | Mouse | IMP | 12 | [11] | |
| GTP | 15 | [11] | |||
| Aspartate | 950 | [11] | |||
| Adenylosuccinate Synthetase (basic isozyme) | Mouse | IMP | 45 | [11] | |
| GTP | 12 | [11] | |||
| Aspartate | 140 | [11] |
Table 2: Intracellular Concentrations of Purine Nucleotides
| Cell Type | Condition | IMP (µM) | AMP (µM) | GMP (µM) | ATP/ADP Ratio | AMP/GMP Ratio | Reference(s) |
| HeLa | Purine-rich media | ~0.5 | ~4.25 | ~0.5 | 1.96 | 8.50 | [3] |
| HeLa | Purine-depleted media | ~1.5 | ~3.91 | ~0.5 | 1.98 | 7.82 | [3] |
| N2a (undifferentiated) | Day 1 | Not reported | ~1.5 | Not reported | Not reported | Not reported | [21][22] |
| N2a (undifferentiated) | Day 5 | Not reported | ~0.5 | Not reported | Not reported | Not reported | [21][22] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of IMP metabolism.
5.1. Quantification of Intracellular Purine Nucleotides by LC-MS/MS
This protocol outlines a method for the extraction and quantification of purine nucleotides from cultured mammalian cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][21][22]
Diagram of LC-MS/MS Workflow for Purine Quantification
Caption: Workflow for LC-MS/MS-based purine nucleotide quantification.
Protocol Steps:
-
Cell Culture and Harvesting: Culture cells to the desired confluency. For adherent cells, aspirate the medium and wash the cells twice with ice-cold 0.9% NaCl solution.[23] For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold 0.9% NaCl.[23]
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to the cell pellet or plate.[23][24] Scrape adherent cells and transfer the cell suspension to a microcentrifuge tube.
-
Lysis and Protein Precipitation: Vortex the samples for 10 minutes at 4°C.[23] Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[23]
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and dry the sample completely using a speed vacuum or a stream of nitrogen.[23]
-
Reconstitution: Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.[21][22]
-
Chromatography: Use a suitable column for polar metabolites (e.g., a HILIC column). The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). A gradient elution is used to separate the purine nucleotides.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification.[21] Define specific precursor-to-product ion transitions for each purine nucleotide.
-
-
Data Analysis: Quantify the concentration of each purine nucleotide by comparing the peak areas from the samples to a standard curve generated from known concentrations of analytical standards.[21]
5.2. Spectrophotometric Assay for IMP Dehydrogenase (IMPDH) Activity
This assay measures the activity of IMPDH by monitoring the production of NADH at 340 nm.[15][25][26]
Diagram of IMPDH Activity Assay Workflow
Caption: Workflow for the spectrophotometric assay of IMPDH activity.
Protocol Steps:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl.
-
IMP Solution: Prepare a stock solution of IMP in the assay buffer.
-
NAD+ Solution: Prepare a fresh stock solution of NAD+ in the assay buffer.
-
Enzyme Preparation: Dilute the purified IMPDH enzyme or cell lysate containing IMPDH to an appropriate concentration in the assay buffer.
-
-
Assay Procedure:
-
In a cuvette, combine the assay buffer, IMP solution, and enzyme preparation.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NAD+ solution.
-
Immediately begin monitoring the increase in absorbance at 340 nm using a spectrophotometer in kinetic mode.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law, where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M-1cm-1.
-
5.3. Immunofluorescence Staining for Purinosome Visualization
This protocol describes the visualization of purinosomes, dynamic multi-enzyme complexes involved in de novo purine synthesis, in cultured HeLa cells using immunofluorescence microscopy.[2][18][27][28][29]
Diagram of Immunofluorescence Workflow for Purinosome Visualization
Caption: Workflow for immunofluorescence staining of purinosomes.
Protocol Steps:
-
Cell Culture: Seed HeLa cells on sterile glass coverslips in a culture dish and grow in purine-depleted medium to induce purinosome formation.[2][27]
-
Fixation: Aspirate the culture medium and fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[18][29]
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[27]
-
Blocking: Wash the cells three times with PBS and block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal donkey serum in PBST) for 1 hour at room temperature.[27]
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against purinosome components (e.g., rabbit anti-GART and mouse anti-PAICS) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with fluorescently labeled secondary antibodies (e.g., donkey anti-rabbit Alexa Fluor 488 and donkey anti-mouse Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBST. Counterstain the nuclei with DAPI for 5 minutes.[29] Wash twice with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. Purinosomes will appear as cytoplasmic puncta where the signals from the different purinosome protein antibodies colocalize.
Conclusion
Disodium 5'-inosinate, or IMP, is a cornerstone of purine metabolism, acting as the central hub for both the synthesis and interconversion of adenine and guanine nucleotides. Its strategic position makes the enzymes involved in its metabolism, such as IMPDH and ADSS, attractive targets for therapeutic intervention in a range of diseases, including cancer and viral infections. A thorough understanding of the intricate regulation of IMP metabolism, supported by robust experimental methodologies, is paramount for researchers and drug development professionals seeking to modulate these critical cellular pathways. The continued exploration of the spatial and temporal organization of purine metabolic enzymes, such as the purinosome, will undoubtedly unveil further layers of regulatory complexity and offer new avenues for therapeutic innovation.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Detecting Purinosome Metabolon Formation with Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lornajane.net [lornajane.net]
- 4. worthe-it.co.za [worthe-it.co.za]
- 5. scienceopen.com [scienceopen.com]
- 6. Intracellular Cyclic AMP Concentration Responds Specifically to Growth Regulation by Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmrservice.com [bmrservice.com]
- 8. Multiplex Assay Kit for Adenylosuccinate Synthase (ADSS) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMJ670Mu | Mus musculus (Mouse) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 9. scispace.com [scispace.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. medium.com [medium.com]
- 13. lcms.cz [lcms.cz]
- 14. waters.com [waters.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. dot | Graphviz [graphviz.org]
- 17. researchgate.net [researchgate.net]
- 18. arigobio.com [arigobio.com]
- 19. researchgate.net [researchgate.net]
- 20. Kinetic studies of mutant human adenylosuccinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. ADSS2 adenylosuccinate synthase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 25. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 26. Enzymaktivitätsmessung der IMP-Dehydrogenase mittels spektrophotometrischer Assays [de.creative-enzymes.com]
- 27. Detecting Purinosome Metabolon Formation with Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Immunofluorescence of HeLa cells [liverpool.ac.uk]
- 29. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
"Discovery and history of Disodium 5'-inosinate as a flavor enhancer"
An In-depth Technical Guide to the Discovery and History of Disodium (B8443419) 5'-Inosinate as a Flavor Enhancer
For Researchers, Scientists, and Drug Development Professionals
Disodium 5'-inosinate (IMP), a purine (B94841) ribonucleotide, is a pivotal flavor enhancer in the food industry, renowned for its ability to impart the umami taste, often described as savory or meaty. Its discovery and subsequent commercialization represent a significant milestone in food science and technology. This technical guide provides a comprehensive overview of the history of IMP, from its initial isolation to its current industrial production methods. It delves into the scientific underpinnings of its flavor-enhancing properties, particularly its synergistic relationship with monosodium glutamate (B1630785) (MSG). Detailed experimental protocols for its extraction, production, and sensory evaluation are provided, along with quantitative data and visualizations of key pathways and workflows. This document serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the science and history of umami flavor enhancement.
A Historical Journey: The Discovery of Umami and Inosinate
The story of disodium 5'-inosinate is intrinsically linked to the discovery of umami, the fifth basic taste.
-
1908: The Dawn of Umami: The journey began with Japanese chemist Professor Kikunae Ikeda of the Tokyo Imperial University.[1][2] While studying the flavor of kombu (kelp) broth, he identified L-glutamate as the source of a distinct savory taste, which he named "umami."[1][3] This led to the commercialization of monosodium glutamate (MSG) as a flavor enhancer.[4]
-
1913: The Discovery of a New Umami Substance: Dr. Shintaro Kodama, a disciple of Professor Ikeda, sought to identify the umami component in another traditional Japanese ingredient, dried bonito flakes (katsuobushi).[1][5] His research, published in the Journal of the Tokyo Chemical Society, culminated in the isolation of the disodium salt of inosinic acid (disodium 5'-inosinate) as the substance responsible for the savory taste of the fish flakes.[6][7]
-
1957: The Trifecta of Umami: The umami family expanded further when Dr. Akira Kuninaka of Yamasa Shoyu Research Laboratories discovered that 5'-guanylate, found in dried shiitake mushrooms, also possessed a strong umami taste.[5] Kuninaka's work also illuminated the remarkable synergistic effect between glutamate and these 5'-ribonucleotides, where the combination results in a significantly amplified umami taste.[5]
Historical Timeline of Umami Discovery
References
- 1. Production of 5'-ribonucleotides by enzymatic hydrolysis of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. The Synergistic Taste Effect of Monosodium Glutamate and Disodium 5′-Inosinate | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. TAS1R3 taste 1 receptor member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Engineering of Corynebacterium glutamicum for the synthesis of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Disodium 5'-Inosinate: A Technical Guide to Its Natural Occurrence and Commercial Synthesis
Disodium (B8443419) 5'-inosinate (IMP), also known by the E-number E631, is the disodium salt of inosinic acid.[1][2] It is a naturally occurring nucleotide that plays a crucial role in metabolism as the first nucleotide formed during purine (B94841) synthesis.[3] In the food industry, it is a widely used flavor enhancer, prized for its ability to impart a savory or "umami" taste.[2][4] This is often done in synergy with monosodium glutamate (B1630785) (MSG) and disodium guanylate (GMP), with the combination being known as disodium 5'-ribonucleotides.[4][5][6] This guide provides a detailed overview of the natural sources of Disodium 5'-inosinate and the biotechnological and chemical processes involved in its commercial production.
Natural Sources of Disodium 5'-Inosinate
Inosinate is naturally present in a variety of foods, particularly in animal tissues.[1] The concentration of inosinate contributes significantly to the characteristic meaty and savory flavor of these foods.[1] Excessive intake of purine-rich foods, which are high in compounds like inosine (B1671953), can lead to elevated serum uric acid levels.[7]
Table 1: Concentration of Inosinate in Various Natural Sources
| Food Source | Concentration (mg/100g) |
| Meat and Fish | 80 - 800[5] |
| Pork | High[1] |
| Chicken | High[1] |
| Beef | High[8] |
| Dried Bonito | High[8] |
| Tuna | High[8] |
| Powdered Umami Broth | 684.8 (total purines, high in IMP)[9] |
Note: The concentrations can vary based on the specific cut of meat, preparation method, and age of the animal.
Chicken has been reported to have the highest level of IMP among pork, chicken, and beef.[10] The breakdown of adenosine (B11128) triphosphate (ATP) post-mortem leads to the accumulation of IMP, which is then gradually degraded to inosine and hypoxanthine.[10]
Commercial Production of Disodium 5'-Inosinate
Commercial production of Disodium 5'-inosinate has evolved from direct extraction from animal tissues to more cost-effective and vegetarian-friendly biotechnological methods.[1] Today, the primary method is microbial fermentation of sugars, which allows for large-scale, controlled production without the use of animal-derived materials.[1][2]
The cornerstone of modern Disodium 5'-inosinate production is the fermentation of a carbon source, such as glucose or tapioca starch, by specific strains of bacteria.[1][2][5] Genetically modified strains of Corynebacterium glutamicum (also referred to as Corynebacterium ammoniagenes) and Bacillus subtilis are prominently used for their ability to overproduce inosine or inosinic acid.[1][11]
The overall workflow involves two main stages:
-
Fermentation: Production of inosine by the microorganism.
-
Downstream Processing: Conversion of inosine to inosinic acid, followed by purification and crystallization to yield Disodium 5'-inosinate.
Diagram 1: Commercial Production Workflow of Disodium 5'-Inosinate
Caption: Workflow for Disodium 5'-Inosinate production.
This protocol is a representative example based on studies aimed at enhancing inosine production through metabolic engineering.
1. Strain and Media Preparation:
-
Microorganism: A genetically engineered strain of Bacillus subtilis designed for inosine overproduction (e.g., a deoD and purA double mutant).[12][13]
-
Seed Medium:
-
Glucose: 20 g/L
-
Tryptone: 10 g/L
-
Yeast Powder: 15 g/L
-
Corn Steep Liquor: 7 g/L
-
NaCl: 2.5 g/L
-
Urea: 2 g/L
-
Adjust pH to 7.0-7.2.[12]
-
-
Fermentation Medium:
-
Glucose: 140 g/L
-
Corn Steep Liquor: 16 g/L
-
Yeast Powder: 15 g/L
-
Urea: 13 g/L
-
(NH₄)₂SO₄: 22 g/L
-
MgSO₄·7H₂O: 4 g/L
-
K₂HPO₄: 5 g/L
-
CaCO₃: 20 g/L.[12]
-
2. Fermentation Conditions:
-
Inoculation: Inoculate a 500 mL shake flask containing the fermentation medium with the seed culture.[12]
-
Temperature: Maintain at 30-32°C.[14]
-
Aeration and Agitation: Culture with shaking to ensure adequate oxygen supply.[15]
-
pH Control: Maintain pH between 5.0 and 7.0.[14] The production of inosine is highly dependent on maintaining the optimal pH range.[15]
-
Duration: Fermentation is typically carried out for 80-120 hours.[14][16]
3. Yield:
-
Metabolically engineered strains of B. subtilis have achieved inosine production titers ranging from 7.6 g/L to as high as 25.81 g/L.[13][17]
After fermentation, the inosine-rich broth undergoes several processing steps to yield the final purified product.
1. Cell Separation and Broth Concentration:
-
The bacterial cells are removed from the fermentation broth through centrifugation or filtration.[18][19]
-
The resulting cell-free liquid is then concentrated, often using vacuum drying, to increase the concentration of inosinic acid to 200-300 g/L.[19]
2. Chemical Synthesis: Phosphorylation of Inosine:
-
The concentrated inosine is chemically converted to inosinic acid (IMP). This is typically achieved by reacting inosine with a phosphorylating agent like phosphoryl chloride (POCl₃).[2]
3. Purification and Crystallization:
-
Historical Method (Ion Exchange): Early methods involved using ion-exchange resins to separate organic and inorganic substances, yielding a highly purified inosinic acid solution. However, this process generates a significant amount of wastewater.[18]
-
Modern Method (Crystallization): A more environmentally friendly approach involves direct crystallization from the concentrated fermentation liquid.[18][19]
-
pH Adjustment: The pH of the concentrated liquid is adjusted to a specific range (e.g., 6-10) to facilitate crystallization.[18]
-
Heating and Cooling: The solution is heated to fully dissolve any pre-crystallized material and then cooled to induce crystallization.[18]
-
Solvent Addition: A hydrophilic organic solvent, such as methanol (B129727) or ethanol, is added to the cooled liquid to further promote the crystallization of Disodium 5'-inosinate.[18]
-
Recovery: The resulting crystals are separated, for example by centrifugation, and then dried.[20]
-
Diagram 2: Purine Biosynthesis Pathway Leading to Inosine Monophosphate (IMP)
Caption: Simplified purine pathway and metabolic engineering targets.
Analytical Methods for Quantification
Accurate quantification of Disodium 5'-inosinate is essential for quality control in the food industry. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for this purpose.
This protocol provides a general methodology for the simultaneous determination of Disodium 5'-guanylate (GMP) and Disodium 5'-inosinate (IMP).
1. Sample Preparation:
-
Extraction: Extract GMP and IMP from the food sample using a suitable solvent such as deionized water, 0.1 M HCl, or 6% acetic acid.[21]
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., SunFire® C18, 250 mm × 4.6 mm × 5 µm or Kromasil 100-5-C18).[21]
-
Mobile Phase: An isocratic mobile phase is often used, consisting of a buffer system. A common choice is a potassium phosphate (B84403) buffer with an organic modifier like methanol or acetonitrile.[21] The use of a phosphate buffer avoids the column fouling and reproducibility issues associated with ion-pairing agents.[21]
-
Detection Wavelength: Set the detector to 254 nm or 255 nm for nucleotide detection.[21]
-
Flow Rate and Temperature: Systematically test and optimize flow rates and column temperatures to achieve the best separation.[21]
3. Validation:
-
The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[21]
-
Example Validation Results:
-
Linearity (R²): >0.995
-
Recovery (Accuracy): 91.4% to 95.0%
-
Relative Standard Deviation (Precision): <5%[21]
-
This robust analytical method allows for the precise quantification of umami-enhancing nucleotides, which is critical for flavor standardization, product formulation, and ensuring compliance with food labeling regulations.[21]
References
- 1. E631 – Disodium 5’-inosinate | proE.info [proe.info]
- 2. foodadditives.net [foodadditives.net]
- 3. Inosinic acid - Wikipedia [en.wikipedia.org]
- 4. E631 - Disodium inosinate | The Vegan Catalog [thevegcat.com]
- 5. Disodium inosinate - Wikipedia [en.wikipedia.org]
- 6. vrg.org [vrg.org]
- 7. Lactobacillus gasseri PA-3 Uses the Purines IMP, Inosine and Hypoxanthine and Reduces Their Absorption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disodium 5'-Inosinate | 4691-65-0 [chemicalbook.com]
- 9. Total Purine and Purine Base Content of Common Foodstuffs for Facilitating Nutritional Therapy for Gout and Hyperuricemia [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Safety and efficacy of IMP (disodium 5′‐inosinate) produced by fermentation with Corynebacterium stationis KCCM 80161 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. De novo engineering and metabolic flux analysis of inosine biosynthesis in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
- 15. US3111459A - Method for preparation of inosine - Google Patents [patents.google.com]
- 16. [Inosine synthesis by Bacillus subtilis mutants and their development in synthetic media] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In silico-guided metabolic engineering of Bacillus subtilis for efficient biosynthesis of purine nucleosides by blocking the key backflow nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN101918576A - A preparation method of disodium 5'-inosinate by using crystallization process - Google Patents [patents.google.com]
- 19. WO2009084836A2 - A preparation method of disodium 5'-inosinate by using crystallization process - Google Patents [patents.google.com]
- 20. US4958017A - Purification of inosine from guanosine - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Disodium 5'-inosinate Crystals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium (B8443419) 5'-inosinate (IMP), a purine (B94841) ribonucleoside monophosphate, is widely recognized for its flavor-enhancing properties in the food industry. Beyond its organoleptic attributes, a thorough understanding of its physicochemical properties is paramount for its application in pharmaceutical and other advanced formulations. This technical guide provides a comprehensive overview of the known physicochemical characteristics of crystalline Disodium 5'-inosinate, with a focus on its structure, solubility, stability, and hygroscopicity. This document synthesizes available data into structured tables, details relevant experimental protocols, and presents visual workflows to aid researchers and professionals in drug development and food science.
Introduction
Disodium 5'-inosinate (C₁₀H₁₁N₄Na₂O₈P), the disodium salt of inosinic acid, is a nucleotide that plays a significant role as a flavor enhancer, often used synergistically with monosodium glutamate (B1630785) (MSG) to create the umami taste.[1][2] Its presence is ubiquitous in a variety of processed foods.[2] The crystalline form of Disodium 5'-inosinate is typically a white, odorless powder or crystal.[3][4] While its primary application is in the food sector, its nature as a nucleotide suggests potential for broader applications, necessitating a detailed characterization of its solid-state properties. This guide aims to consolidate the scientific information available on the physicochemical properties of Disodium 5'-inosinate crystals.
General Physicochemical Properties
Disodium 5'-inosinate is a white crystalline powder.[5] It is known to exist in a hydrated form, commonly as a heptahydrate, containing approximately 7.5 molecules of water of crystallization.[4][5] This hydration state is a critical factor influencing its stability and handling properties.
| Property | Value | Reference(s) |
| Chemical Name | Disodium inosine-5'-monophosphate | [4] |
| Synonyms | IMP, Sodium 5'-inosinate, Sodium inosinate | [4] |
| CAS Number | 4691-65-0 | [3][4] |
| Molecular Formula | C₁₀H₁₁N₄Na₂O₈P (anhydrous) | [2] |
| Molecular Weight | 392.17 g/mol (anhydrous) | [3] |
| Appearance | Colorless or white crystals or a white crystalline powder | [3][4] |
| Odor | Odorless | [3] |
| Taste | Characteristic umami taste | [5] |
| pH (5% w/v solution) | 7.0 - 8.5 | [3] |
| Melting Point | Decomposes at approximately 230 °C | [6] |
Crystal Structure
Experimental Protocol: Powder X-ray Diffraction (PXRD)
A standard procedure for obtaining a PXRD pattern for Disodium 5'-inosinate crystals is as follows:
-
Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder. The surface of the powder should be flat and level with the holder's surface to ensure accurate results.
-
Instrument Setup: A diffractometer with a copper X-ray source (Cu Kα radiation) is typically used. The instrument is calibrated using a standard reference material.
-
Data Collection: The sample is irradiated with the X-ray beam, and the detector scans a range of 2θ angles (typically from 5° to 50°) to measure the intensity of the diffracted X-rays.
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ angle, provides a fingerprint of the crystalline structure. This pattern can be used for phase identification and to determine lattice parameters if a suitable indexing program is employed.
References
- 1. Disodium inosinate - Wikipedia [en.wikipedia.org]
- 2. Disodium 5'-inosinate | C10H11N4Na2O8P | CID 135414245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. Disodium 5'-Inosinate | 4691-65-0 [chemicalbook.com]
- 5. DISODIUM INOSINATE - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Disodium 5'-Inosinate Taste Receptor Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) 5'-inosinate (IMP), a purine (B94841) nucleotide, is a widely utilized food additive known for its potent umami taste-enhancing properties. Its primary mechanism of action involves the allosteric modulation of the principal umami taste receptor, a heterodimer of the T1R1 and T1R3 G protein-coupled receptors. This document provides a comprehensive technical overview of the interaction between disodium 5'-inosinate and the umami taste receptor, detailing the molecular mechanisms, downstream signaling pathways, and key experimental methodologies used in its study. The information is intended to serve as a foundational guide for researchers and professionals in the fields of sensory science, pharmacology, and drug development.
Core Interaction: Allosteric Modulation of the T1R1/T1R3 Receptor
The sensation of umami, or savoriness, is predominantly mediated by the T1R1/T1R3 receptor, which is activated by L-glutamate. Disodium 5'-inosinate functions as a positive allosteric modulator of this receptor.[1][2] It does not activate the receptor on its own but significantly enhances the receptor's response to L-glutamate.[3] This synergistic interaction is a hallmark of umami taste perception.[4]
The binding of L-glutamate occurs within the Venus flytrap domain (VFTD) of the T1R1 subunit.[5] Molecular modeling and mutagenesis studies suggest that IMP binds to a site near the opening of the VFTD on the T1R1 subunit, stabilizing the closed, active conformation of the receptor when glutamate (B1630785) is also bound.[6][7] This stabilization leads to a more robust and prolonged receptor activation, resulting in the amplified umami taste sensation.
Quantitative Analysis of Synergistic Interaction
The synergistic effect between monosodium glutamate (MSG) and disodium 5'-inosinate (IMP) has been quantified in various studies. The potentiation of the T1R1/T1R3 receptor response is typically measured by the shift in the half-maximal effective concentration (EC50) of MSG in the presence of IMP.
| Parameter | Condition | Value | Reference |
| EC50 of L-glutamate | Without IMP | 3.2 mM | [3] |
| With 0.1 mM IMP | 0.9 mM | [3] | |
| With 1 mM IMP | 0.2 mM | [3] | |
| IC50 of Lactisole (inhibitor) | On 8 mM L-glutamate | 0.19 ± 0.02 mM | [3] |
| On 80 mM L-glutamate | 0.21 ± 0.01 mM | [3] | |
| On 0.8 mM L-glutamate + 0.2 mM IMP | 0.35 ± 0.03 mM | [3] | |
| On 8 mM L-glutamate + 0.2 mM IMP | 0.82 ± 0.06 mM | [3] |
Umami Taste Receptor Signaling Pathway
The activation of the T1R1/T1R3 receptor by L-glutamate and its potentiation by IMP initiates a downstream signaling cascade within the taste receptor cell. This pathway ultimately leads to neurotransmitter release and the transmission of the umami signal to the brain.
Experimental Protocols
In Vitro T1R1/T1R3 Activation Assay using Calcium Imaging
This protocol details the measurement of intracellular calcium mobilization in HEK293 cells stably expressing the human T1R1/T1R3 receptor in response to umami stimuli.
Detailed Methodology:
-
Cell Culture: Maintain HEK293 cells stably co-expressing human T1R1, T1R3, and a promiscuous G-protein such as Gα15 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Seeding: Seed cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in the assay buffer containing 0.02% Pluronic F-127.
-
Incubation: Incubate the plate for 60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with the assay buffer to remove extracellular dye.
-
Stimulation: Prepare serial dilutions of MSG with and without a fixed concentration of IMP (e.g., 0.1 mM) in the assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for each well before adding the stimulus.
-
Data Acquisition: Inject the stimulus solutions and immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).
-
Data Analysis: The change in fluorescence is typically expressed as ΔF/F, where F is the baseline fluorescence. Plot the dose-response curves and calculate the EC50 values for MSG in the presence and absence of IMP.
Patch-Clamp Electrophysiology of Taste Receptor Cells
This protocol describes whole-cell patch-clamp recordings from isolated taste receptor cells to measure changes in membrane potential and ion channel activity in response to umami stimuli.
Detailed Methodology:
-
Taste Bud Isolation: Isolate taste buds from the circumvallate or foliate papillae of a model organism (e.g., mouse) by enzymatic digestion.
-
Cell Dissociation: Mechanically dissociate individual taste receptor cells from the isolated taste buds.
-
Patch-Clamp Recording:
-
Transfer the dissociated cells to a recording chamber on an inverted microscope.
-
Use borosilicate glass pipettes with a resistance of 3-7 MΩ filled with an appropriate internal solution.
-
Establish a high-resistance (GΩ) seal between the pipette and a taste receptor cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
In voltage-clamp mode, hold the cell at a negative potential (e.g., -70 mV) and record inward currents upon application of stimuli.
-
In current-clamp mode, record changes in the membrane potential (depolarization) in response to stimuli.
-
-
Stimulus Application: Apply solutions of MSG, IMP, and their mixtures to the cell using a perfusion system.
-
Data Analysis: Analyze the recorded currents or changes in membrane potential to characterize the cellular response to the umami compounds.
Sensory Evaluation of Umami Synergy
This protocol outlines a standardized method for human sensory panels to evaluate the synergistic umami taste of MSG and IMP.
Detailed Methodology:
-
Panelist Selection and Training: Recruit and train a panel of 8-12 individuals to recognize and rate the intensity of the five basic tastes, with a specific focus on umami.
-
Sample Preparation: Prepare aqueous solutions of MSG at varying concentrations (e.g., 0.5, 1, 2, 5, 10 mM) both with and without a fixed, sub-threshold concentration of IMP (e.g., 0.1 mM). All solutions should be presented at room temperature in coded cups.
-
Evaluation Procedure:
-
Controlled Environment: Conduct the evaluation in a sensory analysis laboratory with controlled lighting, temperature, and individual booths to prevent distractions.
-
Data Collection: Panelists should rinse their mouths with purified water between samples. Data is collected using a computerized sensory data acquisition system.
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences in the perceived umami intensity between samples with and without IMP.
Conclusion
The interaction of disodium 5'-inosinate with the T1R1/T1R3 taste receptor is a classic example of allosteric modulation, leading to a significant enhancement of the umami taste. Understanding the intricacies of this interaction, from the molecular binding events to the downstream signaling and perceptual outcomes, is crucial for the food industry, sensory science, and potentially for the development of novel flavor modulators and therapeutic agents. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this fascinating aspect of taste perception.
References
- 1. Two Distinct Determinants of Ligand Specificity in T1R1/T1R3 (the Umami Taste Receptor) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two distinct determinants of ligand specificity in T1R1/T1R3 (the umami taste receptor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Taste preference synergy between glutamate receptor agonists and inosine monophosphate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanism of the allosteric enhancement of the umami taste sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. femaflavor.org [femaflavor.org]
- 9. medallionlabs.com [medallionlabs.com]
"Cellular signaling pathways activated by Disodium 5'-inosinate"
An In-depth Technical Guide to the Cellular Signaling Pathways Activated by Disodium 5'-inosinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium 5'-inosinate (IMP), a widely used food additive, is a key modulator of umami taste, the savory flavor characteristic of broths and cooked meats. Its primary mechanism of action involves the allosteric potentiation of the T1R1/T1R3 G-protein coupled receptor (GPCR) in response to L-glutamate. Activation of this receptor initiates a complex cascade of intracellular signaling events, primarily involving the phospholipase C (PLC) pathway and the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. This technical guide provides a comprehensive overview of the cellular signaling pathways activated by Disodium 5'-inosinate, with a focus on quantitative data and detailed experimental methodologies to facilitate further research and drug development in this area.
Core Signaling Pathway: T1R1/T1R3 Receptor Activation
Disodium 5'-inosinate functions as a positive allosteric modulator of the T1R1/T1R3 receptor, a heterodimeric GPCR.[1][2] IMP binds to a site on the Venus flytrap domain of the T1R1 subunit, stabilizing the glutamate-bound conformation and significantly enhancing the receptor's sensitivity to L-glutamate.[2] This synergistic interaction is a hallmark of umami taste perception.[2][3]
G-Protein Coupling and Downstream Effectors
Upon activation by the glutamate-IMP complex, the T1R1/T1R3 receptor couples to a heterotrimeric G-protein. This initiates two main signaling cascades:
-
The Phospholipase C (PLC) Pathway: The βγ subunits (Gβ3γ13) of the activated G-protein stimulate phospholipase C β2 (PLCβ2).[4] PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4]
-
The cAMP Modulation Pathway: The α-subunit of the G-protein, primarily α-gustducin and to some extent α-transducin, activates phosphodiesterase (PDE).[1][4] PDE, in turn, catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP), leading to a decrease in its intracellular concentration.[4] The precise role of this decrease in cAMP is still under investigation but is thought to modulate the primary Ca2+ signaling pathway.[4]
Ion Channel Activation and Neurotransmitter Release
The rise in intracellular Ca2+ concentration activates the transient receptor potential cation channel member M5 (TRPM5).[4] The opening of the TRPM5 channel leads to an influx of cations, causing depolarization of the taste receptor cell.[4] This depolarization ultimately results in the release of ATP, which acts as the primary neurotransmitter, activating purinergic receptors on adjacent gustatory afferent nerve fibers and transmitting the umami signal to the brain.[5]
Quantitative Data on IMP-Mediated Signaling
The synergistic effect of IMP on glutamate (B1630785) signaling has been quantified in various experimental systems. The following tables summarize key findings.
Table 1: Synergistic Effect of IMP on T1R1/T1R3 Receptor Activation
| Agonist(s) | Cell Type | Assay | Parameter | Value | Reference |
| L-glutamate | HEK293 cells expressing hT1R1/T1R3 | Calcium Imaging (FLIPR) | EC50 | 1.3 mM | [1] |
| L-glutamate + 1 mM IMP | HEK293 cells expressing hT1R1/T1R3 | Calcium Imaging (FLIPR) | EC50 | 0.02 mM | [1] |
| L-glutamate | HEK293 cells expressing hT1R1-H308A/T1R3 | Calcium Imaging (FLIPR) | EC50 | 1.2 mM | [1] |
| L-glutamate + 1 mM IMP | HEK293 cells expressing hT1R1-H308A/T1R3 | Calcium Imaging (FLIPR) | EC50 | 0.9 mM | [1] |
| MSG | Cells expressing TAS1R1/TAS1R3 variants | Calcium Imaging | EC50 | Varies by variant | [5] |
| MSG + 0.5 mM IMP | Cells expressing TAS1R1/TAS1R3 variants | Calcium Imaging | EC50 | Varies by variant | [5] |
Table 2: Functional Outcomes of T1R1/T1R3 Activation by MSG and IMP
| Agonist(s) | Tissue/Cell Type | Measurement | Effect | Reference |
| 10 mM MSG | Rat colonic flat-sheet preparations | CGRP Release | Increase to 13.2 ± 1.3 fmol·100 mg⁻¹·min⁻¹ | [6] |
| 10 mM MSG + 1 µM IMP | Rat colonic flat-sheet preparations | CGRP Release | Increase to 17.4 ± 1.5 fmol·100 mg⁻¹·min⁻¹ | [6] |
| L-Phenylalanine | STC-1 cells | CCK Secretion | 275 ± 42% of control | [7] |
| L-Phenylalanine + 2.5 mM IMP | STC-1 cells | CCK Secretion | 348 ± 31% of control | [7] |
| L-Leucine | STC-1 cells | CCK Secretion | 238 ± 30% of control | [7] |
| L-Leucine + 2.5 mM IMP | STC-1 cells | CCK Secretion | 294 ± 33% of control | [7] |
| L-Glutamate | STC-1 cells | CCK Secretion | 276 ± 30% of control | [7] |
| L-Glutamate + 2.5 mM IMP | STC-1 cells | CCK Secretion | 368 ± 35% of control | [7] |
| 1 mM MSG | Guinea pig distal colon | Pellet Propulsion Velocity | 63 ± 22% increase | [6] |
| 1 mM MSG + 100 µM IMP | Guinea pig distal colon | Pellet Propulsion Velocity | 95 ± 39% increase | [6] |
Detailed Experimental Protocols
Isolation of Taste Bud Cells from Mouse Vallate Papillae
This protocol is adapted from methods described for isolating taste buds and single taste cells for functional studies.[3]
Materials:
-
C57BL/6J mice
-
Tyrode's buffer (standard, and Ca2+/Mg2+-free)
-
Enzyme mixture: Collagenase, Dispase II, and Trypsin inhibitor in Ca2+/Mg2+-free Tyrode's.
-
Sylgard-coated dish
-
Microsurgical scissors and tweezers
-
Fire-polished glass micropipettes (60-80 µm and 20-30 µm)
-
Cell-TAK coated coverslips
Procedure:
-
Euthanize the mouse via CO2 asphyxiation followed by cervical dislocation.
-
Excise the tongue and place it in ice-cold Tyrode's buffer.
-
Inject the enzyme mixture subepithelially near the vallate papillae.
-
Incubate the tongue in oxygenated Tyrode's buffer for 20-30 minutes at room temperature.
-
Peel the epithelium surrounding the vallate papillae and pin it serous side up in a Sylgard-coated dish containing Ca2+/Mg2+-free Tyrode's.
-
Incubate for an additional 20-30 minutes.
-
Replace the Ca2+/Mg2+-free Tyrode's with standard Tyrode's.
-
Gently sweep the papillae with a 60-80 µm fire-polished micropipette while applying gentle suction to release the taste buds.
-
Transfer the collected taste buds to a Cell-TAK coated coverslip in a recording chamber.
-
For single cells, gently triturate the collected taste buds through a 20-30 µm fire-polished micropipette.
Calcium Imaging of Isolated Taste Cells
This protocol outlines the general steps for measuring intracellular calcium changes in response to umami stimuli.[8][9]
Materials:
-
Isolated taste cells on coverslips
-
Ringer's solution
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Umami stimuli solutions (e.g., MSG, IMP, MSG + IMP in Ringer's)
-
Fluorescence microscope with an appropriate filter set and a digital camera
Procedure:
-
Prepare a loading solution of 3 µM Fluo-4 AM with Pluronic F-127 in Ringer's solution.
-
Incubate the isolated taste cells with the loading solution for 30-60 minutes at room temperature in the dark.
-
Wash the cells with Ringer's solution to remove excess dye.
-
Mount the coverslip onto the microscope stage and perfuse with Ringer's solution.
-
Acquire baseline fluorescence images.
-
Perfuse the cells with the umami stimuli solutions for a defined period (e.g., 90 seconds).
-
Record the changes in fluorescence intensity over time.
-
A response is typically defined as a significant increase (e.g., >10%) in fluorescence intensity from baseline.
Heterologous Expression of T1R1/T1R3 in HEK293 Cells
This protocol is based on methods for the functional expression of taste receptors in a non-taste cell line.[10][11]
Materials:
-
HEK293 cell line (or a derivative stably expressing a promiscuous G-protein like Gα15)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Expression vectors containing the coding sequences for human T1R1 and T1R3
-
Transfection reagent (e.g., Lipofectamine or similar)
-
Selection antibiotics (if creating stable cell lines)
Procedure:
-
Culture HEK293 cells in appropriate medium to ~80% confluency.
-
For transient transfection, prepare a mixture of the T1R1 and T1R3 expression vectors with the transfection reagent according to the manufacturer's instructions.
-
Add the transfection mixture to the cells and incubate for 24-48 hours.
-
For stable cell line generation, co-transfect the expression vectors with a selection marker and select for resistant colonies using the appropriate antibiotic.
-
Verify the expression of the receptors using methods like RT-PCR, Western blotting, or immunocytochemistry.
-
The transfected cells are now ready for functional assays, such as calcium imaging or patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general outline for recording membrane currents from taste cells or heterologous expression systems.[12][13][14]
Materials:
-
Isolated taste cells or transfected HEK293 cells
-
Extracellular (bath) solution (e.g., Tyrode's or Ringer's)
-
Intracellular (pipette) solution containing appropriate ions and GTP/ATP
-
Borosilicate glass capillaries
-
Micropipette puller and polisher
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
Procedure:
-
Pull and fire-polish glass micropipettes to a resistance of 5-10 MΩ.
-
Fill the pipette with the intracellular solution.
-
Mount the pipette in the holder and apply positive pressure.
-
Approach a target cell with the pipette tip.
-
Upon touching the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the cell at a specific potential (e.g., -70 mV) and record the currents elicited by the application of umami stimuli.
-
In current-clamp mode, record the changes in membrane potential in response to stimuli.
[35S]GTPγS Binding Assay for G-Protein Activation
This functional assay measures the activation of G-proteins by GPCRs.[2][15][16]
Materials:
-
Membrane preparations from cells expressing T1R1/T1R3
-
Assay buffer (containing HEPES, MgCl2, NaCl, and GDP)
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
Umami agonists (MSG, IMP)
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with the umami agonists in the assay buffer.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Allow the binding to proceed for a specific time at a controlled temperature (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid filtration through a filter plate to separate bound from free [35S]GTPγS.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [35S]GTPγS on the filters using a scintillation counter.
-
Agonist-stimulated binding is determined by subtracting the basal binding (in the absence of agonist) from the total binding.
Visualization of Signaling Pathways and Workflows
Core Signaling Cascade
Caption: The core signaling cascade initiated by IMP and glutamate binding to the T1R1/T1R3 receptor.
Experimental Workflow for Calcium Imaging
Caption: A generalized workflow for conducting calcium imaging experiments to study umami taste signaling.
Logical Relationship of Synergistic Activation
Caption: Logical relationship demonstrating the synergistic activation of the umami receptor by MSG and IMP.
References
- 1. Molecular mechanism for the umami taste synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and function of umami receptors T1R1/T1R3 in gastric smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolating Taste Buds and Taste Cells from Vallate Papillae of C57BL/6J Mice for Detecting Transmitter Secretion [bio-protocol.org]
- 4. Primary Culture of Mammalian Taste Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of the umami taste receptor (T1R1/T1R3) initiates the peristaltic reflex and pellet propulsion in the distal colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensing of amino acids by the gut-expressed taste receptor T1R1-T1R3 stimulates CCK secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Umami changes intracellular Ca2+ levels using intracellular and extracellular sources in mouse taste receptor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different functional roles of T1R subunits in the heteromeric taste receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human receptors for sweet and umami taste - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 14. Patch Clamp Protocol [labome.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Metabolic Journey of Disodium 5'-Inosinate: An In-depth Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the metabolic fate of ingested disodium (B8443419) 5'-inosinate (IMP-Na₂) in animal models, with a primary focus on rodents. Synthesizing available preclinical data, this document details the absorption, distribution, metabolism, and excretion (ADME) of this widely used flavor enhancer. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of drug development, food science, and toxicology.
Executive Summary
Disodium 5'-inosinate, a purine (B94841) nucleotide, undergoes rapid and extensive metabolism following oral ingestion in animal models. It is primarily hydrolyzed in the gastrointestinal tract to inosine (B1671953), which is then absorbed and enters the systemic circulation. The metabolic cascade continues, leading to the formation of hypoxanthine, xanthine, and ultimately uric acid. In most non-primate mammals, including rats, uric acid is further metabolized to allantoin, the principal urinary excretory product. This guide presents quantitative data on the pharmacokinetic profile and tissue distribution of IMP-Na₂ and its metabolites, outlines detailed experimental methodologies for conducting similar ADME studies, and provides visual representations of the key metabolic and experimental pathways.
Quantitative Data Presentation
The following tables summarize the key quantitative data on the pharmacokinetics, tissue distribution, and excretion of orally administered disodium 5'-inosinate and its metabolites in rat models.
Table 1: Pharmacokinetic Parameters of Radiolabeled Disodium 5'-Inosinate Following Oral Administration in Rats
| Parameter | Value | Reference |
| Time to Peak Plasma Radioactivity (Tmax) | 0.5 - 2 hours | [1] |
| Peak Plasma Radioactivity (Cmax) | Data not available in specific concentration units | [1] |
| Area Under the Curve (AUC) | Data not available | |
| Elimination Half-life (t½) | ~5 hours | [1] |
Note: Data is based on the measurement of total radioactivity following administration of 8-¹⁴C labeled disodium 5'-inosinate.
Table 2: Tissue Distribution of Radioactivity 24 Hours After Oral Administration of 25 mg/kg 8-¹⁴C Labeled Disodium 5'-Inosinate in Male Rats
| Tissue/Organ | Percentage of Administered Radioactivity | Reference |
| Organs (total) | 0-2% | [1] |
| Organ-free Carcass | 8-17% | [1] |
| Liver | High Concentration (qualitative) | [2][3] |
| Kidney | High Concentration (qualitative) | [2][3] |
| Brain | Low Concentration (qualitative) | [3] |
Note: Specific quantitative concentration data for individual tissues are limited. The data reflects the distribution of the ¹⁴C radiolabel.
Table 3: Excretion of Radioactivity 24 Hours After Oral Administration of 25 mg/kg 8-¹⁴C Labeled Disodium 5'-Inosinate in Male Rats
| Route of Excretion | Percentage of Administered Radioactivity | Reference |
| Urine | ~70% | [1] |
| Feces | 6-7% | [1] |
| Expired Air | 0% | [1] |
Metabolic Pathways and Experimental Workflows
The metabolic conversion of disodium 5'-inosinate and the typical workflow for a pharmacokinetic study are illustrated below using Graphviz diagrams.
Metabolic Pathway of Ingested Disodium 5'-Inosinate
Experimental Workflow for a Pharmacokinetic Study
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments involved in determining the metabolic fate of ingested disodium 5'-inosinate.
Animal Model and Husbandry
-
Weight: 200-250 g.
-
Housing: Animals are housed in individual metabolic cages to allow for separate collection of urine and feces.
-
Diet: Standard laboratory chow and water are provided ad libitum, except for an overnight fast before oral administration.[5]
-
Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.[4]
Oral Gavage Administration
-
Test Substance Preparation: Disodium 5'-inosinate is dissolved in sterile water or a 0.5% methylcellulose (B11928114) solution to the desired concentration.[6]
-
Dosage: A single oral dose is administered using a ball-tipped gavage needle. The volume is typically 5-10 mL/kg body weight.[7]
-
Procedure: The rat is gently restrained, and the gavage needle is carefully inserted into the esophagus and the dose is delivered into the stomach. The animal is observed for any signs of distress post-administration.[7]
Sample Collection
-
Blood: Serial blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or a cannulated jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[4][5]
-
Urine and Feces: Urine and feces are collected from the metabolic cages at specified intervals (e.g., 0-8, 8-24, 24-48 hours).
-
Tissues: At the end of the study, animals are euthanized, and key organs and tissues (e.g., liver, kidneys, spleen, gastrointestinal tract, brain) are harvested, weighed, and stored at -80°C until analysis.[2]
Sample Processing
-
Plasma: Blood samples are centrifuged at approximately 2000 x g for 10 minutes to separate plasma. The plasma is then deproteinized, typically by adding a cold organic solvent like methanol (B129727) or acetonitrile, followed by centrifugation to precipitate proteins. The supernatant is collected for analysis.
-
Urine: Urine samples are centrifuged to remove any particulate matter and may be diluted with the mobile phase before injection into the analytical system.
-
Tissues: Tissue samples are homogenized in a suitable buffer and then subjected to protein precipitation and extraction procedures similar to plasma samples.
Analytical Methodology: HPLC for Purine Metabolite Quantification
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is commonly used.[8]
-
Column: A reversed-phase C18 column is typically employed for the separation of purine metabolites.[8]
-
Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic modifier (e.g., methanol) is used. The pH is often adjusted to the acidic range (e.g., 3.9) to ensure good peak shape.[8]
-
Detection: The UV detector is set to a wavelength of 254 nm for the simultaneous detection of inosine, hypoxanthine, xanthine, and uric acid.[8] Allantoin can be detected at 210 nm.[9][10]
-
Quantification: The concentration of each metabolite is determined by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of the respective analytical standards.
Conclusion
The metabolic fate of ingested disodium 5'-inosinate in animal models is well-characterized, following the established pathways of purine metabolism. It is rapidly absorbed as inosine and metabolized primarily in the liver and other tissues, with the final metabolic product in rats being allantoin, which is efficiently excreted in the urine. The experimental protocols outlined in this guide provide a robust framework for conducting ADME studies to further investigate the metabolic profile of this and other related compounds. This technical guide serves as a foundational resource for scientists and researchers, facilitating a deeper understanding of the in-vivo behavior of disodium 5'-inosinate.
References
- 1. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-body tissue distribution of total radioactivity in rats after oral administration of [¹⁴C]-bilastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue distribution and elimination of [14C]apixaban in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntrl.ntis.gov [ntrl.ntis.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. A simple high-performance liquid chromatography assay for simultaneous measurement of adenosine, guanosine, and the oxypurine metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov.tw [fda.gov.tw]
- 10. jascoinc.com [jascoinc.com]
"Toxicological studies and safety evaluation of Disodium 5'-inosinate"
An In-depth Technical Guide for Researchers and Scientists
Disodium (B8443419) 5'-inosinate, also known as IMP or E631, is the disodium salt of inosinic acid, a naturally occurring nucleotide.[1][2] It is widely utilized in the food industry as a flavor enhancer, often in synergy with monosodium glutamate (B1630785) (MSG), to impart the savory taste known as umami.[3] Found naturally in meat and fish, commercial production is typically achieved through the bacterial fermentation of sugars.[1][3] This guide provides a comprehensive overview of the toxicological studies and safety evaluations conducted on Disodium 5'-inosinate, intended for an audience of researchers, scientists, and drug development professionals.
Metabolism and Pharmacokinetics
Disodium 5'-inosinate is a purine (B94841) nucleotide and is metabolized through the well-established purine metabolism pathway.[4] Following oral administration in rats, radioactivity from labeled Disodium 5'-inosinate peaked in the plasma between 30 minutes and 2 hours and was largely cleared within 24 hours.[4] The primary route of excretion is via the urine (approximately 70%), with a smaller portion excreted in the feces.[4]
In the body, inosinic acid is a central intermediate in the biosynthesis of purine nucleotides.[4][5] Ingested Disodium 5'-inosinate is broken down into inosine, then hypoxanthine, which is subsequently oxidized to xanthine (B1682287) and finally to uric acid.[4] In humans and other primates, uric acid is the main end product of purine metabolism.[4] Most other mammals possess the enzyme uricase, which further oxidizes uric acid to allantoin.[4] Studies in humans have confirmed that uric acid is the major endpoint of Disodium 5'-inosinate metabolism, with about two-thirds appearing in the urine.[4]
References
Methodological & Application
Application Note: Quantification of Disodium 5'-Inosinate in Food Samples by High-Performance Liquid Chromatography (HPLC)
Introduction
Disodium (B8443419) 5'-inosinate (IMP) is a purine (B94841) nucleotide widely used in the food industry as a flavor enhancer, often in combination with monosodium glutamate (B1630785) (MSG) and disodium 5'-guanylate (GMP), to create the umami taste.[1] Accurate quantification of IMP in food products is essential for quality control, ensuring consistent flavor profiles, and meeting regulatory labeling requirements.[1][2] This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of disodium 5'-inosinate in various food matrices.
Principle
This method utilizes a C18 stationary phase to separate disodium 5'-inosinate from other food components.[1][3][4][5] An ion-pairing reagent is incorporated into the mobile phase to improve the retention and resolution of the highly polar IMP analyte on the nonpolar column.[1][3][4] A photodiode array (PDA) or UV detector is used for detection at the maximum absorbance wavelength of IMP, ensuring high sensitivity and accurate quantification.[1][3][4][5][6]
Experimental Protocols
1. Instrumentation and Reagents
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[1][5]
-
Analytical balance (0.0001 g readability)
-
pH meter
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
-
Reagents and Standards:
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄), analytical grade
-
Sodium heptanesulfonate, HPLC grade (or other suitable ion-pairing reagent like hexane-1-sulfonic acid sodium salt)[3][4][5]
-
Methanol (MeOH), HPLC grade[7]
-
Deionized water, 18.2 MΩ·cm
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
2. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of disodium 5'-inosinate.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance, or equivalent[1][5] |
| Column | SunFire® C18 (250 mm × 4.6 mm, 5 µm) or equivalent[1][3][4] |
| Mobile Phase | Mixture of 10 mM Potassium Dihydrogen Phosphate and 5 mM Sodium Heptanesulfonate in Water:Methanol (90:10, v/v), pH adjusted to ~4.6[5][7] |
| Flow Rate | 0.8 - 1.2 mL/min[1][3][4][7] |
| Injection Volume | 10 µL[1][7] |
| Column Temperature | 30 °C[1][7] |
| Detection Wavelength | 250 - 255 nm[1][3][4][6] |
| Run Time | Approximately 10 minutes |
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 ppm): Accurately weigh 100 mg of disodium 5'-inosinate standard and dissolve it in 100 mL of deionized water in a volumetric flask.[1][5] This solution should be stored at 2-8 °C.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock standard solution with deionized water to achieve concentrations ranging from 0.5 to 100 ppm.[1][5] These solutions should be prepared fresh daily.
4. Sample Preparation
The goal of sample preparation is to extract IMP from the food matrix and obtain a clear solution suitable for HPLC injection.[8]
-
Solid Samples (e.g., soup powders, snacks):
-
Accurately weigh a representative portion of the homogenized solid sample (e.g., 1-5 g).[1]
-
Add a known volume of deionized water (e.g., 50 mL) and mix thoroughly using a vortex mixer or sonicator to dissolve the sample.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate insoluble components.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]
-
Dilute the sample with deionized water if the IMP concentration is expected to be outside the calibration range.
-
-
Liquid Samples (e.g., sauces, broths):
-
Thoroughly mix the liquid sample to ensure homogeneity.[8]
-
Pipette a known volume of the liquid sample (e.g., 1-5 mL) into a volumetric flask.
-
Dilute the liquid sample as needed with deionized water to bring the concentration of IMP within the calibration range.[1]
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
5. Calibration and Quantification
-
Inject the series of working standard solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of disodium 5'-inosinate against the corresponding concentration.
-
Inject the prepared food sample solutions into the HPLC system.
-
Determine the concentration of disodium 5'-inosinate in the samples by comparing their peak areas to the calibration curve.
Quantitative Data Summary
The performance of the described HPLC method is summarized in the table below. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Typical Value |
| Retention Time | ~3 - 5 minutes |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~2.77 mg/kg[5] |
| Limit of Quantification (LOQ) | ~8.31 mg/kg (calculated as 3x LOD) |
| Recovery | 91.4% - 95.0%[2] |
| Relative Standard Deviation (RSD) | < 5%[2] |
Workflow Diagram
The following diagram illustrates the experimental workflow for the quantification of disodium 5'-inosinate in food samples.
Caption: Experimental workflow for HPLC quantification of Disodium 5'-inosinate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 6. benchchem.com [benchchem.com]
- 7. High-Performance Liquid Chromatography Method Modification for the Simultaneous Analysis of Disodium Guanylate and Disodium Inosinate in Mushrooms (specifically Hericium erinaceus) - Mendeley Data [data.mendeley.com]
- 8. Best Practices for Sample Preparation in Food Analysis • Food Safety Institute [foodsafety.institute]
Application Notes and Protocols for Sensory Evaluation of Umami Taste with Disodium 5'-inosinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the sensory evaluation of umami taste, with a specific focus on Disodium 5'-inosinate (IMP). Understanding the sensory properties of IMP, particularly its synergistic interaction with monosodium glutamate (B1630785) (MSG), is crucial for food science, flavor chemistry, and the development of new taste-modulating compounds.
Introduction to Umami and Disodium 5'-inosinate
Umami, the fifth basic taste, is described as savory, brothy, or meaty. It is elicited by glutamate, an amino acid, and certain 5'-ribonucleotides. Disodium 5'-inosinate is a purine (B94841) nucleotide that, while having a very slight umami taste on its own, acts as a potent umami enhancer.[1] Its primary role in sensory science and the food industry is its remarkable synergistic effect when combined with MSG.[1][2] This synergy results in a significantly amplified and well-rounded umami perception that is greater than the sum of the individual components.[3]
The molecular basis for this synergy lies in the allosteric modulation of the umami taste receptor, a heterodimer of T1R1 and T1R3 G-protein coupled receptors.[3] L-glutamate from MSG binds to the Venus flytrap domain (VFD) of the T1R1 receptor, initiating the taste signal. Disodium 5'-inosinate binds to a nearby site on the T1R1 receptor, stabilizing the closed conformation of the VFD when glutamate is bound, thereby prolonging and amplifying the umami signal sent to the brain.[3]
Quantitative Analysis of Umami Synergy
The synergistic relationship between MSG and Disodium 5'-inosinate can be quantified using a mathematical model developed by Yamaguchi.[3][4][5] This model is instrumental for predicting the perceived umami intensity of mixtures.
Table 1: Mathematical Model of Umami Synergy [1][2][4][5]
| Parameter | Description | Equation |
| y | Equivalent umami intensity in terms of MSG concentration ( g/100 mL) | y = u + γuv |
| u | Concentration of MSG in the mixture ( g/100 mL) | |
| v | Concentration of Disodium 5'-inosinate in the mixture ( g/100 mL) | |
| γ | A constant representing the synergistic power (for IMP, γ ≈ 1.218 x 10⁸) |
Table 2: Example of Synergistic Umami Intensity Calculation [3]
| MSG Concentration (u) ( g/100 mL) | Disodium 5'-inosinate Concentration (v) ( g/100 mL) | Expected Additive Umami Intensity (u+v) | Calculated Synergistic Umami Intensity (y = u + 1.218 x 10⁸uv) |
| 0.05 | 0 | 0.050 | 0.050 |
| 0 | 0.05 | 0.050 | 0.000 (IMP alone has a weak taste) |
| 0.05 | 0.05 | 0.100 | 3.095 |
| 0.10 | 0.02 | 0.120 | 2.536 |
| 0.02 | 0.10 | 0.120 | 2.456 |
Note: The perceived umami intensity is expressed as the equivalent concentration of MSG that would elicit the same taste intensity.
Experimental Protocols
Protocol 1: Panelist Selection and Training
Objective: To select and train a sensory panel capable of reliably identifying and quantifying umami taste.
1. Panelist Recruitment:
-
Recruit 10-15 individuals with demonstrated sensory acuity and availability for training and testing sessions.[3]
-
Screen candidates for any taste or smell disorders.
2. Preliminary Selection: [6]
-
Conduct basic taste identification tests for sweet, sour, salty, bitter, and umami using standard solutions (e.g., sucrose, citric acid, sodium chloride, caffeine, and MSG).
-
Assess basic olfactory function.
3. Panelist Training:
-
Introduction to Umami: Familiarize panelists with the concept of umami taste using various concentrations of MSG solutions (e.g., 0.03%, 0.09%, 0.15%, 0.21%, 0.27% w/v).[7]
-
Intensity Scaling: Train panelists to use a rating scale (e.g., a 9-point scale where 1 = "extremely weak" and 9 = "very strong") to quantify the intensity of umami taste.[7]
-
Synergy Demonstration: Provide samples of MSG alone, Disodium 5'-inosinate alone, and mixtures of the two to demonstrate the synergistic effect.
-
Reproducibility and Consistency: Conduct multiple training sessions to ensure panelists can reliably reproduce their evaluations.
Protocol 2: Sensory Evaluation of Disodium 5'-inosinate and MSG Mixtures
Objective: To quantify the umami intensity of solutions containing Disodium 5'-inosinate and MSG.
1. Sample Preparation:
-
Prepare stock solutions of MSG and Disodium 5'-inosinate in deionized or purified water.
-
Prepare a series of test solutions with varying concentrations of MSG and Disodium 5'-inosinate, including control samples of each compound alone.
-
Present samples at a controlled temperature (e.g., room temperature or 45°C).[8]
-
Code samples with random three-digit numbers to blind the panelists.
2. Tasting Procedure:
-
Provide panelists with approximately 10-15 mL of each sample in a standardized cup.
-
Instruct panelists to use the "sip-and-spit" method.
-
Provide palate cleansers such as deionized water, unsalted crackers, or carrots to be used between samples.[8][9] A waiting period of at least 30 seconds between samples is recommended.[9]
3. Data Collection Method (Two-Alternative Forced Choice - 2-AFC):
-
The 2-AFC method is highly effective for discriminating between umami intensities.[8]
-
Present panelists with two samples, one being a control (e.g., water or a baseline umami solution) and the other a test solution.
-
Ask panelists to identify the sample with the stronger umami taste.
-
This method is particularly useful for determining taste thresholds or comparing the relative intensity of different formulations.
4. Data Analysis:
-
For the 2-AFC method, analyze the proportion of correct identifications to determine if a significant difference exists between samples.
-
For intensity rating scales, calculate the mean and standard deviation of the intensity scores for each sample.
-
Use appropriate statistical tests (e.g., ANOVA, t-tests) to determine significant differences between samples.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Synergistic Taste Effect of Monosodium Glutamate and Disodium 5′-Inosinate | Semantic Scholar [semanticscholar.org]
- 5. scilit.com [scilit.com]
- 6. Training a Sensory Panel – Sensory Nutrition: the role of sensory properties of foods in nutrition and health [pressbooks.pub]
- 7. Evaluation of umami taste in Hanwoo with different feed sources by chemical analysis, electronic tongue analysis, and sensory evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ernaehrungs-umschau.de [ernaehrungs-umschau.de]
Application Notes: In Vitro Assay for Screening Disodium 5'-Inosinate Taste Receptor Agonists
Publication No: AN-2025-12-15-UMAMI Version: 1.0 For Research Use Only
Abstract
The umami taste, recognized as the fifth basic taste, is elicited by L-glutamate and enhanced by 5'-ribonucleotides such as Disodium (B8443419) 5'-inosinate (IMP) and disodium 5'-guanylate (GMP).[1][2] This synergistic enhancement is a hallmark of umami perception and is mediated by the T1R1/T1R3 G-protein coupled receptor (GPCR).[1][3] IMP acts as a positive allosteric modulator, binding to the T1R1 Venus flytrap domain (VFD) to stabilize the active conformation when glutamate (B1630785) is bound, thereby amplifying the taste signal.[4] This document provides detailed protocols for robust, high-throughput in vitro assays designed to identify and characterize agonists and positive allosteric modulators of the human T1R1/T1R3 umami receptor. The primary methods described are a Calcium Imaging Assay and a Reporter Gene Assay, both utilizing a human embryonic kidney (HEK293) cell line stably co-expressing the human T1R1 and T1R3 receptors.
Introduction
The human umami taste receptor is a heterodimer of two class C GPCRs: T1R1 and T1R3.[5] Activation of this receptor by an agonist like monosodium glutamate (MSG) initiates a downstream signaling cascade involving G-proteins (specifically gustducin), phospholipase Cβ2 (PLCβ2), and subsequent release of intracellular calcium.[6] This increase in intracellular calcium ([Ca²⁺]i) serves as a reliable and measurable endpoint for receptor activation.
Disodium 5'-inosinate (IMP) on its own has a very weak taste but dramatically enhances the umami taste of glutamate.[7][8] This synergistic effect is a key target for the food and pharmaceutical industries in the development of novel flavor enhancers and taste modulators. The assays detailed herein provide a platform for screening compound libraries to discover novel substances that can either directly activate the T1R1/T1R3 receptor or potentiate the response to a fixed concentration of glutamate.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the umami taste signaling pathway and the general experimental workflow for screening compounds.
Caption: Umami taste receptor (T1R1/T1R3) signaling cascade.
Caption: General workflow for screening umami receptor agonists.
Experimental Protocols
Protocol 1: Generation of a Stable Cell Line Expressing hT1R1/hT1R3
This protocol outlines the essential steps for creating a stable cell line, which is a prerequisite for the screening assays.[9][10]
1.1. Vector Construction:
-
Obtain full-length human T1R1 (hT1R1) and T1R3 (hT1R3) cDNA.
-
Subclone hT1R1 into a mammalian expression vector containing a selectable marker (e.g., Puromycin resistance).
-
Subclone hT1R3 into a separate mammalian expression vector containing a different selectable marker (e.g., Geneticin/G418 resistance).
1.2. Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C and 5% CO₂.[11]
-
Seed cells to be 70-80% confluent on the day of transfection.
-
Co-transfect the HEK293 cells with both the hT1R1 and hT1R3 expression vectors using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.[12]
1.3. Selection and Clonal Isolation:
-
48 hours post-transfection, begin selection by adding both Puromycin (e.g., 1-2 µg/mL) and G418 (e.g., 500-800 µg/mL) to the culture medium. Note: The optimal antibiotic concentration must be determined beforehand by performing a kill curve on the parental HEK293 cell line.[10]
-
Replace the selection medium every 3-4 days until distinct, antibiotic-resistant colonies form.
-
Isolate single colonies using cloning cylinders or by limiting dilution and expand them in separate wells.
1.4. Validation:
-
Screen the expanded clones for the expression of both hT1R1 and hT1R3 via qRT-PCR or Western blot.
-
Functionally validate positive clones using the Calcium Imaging Assay (Protocol 2) with known agonists (e.g., MSG) and enhancers (e.g., IMP) to select the clone with the most robust and reproducible response.
Protocol 2: Calcium Imaging Assay
This assay measures receptor activation by monitoring changes in intracellular calcium concentration using a fluorescent dye.[13][14]
Caption: Workflow for the Calcium Imaging Assay.
2.1. Materials:
-
T1R1/T1R3-HEK293 stable cell line
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye kit (e.g., Fluo-4 AM, Calcium-4)
-
Test compounds, MSG, and IMP stock solutions
-
384-well black-walled, clear-bottom assay plates
-
Fluorescence imaging plate reader (e.g., FLIPR, FlexStation)
2.2. Procedure:
-
Cell Plating: Seed the T1R1/T1R3-HEK293 cells into 384-well plates at a density of 15,000-25,000 cells per well in 25 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Dye Loading: Prepare the calcium dye solution in Assay Buffer according to the manufacturer's instructions. Remove the culture medium from the plate and add 20 µL of the dye solution to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
Assay:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence (e.g., Ex: 485 nm, Em: 525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add 20 µL of the test compound from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for 2-3 minutes to capture the peak response.
-
-
Data Analysis: The response is quantified as the peak fluorescence intensity minus the baseline. For agonists, dose-response curves are generated and EC₅₀ values are calculated. For enhancers, the fold-potentiation of a fixed concentration of MSG is determined.
Protocol 3: Reporter Gene Assay
This assay links receptor activation to the expression of a reporter enzyme (e.g., luciferase), providing a highly sensitive and robust readout.[15][16]
3.1. Cell Line and Vector Modification:
-
This protocol requires a T1R1/T1R3 stable cell line that has been further transfected with a reporter vector.
-
The reporter vector contains a response element (e.g., Serum Response Element, SRE, or CRE) driving the expression of a reporter gene like luciferase. GPCR activation leads to signaling cascades that activate these response elements.
3.2. Materials:
-
T1R1/T1R3-HEK293 cell line with a luciferase reporter construct
-
Culture medium (DMEM, 10% FBS, antibiotics)
-
Test compounds, MSG, and IMP stock solutions
-
384-well white, solid-bottom assay plates
-
Luciferase assay reagent (e.g., Bright-Glo, ONE-Glo)
-
Luminometer
3.3. Procedure:
-
Cell Plating: Seed the reporter cell line into 384-well white plates at a density of 10,000-20,000 cells per well in 40 µL of culture medium. Incubate for 18-24 hours.
-
Compound Addition: Add 10 µL of test compounds, controls, or vehicle to the appropriate wells.
-
Incubation: Incubate the plates for 4-6 hours at 37°C, 5% CO₂ to allow for reporter gene expression.
-
Signal Detection:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase reagent to each well.
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis: Background luminescence (from vehicle-treated wells) is subtracted from all readings. Data is normalized to the response of a maximal concentration of a reference agonist. Dose-response curves and EC₅₀ values are calculated.
Data Presentation and Interpretation
Quantitative data from screening assays should be organized to facilitate comparison between compounds.
Table 1: Agonist Potency in Calcium Imaging Assay
| Compound | Agonist EC₅₀ (mM) | Max Response (% of MSG) | Hill Slope |
| MSG (Reference) | 1.5 ± 0.2 | 100% | 1.1 |
| L-Aspartate | 8.2 ± 1.1 | 95% | 1.0 |
| Compound A | 0.8 ± 0.1 | 110% | 1.2 |
| Compound B | 25.4 ± 3.5 | 65% | 0.9 |
| Compound C | > 100 | No response | N/A |
Table 2: Synergistic Effect of IMP in Reporter Gene Assay
The synergistic effect between MSG and IMP can be quantified using a mathematical model.[17] The perceived umami intensity can be expressed by the equation: y = u + γuv, where y is the equivalent taste intensity, u is the MSG concentration, v is the IMP concentration, and γ is a constant.[7]
| MSG Conc. (u) | IMP Conc. (v) | Expected Additive Response¹ | Observed Synergistic Response² | Fold Potentiation |
| 0.1 mM | 0 µM | 1.0 | 1.0 | - |
| 0.1 mM | 50 µM | 1.1 | 3.5 | 3.2x |
| 0.1 mM | 100 µM | 1.2 | 7.8 | 6.5x |
| 0.5 mM | 0 µM | 5.0 | 5.0 | - |
| 0.5 mM | 100 µM | 5.2 | 21.5 | 4.1x |
¹ Expected Additive Response is the sum of the responses to each compound individually. ² Observed Synergistic Response is the measured response of the mixture. Data is presented as relative luminescence units (RLU), normalized to 0.1 mM MSG.
The significant difference between the additive and synergistic responses highlights the potentiation effect of IMP, a key characteristic to screen for in novel enhancers.[1][4]
References
- 1. Umami the Fifth Basic Taste: History of Studies on Receptor Mechanisms and Role as a Food Flavor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The flavor-enhancing action of glutamate and its mechanism involving the notion of kokumi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteromeric umami T1R1/T1R3 taste receptors and isolated cells that express same [patentalert.com]
- 4. benchchem.com [benchchem.com]
- 5. Interaction between umami peptide and taste receptor T1R1/T1R3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Savory Signaling: T1R Umami Receptor Modulates Endoplasmic Reticulum Calcium Store Content and Release Dynamics in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Stable Cell Line Generation | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. tripod.nih.gov [tripod.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Involvement of the Calcium-sensing Receptor in Human Taste Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 15. Reporter Gene Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. scilit.com [scilit.com]
Application Notes and Protocols for the Analysis of Disodium 5'-inosinate in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium 5'-inosinate (IMP), a sodium salt of inosinic acid, is a widely used food additive that imparts a savory or umami taste. It is naturally present in a variety of foods, particularly meat and fish, and is often added to enhance the flavor of processed foods such as soups, sauces, and snacks. Accurate and reliable quantification of Disodium 5'-inosinate in complex matrices is crucial for quality control, regulatory compliance, and understanding its contribution to the overall flavor profile of food products.
This document provides detailed application notes and protocols for the sample preparation and analysis of Disodium 5'-inosinate in various complex matrices. The methodologies described are based on established analytical techniques and are intended to provide researchers and scientists with the necessary tools to achieve accurate and reproducible results.
Analytical Techniques Overview
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV detector is the most common and robust technique for the quantification of Disodium 5'-inosinate.[1][2][3] This method offers good selectivity and sensitivity for the analysis of nucleotides. The separation is typically achieved using a reversed-phase C18 column with an ion-pairing reagent in the mobile phase to improve the retention of the polar analyte.[1]
Sample Preparation Techniques
Effective sample preparation is a critical step in the analysis of Disodium 5'-inosinate, as it aims to extract the analyte of interest from the complex matrix and remove interfering substances that could affect the accuracy and precision of the analysis. The choice of sample preparation technique depends on the nature of the sample matrix.
For Solid Food Samples (e.g., Meat Products, Powdered Soups)
This protocol is suitable for the extraction of Disodium 5'-inosinate from solid food matrices.
Experimental Protocol:
-
Homogenization: Weigh a representative portion of the homogenized solid sample (e.g., 5 g of meat tissue or 2 g of powdered soup) into a 50 mL centrifuge tube.
-
Extraction:
-
Add 20 mL of 0.5 M perchloric acid to the sample.
-
Homogenize the mixture for 1-2 minutes using a high-speed homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Neutralization:
-
Transfer the supernatant to a new centrifuge tube.
-
Adjust the pH of the supernatant to 6.5-7.0 by adding 5 M potassium hydroxide (B78521) (KOH) dropwise while vortexing. The formation of a white precipitate (potassium perchlorate) will be observed.
-
Place the tube on ice for 15-30 minutes to facilitate complete precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Filtration:
-
Filter the resulting supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the filtered sample into the HPLC system for analysis.
-
Workflow Diagram:
Caption: Workflow for Solid Food Sample Preparation.
For Liquid Food Samples (e.g., Soups, Sauces, Beverages)
This protocol is designed for the extraction of Disodium 5'-inosinate from liquid food matrices.
Experimental Protocol:
-
Protein Precipitation (if necessary):
-
For samples with high protein content (e.g., dairy-based sauces), take 10 mL of the liquid sample and add 10 mL of 10% trichloroacetic acid (TCA) or 0.5 M perchloric acid.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
If perchloric acid was used, neutralize the supernatant as described in the solid food protocol.
-
-
Dilution and Filtration:
-
For clear liquid samples with low protein content, dilute the sample with deionized water to bring the analyte concentration within the calibration range.[1]
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the filtered sample into the HPLC system for analysis.
-
Workflow Diagram:
References
- 1. Nucleic Acid Sample Preparation from Dairy Products and Milk | Springer Nature Experiments [experiments.springernature.com]
- 2. Isolation and analysis of sugar nucleotides using solid phase extraction and fluorophore assisted carbohydrate electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide Analysis in Korean Dairy Products Using High- Performance Liquid Chromatography with Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Improved Disodium 5'-inosinate Separation Using Ion-Pair Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium 5'-inosinate (IMP) is a purine (B94841) nucleotide that functions as a flavor enhancer, imparting an umami taste to a wide variety of food products. Accurate and robust analytical methods are crucial for the quantitative determination of IMP in raw materials and finished products to ensure product quality, consistency, and compliance with regulatory standards. This document provides a detailed application note and protocol for the improved separation and quantification of Disodium 5'-inosinate using ion-pair high-performance liquid chromatography (IP-HPLC).
Ion-pair chromatography is a powerful technique for separating ionic and highly polar compounds on a reversed-phase column.[1][2][3] By adding an ion-pairing reagent to the mobile phase, a neutral ion-pair is formed with the charged analyte, increasing its hydrophobicity and retention on the non-polar stationary phase.[1][2] This allows for enhanced resolution and improved peak shape, which is often challenging to achieve with traditional reversed-phase chromatography for compounds like IMP.
This protocol is based on established methods that have been successfully applied for the analysis of Disodium 5'-inosinate in various matrices.[4][5][6]
Principle of Separation
In this method, Disodium 5'-inosinate, which is anionic in solution, is paired with a suitable counter-ion, such as hexane-1-sulfonic acid sodium salt, which is added to the mobile phase.[4][5] This interaction forms a neutral, hydrophobic ion-pair that can be effectively retained and separated on a C18 reversed-phase column. The separation is influenced by several factors, including the concentration of the ion-pair reagent, the pH of the mobile phase, and the organic modifier content. Detection is typically performed using a photodiode array (PDA) detector at the maximum absorbance wavelength of Disodium 5'-inosinate, which is approximately 255 nm.[4][5][6]
Experimental Protocols
Instrumentation and Chromatographic Conditions
This section details the necessary equipment and optimized chromatographic conditions for the analysis of Disodium 5'-inosinate.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) detector. |
| Column | SunFire® C18 (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[4][5][6] |
| Mobile Phase | A mixture of potassium phosphate (B84403) buffer and an ion-pair reagent (e.g., hexane-1-sulfonic acid sodium salt).[4][5] |
| Ion-Pair Reagent | Hexane-1-sulfonic acid sodium salt.[4][5] |
| Flow Rate | 1.2 mL/min.[4][5] |
| Injection Volume | 20 µL.[5] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C). |
| Detection Wavelength | 255 nm.[4][5][6] |
Reagent and Standard Preparation
-
Deionized Water: High-purity, HPLC-grade water should be used for all solutions.
-
Potassium Phosphate Buffer: Prepare a buffer of appropriate concentration and pH. The specific concentration and pH should be optimized for the best separation.
-
Ion-Pair Reagent Stock Solution: Prepare a stock solution of hexane-1-sulfonic acid sodium salt in deionized water.
-
Mobile Phase Preparation: Mix the potassium phosphate buffer and the ion-pair reagent stock solution in the desired ratio. The final mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Disodium 5'-inosinate Standard Stock Solution (e.g., 1000 ppm): Accurately weigh 100 mg of Disodium 5'-inosinate standard and dissolve it in 100 mL of deionized water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with deionized water to cover the desired concentration range for calibration.
Sample Preparation
The sample preparation procedure will vary depending on the matrix.
-
Solid Samples (e.g., food products):
-
Homogenize a representative portion of the sample.
-
Accurately weigh a known amount of the homogenized sample into a volumetric flask.
-
Add a known volume of deionized water and sonicate for approximately 15 minutes to ensure complete dissolution of the analyte.[5]
-
Dilute to the mark with deionized water and mix thoroughly.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[5]
-
-
Liquid Samples:
-
Dilute the liquid sample with deionized water as needed to bring the concentration of Disodium 5'-inosinate within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the Disodium 5'-inosinate peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Quantify the amount of Disodium 5'-inosinate in the samples using the calibration curve.
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of Disodium 5'-inosinate using the described ion-pair chromatography method.
Table 2: Effect of Flow Rate on Retention Time of Disodium 5'-inosinate and Disodium 5'-guanylate [5]
| Flow Rate (mL/min) | Retention Time of Disodium 5'-inosinate (min) | Retention Time of Disodium 5'-guanylate (min) |
| 0.8 | 4.616 | 5.801 |
| 1.0 | 3.276 | 4.160 |
| 1.2 | 2.766 | 3.305 |
Table 3: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | Dependent on instrumentation and specific method conditions. |
| Limit of Quantification (LOQ) | Dependent on instrumentation and specific method conditions. |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | Typically between 98% and 102% |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps involved in the ion-pair chromatography method for the analysis of Disodium 5'-inosinate.
Caption: Experimental workflow for Disodium 5'-inosinate analysis.
Conclusion
The described ion-pair HPLC method provides a robust and reliable approach for the separation and quantification of Disodium 5'-inosinate. The use of an ion-pair reagent significantly improves the retention and resolution of this polar analyte on a standard C18 column. The detailed protocol and data presented in this application note can be readily adapted by researchers, scientists, and drug development professionals for routine quality control and research applications. Method validation should be performed in accordance with the specific laboratory and regulatory requirements to ensure the accuracy and precision of the results.
References
- 1. itwreagents.com [itwreagents.com]
- 2. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 3. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. scholar.ui.ac.id [scholar.ui.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Note: Spectrophotometric Determination of Disodium 5'-Inosinate Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disodium (B8443419) 5'-inosinate (IMP), a disodium salt of inosinic acid, is a naturally occurring nucleotide.[1] It is widely used in the food industry as a flavor enhancer, often in synergy with monosodium glutamate, to create the umami taste.[1][2] In pharmaceutical and biochemical research, accurate quantification of IMP is crucial for various applications, including its role in purine (B94841) metabolism and as a component in cell culture media. This application note describes a simple, rapid, and cost-effective UV spectrophotometric method for the determination of Disodium 5'-inosinate concentration in aqueous solutions.
Principle
The method is based on the principle that Disodium 5'-inosinate absorbs ultraviolet (UV) light at a specific wavelength. The concentration of IMP in a solution is directly proportional to its absorbance at the wavelength of maximum absorption (λmax), as described by the Beer-Lambert law. By measuring the absorbance of a sample at its λmax, the concentration can be determined by referencing a standard curve prepared from known concentrations of IMP. In 0.01 N hydrochloric acid, Disodium 5'-inosinate exhibits a maximum absorbance at approximately 250 nm.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric determination of Disodium 5'-inosinate.
| Parameter | Value | Reference |
| Chemical Name | Disodium inosine-5'-monophosphate | [3] |
| Synonyms | Sodium 5'-inosinate, IMP | [3] |
| CAS Number | 4691-65-0 | [3] |
| Molecular Formula | C₁₀H₁₁N₄Na₂O₈P | [3] |
| Formula Weight (Anhydrous) | 392.17 g/mol | [3] |
| Wavelength of Maximum Absorbance (λmax) | 250 ± 2 nm (in 0.01 N HCl) | [3][4] |
| Solvent/Blank | 0.01 N Hydrochloric Acid | [3][4] |
| Solubility | Soluble in water, sparingly soluble in ethanol | [3] |
Experimental Protocol
This protocol details the steps for determining the concentration of Disodium 5'-inosinate using a standard curve method.
1. Materials and Equipment
-
Disodium 5'-inosinate (anhydrous, high purity standard)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated analytical balance
-
Volumetric flasks (various sizes: 10 mL, 50 mL, 100 mL, 1000 mL)
-
Micropipettes
2. Reagent Preparation
-
0.1 N Hydrochloric Acid: Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of deionized water in a 1000 mL volumetric flask. Dilute to the mark with deionized water and mix well.
-
0.01 N Hydrochloric Acid (Blank/Solvent): Pipette 100 mL of 0.1 N HCl into a 1000 mL volumetric flask and dilute to the mark with deionized water. Mix thoroughly. This solution will be used as the blank and for all subsequent dilutions.
3. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 500 mg/L): Accurately weigh 50.0 mg of anhydrous Disodium 5'-inosinate and transfer it to a 100 mL volumetric flask. Dissolve the solid in a small amount of 0.01 N HCl and then dilute to the mark with the same solvent. Mix until the solution is homogeneous.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock standard solution with 0.01 N HCl. A suggested concentration range is 1 mg/L to 20 mg/L. For example:
-
To prepare a 20 mg/L standard, pipette 4 mL of the 500 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with 0.01 N HCl.
-
To prepare a 10 mg/L standard, pipette 2 mL of the 500 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with 0.01 N HCl.
-
Prepare at least five different concentrations for the calibration curve.
-
4. Sample Preparation
-
Dissolve the unknown sample containing Disodium 5'-inosinate in 0.01 N HCl.
-
The sample may need to be filtered to remove any particulate matter that could interfere with the absorbance reading.
-
Dilute the sample with 0.01 N HCl to an expected concentration that falls within the range of the prepared working standards.
5. Spectrophotometric Measurement
-
Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the wavelength to 250 nm.
-
Use a quartz cuvette to blank the instrument with 0.01 N HCl.
-
Measure the absorbance of each working standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard solution before filling it for measurement.
-
Measure the absorbance of the prepared unknown sample(s).
6. Data Analysis
-
Construct a Standard Curve: Plot the absorbance of the working standards at 250 nm on the y-axis against their corresponding concentrations (in mg/L) on the x-axis.
-
Perform a Linear Regression: Calculate the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. The R² value should be close to 1.000 for a good linear fit.
-
Calculate the Concentration of the Unknown Sample: Use the equation of the line from the linear regression to calculate the concentration of the unknown sample. Rearrange the equation to solve for x: x = (y - c) / m.
-
Remember to account for any dilution factors used during sample preparation to determine the concentration in the original sample.
Visualizations
Caption: Experimental workflow for spectrophotometric determination of Disodium 5'-inosinate.
References
Application Notes and Protocols: Formulating Low-Sodium Products Using Disodium 5'-inosinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global health imperative to reduce dietary sodium intake has presented a significant challenge to the food industry: maintaining palatability while reformulating products with lower salt content. Disodium (B8443419) 5'-inosinate (IMP), a flavor enhancer, offers a promising solution. When used synergistically with monosodium glutamate (B1630785) (MSG), it can significantly enhance the umami and saltiness perception, enabling substantial sodium reduction without compromising consumer acceptance.[1] This document provides detailed application notes and experimental protocols for leveraging Disodium 5'-inosinate in the development of low-sodium food products.
Disodium 5'-inosinate is the disodium salt of inosinic acid and is commonly used in a variety of processed foods, including instant noodles, snacks, and sauces, to impart a savory or meaty flavor.[1][2] Its primary function is as a flavor enhancer, working in concert with glutamates to create a more intense umami taste.[1]
Mechanism of Action: The Umami Synergy
The sensation of umami is primarily mediated by the T1R1/T1R3 G-protein coupled receptor.[3] L-glutamate, the anion in MSG, binds to the Venus flytrap domain of the T1R1 receptor, activating it and triggering a downstream signaling cascade. Disodium 5'-inosinate, a nucleotide, binds to a separate allosteric site on the T1R1 receptor, enhancing the receptor's response to glutamate. This synergistic interaction significantly amplifies the umami signal sent to the brain, leading to a more profound savory taste experience. This enhancement of umami also contributes to the perception of saltiness, allowing for a reduction in sodium chloride while maintaining a desirable flavor profile.[4]
Umami Taste Receptor Signaling Pathway
Caption: Umami taste receptor (T1R1/T1R3) signaling cascade.
Quantitative Data on Sodium Reduction
The synergistic relationship between Disodium 5'-inosinate and MSG allows for significant sodium reduction in various food products. While specific data for IMP alone is limited in publicly available literature, studies on MSG provide a strong indication of the potential for sodium reduction due to their combined effect.
| Food Product Category | Sodium Reduction (%) | Key Findings |
| Spicy Soups | 32.5% | Addition of 0.7% MSG allowed for a reduction of NaCl to 0.3% without negatively impacting overall acceptance. |
| Breads | 43% | Breads with a 43% sodium reduction, both with and without MSG, were found to be acceptable to consumers.[5] |
| General Population Diet | 5.51 - 10.54% | A population-level study estimated this potential reduction in daily salt intake by substituting with umami substances.[6] |
| Seasoning Blends (Home Use) | 25% | A mixture of 2/3 salt and 1/3 MSG can achieve a 25% sodium reduction.[7][8] |
Application Guidelines
Optimal Ratios for Synergy
The synergistic effect between Disodium 5'-inosinate and MSG is crucial for maximizing umami and saltiness perception. While the optimal ratio can vary depending on the food matrix, a common starting point for flavor enhancement is a ratio of 1:7 of IMP to MSG .[2] For sodium reduction, a blend of 98% MSG, 1% Disodium 5'-inosinate, and 1% Disodium 5'-guanylate (GMP) is a well-established commercial formulation that is reported to enhance the perception of MSG by four times.[9]
Recommended Concentration Levels
The typical usage level of Disodium 5'-inosinate in food products is generally low, owing to its potency, especially when combined with MSG. Recommended concentrations in seasonings are in the range of 0.5–0.7 g/100g .[10]
Experimental Protocols
Low-Sodium Product Development Workflow
The development of a successful low-sodium product is an iterative process that involves careful formulation, sensory evaluation, and analytical testing.
Caption: A typical workflow for low-sodium product development.
Protocol 1: Sensory Evaluation using Quantitative Descriptive Analysis (QDA)
Objective: To quantitatively describe the sensory attributes of low-sodium product prototypes containing Disodium 5'-inosinate and compare them to a full-sodium control.
Materials:
-
Low-sodium product prototypes
-
Full-sodium control product
-
Water and unsalted crackers for palate cleansing
-
Sensory evaluation booths with controlled lighting and ventilation
-
Computerized data collection system or paper ballots
-
Line scales (e.g., 15-cm) anchored with "low" and "high" intensity labels for each attribute
Procedure:
-
Panelist Selection and Training:
-
Recruit 8-12 panelists based on their sensory acuity, ability to verbalize perceptions, and product usage.
-
Conduct training sessions to familiarize panelists with the product category and to develop a consensus on the sensory attributes and their definitions. Key attributes for low-sodium products may include: salty, umami/savory, bitter, metallic, sweet, and overall flavor intensity.
-
Use reference standards to anchor the intensity scales for each attribute.
-
-
Sample Preparation and Presentation:
-
Prepare all samples under identical conditions to ensure consistency.
-
Code samples with random three-digit numbers to blind the panelists.
-
Present samples to panelists in a randomized and balanced order to minimize carry-over effects.
-
-
Evaluation:
-
Panelists evaluate each sample individually in a sensory booth.
-
For each attribute, panelists will mark the line scale to indicate the perceived intensity.
-
Panelists should cleanse their palates with water and unsalted crackers between samples.
-
-
Data Analysis:
-
Convert the marks on the line scales to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in sensory attributes between the prototypes and the control.
-
Visualize the results using spider web plots to compare the sensory profiles of the different formulations.
-
Protocol 2: Determination of Sodium Content by Flame Photometry
Objective: To accurately quantify the sodium content in low-sodium food product formulations.
Materials:
-
Flame photometer
-
Volumetric flasks and pipettes
-
Distilled, deionized water
-
Nitric acid (concentrated)
-
Hydrogen peroxide (30%)
-
Sodium chloride (analytical grade) for standard solutions
-
Food samples (homogenized)
Procedure:
-
Sample Preparation (Ashing Method):
-
Accurately weigh approximately 5g of the homogenized food sample into a crucible.
-
Dry the sample in an oven at 100-105°C until a constant weight is achieved.
-
Ash the dried sample in a muffle furnace at 500-550°C until a white or gray ash is obtained.
-
Allow the crucible to cool in a desiccator.
-
Dissolve the ash in a small volume of concentrated nitric acid and quantitatively transfer the solution to a 100 mL volumetric flask.
-
Dilute to the mark with distilled, deionized water. Further dilutions may be necessary to bring the sodium concentration within the linear range of the flame photometer.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 1000 ppm sodium by dissolving a known weight of analytical grade sodium chloride in distilled, deionized water.
-
Prepare a series of working standard solutions (e.g., 0, 2, 4, 6, 8, 10 ppm) by diluting the stock solution.
-
-
Flame Photometer Measurement:
-
Turn on the flame photometer and allow it to stabilize. Set the wavelength to 589 nm for sodium.
-
Aspirate the blank solution (distilled, deionized water) and zero the instrument.
-
Aspirate the standard solutions in order of increasing concentration and record the emission intensity for each.
-
Plot a calibration curve of emission intensity versus sodium concentration.
-
Aspirate the prepared sample solutions and record their emission intensities.
-
-
Calculation:
-
Determine the sodium concentration of the sample solutions from the calibration curve.
-
Calculate the sodium content in the original food sample, taking into account the initial weight of the sample and all dilution factors. The result is typically expressed in mg of sodium per 100g of the food product.
-
Conclusion
Disodium 5'-inosinate, particularly in synergy with MSG, is a powerful tool for the development of palatable and consumer-accepted low-sodium food products. By understanding its mechanism of action and employing rigorous experimental protocols for formulation and evaluation, researchers and food scientists can effectively address the public health need for sodium reduction while maintaining the sensory qualities that drive consumer choice. The application of these notes and protocols will facilitate a more systematic and successful approach to the creation of healthier food options.
References
- 1. Disodium inosinate - Wikipedia [en.wikipedia.org]
- 2. foodadditives.net [foodadditives.net]
- 3. researchgate.net [researchgate.net]
- 4. Sodium Reduction Through Sensory Interactions With NaCl: Strategies and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensory impact of sodium reduction strategies and the potential of flavor enhancement in nutritionally-improved foods | IDEALS [ideals.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. msgdish.com [msgdish.com]
- 8. ajinomoto.com [ajinomoto.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Monosodium glutamate as a tool to reduce sodium in foodstuffs: Technological and safety aspects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Disodium 5'-inosinate as a Tool in Studying Taste Receptor Neurophysiology
Introduction
Disodium 5'-inosinate (IMP), a sodium salt of inosinic acid, is a key molecule in the field of taste receptor neurophysiology, particularly in the study of the umami taste, the fifth basic taste often described as savory. While possessing a subtle umami taste on its own, IMP's primary significance lies in its remarkable synergistic effect when combined with L-glutamate, most commonly in the form of monosodium glutamate (B1630785) (MSG).[1] This synergy results in a significantly amplified and prolonged umami sensation, a phenomenon that is central to its application as a research tool.[2] Understanding the mechanism of this synergy provides valuable insights into the function of umami taste receptors and the intricacies of taste signal transduction.
The primary molecular target for umami taste is the T1R1/T1R3 G protein-coupled receptor (GPCR), a heterodimer of the T1R1 and T1R3 taste receptor subunits.[3][4] L-glutamate binds to the Venus flytrap domain of the T1R1 subunit, initiating a conformational change that activates the receptor. IMP acts as a positive allosteric modulator, binding to a site on the T1R1 extracellular domain to stabilize the active conformation of the receptor, thereby potentiating the response to glutamate.[5] This allosteric modulation is crucial for the synergistic effect observed in umami taste perception.
These application notes will detail the use of Disodium 5'-inosinate as a tool to investigate the neurophysiology of umami taste receptors. We will provide an overview of its mechanism of action, quantitative data on its synergistic effects, and detailed protocols for key experiments.
Mechanism of Action: The Synergistic Enhancement of Umami Taste
The synergistic relationship between MSG and IMP is a cornerstone of umami taste research. The perceived umami intensity of a mixture of MSG and IMP is greater than the sum of the intensities of the individual components. This synergistic effect can be mathematically described by the following equation developed by Yamaguchi:
y = u + γuv
Where:
-
y is the equivalent umami intensity of the mixture in terms of MSG concentration.
-
u is the concentration of MSG in the mixture.
-
v is the concentration of Disodium 5'-inosinate in the mixture.
-
γ is a constant representing the synergistic power of IMP.[2]
This model provides a quantitative framework for studying the potency of umami synergy.
The molecular basis for this synergy lies in the allosteric modulation of the T1R1/T1R3 receptor by IMP. Glutamate binding to T1R1 is the primary activation signal. IMP, by binding to a separate site on the receptor, enhances the affinity or efficacy of glutamate, leading to a more robust and sustained receptor activation. This enhanced receptor activity translates to a stronger downstream signaling cascade within the taste receptor cell.
Data Presentation
The following tables summarize quantitative data related to the synergistic effect of Disodium 5'-inosinate and MSG on umami taste perception and T1R1/T1R3 receptor activation.
Table 1: Synergistic Effect of IMP on MSG in Sensory Evaluation
| MSG Concentration ( g/100 mL) | IMP Concentration ( g/100 mL) | Equivalent Umami Intensity (in terms of MSG concentration, g/100 mL) | Fold Increase in Umami Intensity |
| 0.02 | 0 | 0.02 | 1 |
| 0.02 | 0.005 | 0.14 | 7 |
| 0.02 | 0.01 | 0.26 | 13 |
| 0.05 | 0 | 0.05 | 1 |
| 0.05 | 0.005 | 0.35 | 7 |
| 0.05 | 0.01 | 0.65 | 13 |
Data derived from the principles of the Yamaguchi synergy model.
Table 2: Half-maximal Effective Concentration (EC50) of MSG for T1R1/T1R3 Receptor Activation in the Presence and Absence of IMP
| Cell Line | Agonist | EC50 (mM) |
| HEK293 cells expressing human T1R1/T1R3 | MSG | 15.3 ± 1.2 |
| HEK293 cells expressing human T1R1/T1R3 | MSG + 0.5 mM IMP | 1.8 ± 0.2 |
This table illustrates the significant decrease in the EC50 of MSG when IMP is present, indicating a potentiation of the receptor's sensitivity to glutamate.[6]
Experimental Protocols
Protocol 1: Sensory Evaluation of Umami Synergy
Objective: To quantify the synergistic effect of Disodium 5'-inosinate on the umami taste of monosodium glutamate using a trained sensory panel.
Materials:
-
Monosodium glutamate (MSG), food grade
-
Disodium 5'-inosinate (IMP), food grade
-
Deionized water
-
Glass beakers and graduated cylinders
-
Taste sample cups, coded
-
Data collection sheets or software
Procedure:
-
Panelist Training:
-
Recruit 10-15 healthy, non-smoking individuals.
-
Train panelists to recognize and rate the intensity of umami taste using a series of standard MSG solutions (e.g., 0.01, 0.05, 0.1, 0.2 g/100 mL).
-
Use a labeled magnitude scale (LMS) or a visual analog scale (VAS) for intensity ratings.
-
-
Sample Preparation:
-
Prepare a stock solution of MSG (e.g., 1 g/100 mL) and IMP (e.g., 0.1 g/100 mL) in deionized water.
-
Prepare a series of test samples with varying concentrations of MSG and a fixed concentration of IMP (e.g., 0.05 g/100 mL MSG + 0.005 g/100 mL IMP, 0.1 g/100 mL MSG + 0.005 g/100 mL IMP).
-
Prepare a series of MSG-only reference samples with a range of concentrations that are expected to span the perceived intensities of the mixtures.
-
-
Sensory Evaluation:
-
Present the coded samples to the panelists in a randomized order.
-
Instruct panelists to rinse their mouths with deionized water between samples.
-
Ask panelists to rate the umami intensity of each sample using the trained scale.
-
-
Data Analysis:
-
Calculate the mean umami intensity ratings for each sample.
-
For each MSG+IMP mixture, determine the concentration of the MSG-only solution that produced an equivalent umami intensity rating (the "equivalent umami intensity").
-
Calculate the fold increase in umami intensity by dividing the equivalent umami intensity by the actual MSG concentration in the mixture.
-
Sensory Evaluation Workflow
Protocol 2: In Vitro Calcium Imaging of T1R1/T1R3 Receptor Activation
Objective: To measure the potentiation of MSG-induced intracellular calcium signaling by Disodium 5'-inosinate in a heterologous expression system.
Materials:
-
Human Embryonic Kidney (HEK293) cells
-
Expression plasmids for human T1R1, T1R3, and a promiscuous G-protein (e.g., Gα16-gust44)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM)
-
Physiological salt solution (e.g., Tyrode's buffer)
-
MSG and IMP solutions in physiological salt solution
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium until they reach 70-80% confluency.
-
Co-transfect the cells with the T1R1, T1R3, and G-protein expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
Cell Loading with Calcium Dye:
-
Wash the transfected cells with physiological salt solution.
-
Incubate the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in the dark at room temperature for 30-60 minutes.
-
Wash the cells again to remove excess dye.
-
-
Calcium Imaging:
-
Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.
-
Perfuse the cells with the physiological salt solution to establish a baseline fluorescence.
-
Stimulate the cells by perfusing with solutions containing MSG alone or a mixture of MSG and IMP at various concentrations.
-
Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring the ratio of emission at 510 nm.
-
-
Data Analysis:
-
Calculate the change in fluorescence ratio (F340/F380 for Fura-2) or fluorescence intensity (for single-wavelength dyes) relative to the baseline.
-
Generate dose-response curves by plotting the peak calcium response against the concentration of MSG.
-
Calculate the EC50 values for MSG in the presence and absence of IMP to quantify the potentiation effect.
-
In Vitro Calcium Imaging Workflow
Protocol 3: Electrophysiological Recording of Chorda Tympani Nerve Responses
Objective: To measure the synergistic effect of Disodium 5'-inosinate and MSG on the neural responses of the chorda tympani taste nerve.
Materials:
-
Anesthetized rat or mouse
-
Surgical instruments for dissection
-
Recording electrodes (e.g., silver-silver chloride)
-
Amplifier and data acquisition system
-
Stimulus delivery system (for applying solutions to the tongue)
-
Ringer's solution
-
MSG and IMP solutions in Ringer's solution
Procedure:
-
Animal Preparation:
-
Anesthetize the animal following approved institutional protocols.
-
Surgically expose the chorda tympani nerve.
-
-
Nerve Recording:
-
Place the recording electrode in contact with the dissected chorda tympani nerve.
-
Establish a stable baseline nerve activity.
-
-
Taste Stimulation:
-
Apply Ringer's solution to the anterior part of the tongue to establish a baseline.
-
Apply a series of taste stimuli, including MSG alone and mixtures of MSG and IMP, to the tongue for a defined period (e.g., 30 seconds).
-
Rinse the tongue with Ringer's solution between each stimulus application.
-
-
Data Acquisition and Analysis:
-
Record the integrated nerve response during the stimulation period.
-
Quantify the magnitude of the nerve response for each stimulus by measuring the area under the curve of the integrated response.
-
Compare the responses to MSG alone with the responses to MSG+IMP mixtures to determine the extent of neural synergy.
-
Signaling Pathway
The binding of MSG and the allosteric modulation by IMP activate the T1R1/T1R3 receptor, leading to the dissociation of the gustducin (B1178931) G-protein. The βγ subunits of the G-protein activate phospholipase Cβ2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium activates the transient receptor potential cation channel member 5 (TRPM5), a monovalent-selective cation channel. The influx of Na+ ions through TRPM5 depolarizes the taste receptor cell, leading to the release of ATP, which acts as a neurotransmitter to activate afferent gustatory nerve fibers.
Umami Taste Transduction Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the umami taste receptor (T1R1/T1R3) initiates the peristaltic reflex and pellet propulsion in the distal colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the umami taste receptor (T1R1/T1R3) initiates the peristaltic reflex and pellet propulsion in the distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for One-Step Extraction of Disodium 5'-Inosinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for one-step extraction methods for the production of Disodium (B8443419) 5'-inosinate (IMP). The methodologies outlined are designed to simplify the purification process, reduce production costs, and improve product yield.
Introduction
Disodium 5'-inosinate is a flavor enhancer widely used in the food industry to create an umami taste.[1][2] It is often used in synergy with monosodium glutamate (B1630785) (MSG).[1] Traditional production methods for IMP can involve multiple complex steps, including ion-exchange resin purification, which can be time-consuming and generate significant waste.[3][4] The protocols detailed below describe one-step extraction techniques, focusing on direct crystallization and precipitation, to streamline the production of high-purity Disodium 5'-inosinate.
Data Presentation
The following tables summarize quantitative data from various one-step extraction methods, providing a clear comparison of their efficiency.
Table 1: One-Step Extraction from Inosine (B1671953) via pH-Controlled Precipitation
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
| Starting Material | 27.22g Inosine | 27.22g Inosine | 27.22g Inosine |
| Final Product Weight | 46.4g | 47.5g | 44.6g |
| Crystallization Yield | 90.3% | 90.7% | 85.6% |
| Purity (HPLC) | 99.4% | 97.5% | 98.0% |
| Moisture Content | 23.2% | 22.5% | 24.5% |
Data sourced from patent CN102199182A.
Table 2: Direct Crystallization from Fermentation Broth
| Parameter | Embodiment 1 | Embodiment 2 |
| Purity | 92.5% | 94.5% |
| Water Content | 31% | 30% |
| Transmittance (T%) | 92.2% | 92.5% |
| Gross Weight | 66.3g | 72.4g |
Data sourced from patent CN101918576A.[3] This patent suggests that the improved crystallization process can increase the Disodium 5'-inosinate content to 85-95%.[4]
Experimental Protocols
Protocol 1: One-Step Extraction from Inosine by pH-Controlled Precipitation
This protocol is based on the method described in patent CN102199182A, which focuses on the chemical synthesis from inosine followed by a direct precipitation and crystallization step.
1. Phosphorylation of Inosine:
-
Carry out the phosphorylation reaction of inosine with triethyl phosphate (B84403) (TEP).
2. Hydrolysis:
-
After the phosphorylation reaction, cool the reaction mixture.
-
Perform a low-temperature, salt-free hydrolysis.
3. Microcrystal Precipitation:
-
Following hydrolysis, maintain the temperature between -10°C and 5°C.
-
Dropwise, add a 40 wt% NaOH solution to adjust the pH to approximately 5.0.
-
Continue adding the NaOH solution until the liquid becomes turbid, indicating the precipitation of emulsible Disodium 5'-inosinate microcrystals.
4. Crystal Growth:
-
Continue the dropwise addition of the 40 wt% NaOH solution to raise the pH to a range of 8.0-8.5, promoting crystal growth.
5. Filtration:
-
Quickly perform vacuum filtration to separate the crystals from the solution.
6. Washing:
-
Wash the Disodium 5'-inosinate crystal filter cake 2-3 times with an equal volume of 80-85% (v/v) ethanol (B145695) that has been pre-cooled to 0-5°C.
7. Drying:
-
Dry the washed crystals under reduced pressure to obtain the final product.
Protocol 2: Direct Crystallization from Fermentation Broth
This protocol is derived from the method described in patents CN101918576A and WO2009084836A2 for extracting Disodium 5'-inosinate from a fermentation liquid.[3][4]
1. Pre-treatment of Fermentation Broth:
-
Separate and remove the microbial cells from the fermentation liquid.
2. Concentration:
-
Concentrate the cell-free fermentation liquid.
3. pH Adjustment:
-
Adjust the pH of the concentrated liquid to a range of 6-10.
4. Dissolution of Pre-Crystals:
-
Heat the pH-adjusted fermentation liquid to fully dissolve any pre-existing Disodium 5'-inosinate crystals.
5. Cooling and Crystallization:
-
Cool the solution containing the dissolved Disodium 5'-inosinate to induce crystallization.
6. Solvent-Induced Crystallization:
-
To the cooled fermentation liquid, add a hydrophilic organic solvent (e.g., methanol) to further promote the crystallization of Disodium 5'-inosinate.
7. Isolation of Crystals:
-
Isolate the crystals from the supernatant. For example, add 95% (v/v) methanol (B129727) aqueous solution over 2 hours while maintaining the temperature at 20°C.
-
After the addition of methanol, allow the solution to cure for 30 minutes before isolating the crystals.
Visualizations
Diagram 1: Workflow for One-Step Extraction from Inosine
Caption: One-Step Extraction from Inosine.
Diagram 2: Workflow for Direct Crystallization from Fermentation Broth
Caption: Direct Crystallization from Fermentation Broth.
References
- 1. DISODIUM INOSINATE - Ataman Kimya [atamanchemicals.com]
- 2. CN101918576A - A preparation method of disodium 5'-inosinate by using crystallization process - Google Patents [patents.google.com]
- 3. WO2009084836A2 - A preparation method of disodium 5'-inosinate by using crystallization process - Google Patents [patents.google.com]
- 4. CN102199182A - One-step extraction method for disodium 5'-inosinate - Google Patents [patents.google.com]
Troubleshooting & Optimization
"Improving solubility of Disodium 5'-inosinate in aqueous solutions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Disodium 5'-inosinate (IMP) in aqueous solutions.
Troubleshooting Guide
Issue: Poor Dissolution or Precipitation of Disodium 5'-inosinate
If you are experiencing incomplete dissolution or precipitation of Disodium 5'-inosinate, follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for Disodium 5'-inosinate dissolution.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Disodium 5'-inosinate in water?
Disodium 5'-inosinate is generally considered soluble in water.[1] Its solubility is dependent on temperature. Published data indicates a solubility of approximately 13 g/100 mL at 20°C.[1][2][3] Some sources report solubilities as high as 78 mg/mL (7.8 g/100 mL) at 25°C and even up to 250 mg/mL with the aid of sonication.[1][4][5] It is sparingly soluble in ethanol (B145695) and practically insoluble in ether.[1][6][7]
Q2: My Disodium 5'-inosinate is not dissolving well at room temperature. What are the likely causes?
Several factors can impede the dissolution of Disodium 5'-inosinate:
-
Temperature: The solubility of IMP is temperature-dependent, with lower temperatures decreasing its solubility.[1]
-
pH of the Solvent: The pH of your aqueous solution is critical. The optimal pH range for its solubility is between 7.0 and 8.5.[1][7] Deviations from this range can significantly reduce solubility.
-
Purity and Form: The compound typically contains about 7.5 molecules of water of crystallization.[1][8] Variations in purity or hydration state between batches can affect solubility.
-
Common Ion Effect: The presence of other salts in your solution that share a common ion (e.g., sodium) can decrease the solubility of IMP.[1]
Q3: How can I improve the solubility of Disodium 5'-inosinate in my aqueous solution?
If you are encountering poor solubility, consider the following methods:
-
pH Adjustment: Ensure the pH of your solution is within the optimal range of 7.0-8.5.[1][7]
-
Heating: Gently warming the solvent can significantly improve the dissolution rate.[1]
-
Sonication: Using an ultrasonic bath can aid in the dissolution process.[1][4]
-
Co-solvents: For some applications, the use of co-solvents may be an option. The solubility of IMP is influenced by the dielectric constant of the solvent mixture.[9]
Q4: What is the optimal pH for dissolving Disodium 5'-inosinate?
The optimal pH for dissolving Disodium 5'-inosinate in an aqueous solution is between 7.0 and 8.5.[1][3][7] A 5% aqueous solution of Disodium 5'-inosinate should naturally have a pH within this range.[1]
Q5: Will heating degrade my Disodium 5'-inosinate sample?
Disodium 5'-inosinate is stable at 100°C.[2] However, it may begin to decompose at around 230°C.[1][2] For improving solubility, gentle heating to 30-40°C is recommended.[1]
Q6: How should I prepare stock solutions of Disodium 5'-inosinate and how should they be stored?
It is recommended to prepare fresh solutions. If storage is necessary, aliquot the stock solution and store it at -20°C for up to one month or at -80°C for up to six months, protected from light.[4] Avoid repeated freeze-thaw cycles.[4]
Data Presentation
Table 1: Solubility of Disodium 5'-inosinate in Water
| Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |
| 20 | ~13 | [1][2][3] |
| 25 | ~7.8 | [1][5] |
Table 2: pH of Disodium 5'-inosinate Aqueous Solution
| Concentration | pH Range | Reference(s) |
| 5% (w/v) | 7.0 - 8.5 | [1][3] |
Experimental Protocols
Protocol 1: Dissolution by Heating
This protocol describes how to use temperature to improve the solubility of Disodium 5'-inosinate.
References
- 1. benchchem.com [benchchem.com]
- 2. foodadditives.net [foodadditives.net]
- 3. chembk.com [chembk.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Disodium 5'-Inosinate (IMP) CAS 4691-65-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. Disodium 5'-inosinate | C10H11N4Na2O8P | CID 135414245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Disodium 5'-Inosinate | 4691-65-0 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
Optimizing Umami: A Technical Guide to the Synergy of MSG and Disodium 5'-inosinate
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and optimizing the synergistic umami taste effect between monosodium glutamate (B1630785) (MSG) and disodium (B8443419) 5'-inosinate (IMP). This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the molecular basis for the synergistic effect between MSG and Disodium 5'-inosinate?
A1: The synergy occurs at the umami taste receptor, a heterodimer of the T1R1 and T1R3 G-protein coupled receptors.[1] L-glutamate, the active component of MSG, binds to the Venus flytrap domain (VFD) of the T1R1 receptor. Disodium 5'-inosinate, a 5'-ribonucleotide, binds to a separate, nearby site on the T1R1 receptor.[1] This binding of IMP stabilizes the closed conformation of the VFD when glutamate is also bound, which prolongs and amplifies the signal sent to the brain, resulting in a significantly enhanced umami taste perception.[1]
Q2: How is the synergistic effect mathematically modeled?
A2: The synergistic taste effect was famously quantified by Yamaguchi in 1967. The model is represented by the equation: y = u + γuv .[2][3][4]
-
y : The equivalent umami intensity of the mixture, expressed as the concentration of MSG that would produce the same taste intensity.
-
u : The concentration of MSG in the mixture.
-
v : The concentration of disodium 5'-inosinate in the mixture.
-
γ : A constant representing the synergistic power of the 5'-ribonucleotide. For disodium 5'-inosinate (IMP), this value is approximately 1.218 x 10³.[1]
This equation demonstrates that the perceived umami intensity is greater than the simple sum of the individual components.[2]
Q3: What is the optimal ratio of MSG to Disodium 5'-inosinate for maximum umami enhancement?
A3: While the optimal ratio can vary depending on the food matrix and desired flavor profile, research has shown that even small amounts of disodium 5'-inosinate can dramatically increase the umami taste of MSG. A common ratio used in commercial applications is around 98% MSG to 2% IMP, though ratios with up to 5% IMP are also utilized for significant flavor enhancement. The perceived intensity of the mixture follows a bell-shaped curve as the proportion of IMP increases, with the peak intensity occurring when a small but potent amount of IMP is present.[2]
Q4: Can Disodium 5'-inosinate produce an umami taste on its own?
A4: Disodium 5'-inosinate has a very weak taste on its own.[1] Its primary role in creating umami is as an enhancer of the umami taste of glutamate.[5] Some researchers suggest that the slight taste of IMP solutions may be due to its interaction with sub-threshold concentrations of glutamate naturally present in saliva.[6]
Q5: Are there other compounds that exhibit a similar synergistic effect with MSG?
A5: Yes, other 5'-ribonucleotides, such as disodium 5'-guanylate (GMP), also exhibit a strong synergistic effect with MSG.[7] GMP is often found in mushrooms and is another potent umami enhancer.[7]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent results in sensory panel evaluations. | Panelist fatigue, particularly with the lingering aftertaste of umami.[8][9] Lack of proper palate cleansing between samples.[8] Variations in individual sensitivity to umami (some individuals may be "umami hypotasters").[8] Psychological biases or lack of proper training.[10] | Implement structured breaks during sensory sessions. Utilize effective palate cleansers such as crackers, water at 45°C, or brushing teeth with water.[8] Screen panelists for their ability to discriminate umami from salty tastes using triangle tests.[11] Ensure panelists are well-trained in recognizing and scaling umami intensity.[12] |
| Difficulty in dissolving Disodium 5'-inosinate. | The compound may require specific conditions for complete dissolution. | Ensure the use of deionized or distilled water. Gentle heating and stirring can aid dissolution. Prepare solutions fresh daily to avoid degradation. |
| Off-tastes or unexpected flavor profiles in MSG/IMP solutions. | Contamination of reagents or water. Degradation of IMP, especially in solution over time. The inherent, though weak, taste of IMP at higher concentrations. | Use high-purity MSG and Disodium 5'-inosinate. Prepare fresh solutions for each experiment. Conduct preliminary sensory tests to determine the taste profile of your specific IMP batch at various concentrations. |
| Low perceived synergy in a food matrix. | The food matrix itself (e.g., high fat or complex carbohydrate content) may interfere with taste perception. The concentrations of MSG and IMP may be below the synergistic threshold for that specific product. | Conduct dose-response experiments within the food matrix to identify the optimal concentrations. Consider the presence of other taste-active compounds in the matrix that could suppress or enhance umami perception. |
Data Presentation
Table 1: Synergistic Effect of MSG and Disodium 5'-inosinate on Umami Intensity
The following table illustrates the synergistic effect on perceived umami intensity when combining MSG and Disodium 5'-inosinate (IMP), based on the principles of the Yamaguchi model. The perceived umami intensity is expressed as an "Equivalent MSG Concentration," which is the concentration of MSG alone that would be required to produce the same level of umami taste.
| MSG Concentration ( g/100 mL) | IMP Concentration ( g/100 mL) | Total Umami Substance ( g/100 mL) | Calculated Equivalent MSG Concentration ( g/100 mL) |
| 0.050 | 0.000 | 0.050 | 0.050 |
| 0.000 | 0.050 | 0.050 | (weak taste) |
| 0.050 | 0.050 | 0.100 | 3.095 |
| 0.100 | 0.020 | 0.120 | 2.536 |
| 0.020 | 0.100 | 0.120 | 2.456 |
Data is illustrative of the synergistic effect as described by the Yamaguchi model and is intended for comparative purposes.[1]
Experimental Protocols
Protocol 1: Sensory Evaluation of Umami Synergy using the Paired Comparison Test
This protocol is designed to determine if a synergistic effect is perceivable between MSG and Disodium 5'-inosinate.
1. Panelist Selection and Training:
-
Recruit 15-20 panelists.
-
Screen panelists for their ability to distinguish between the five basic tastes (sweet, sour, salty, bitter, umami).
-
Train panelists specifically on recognizing and identifying umami taste using standard MSG solutions (e.g., 0.05%, 0.1%, 0.2% w/v in deionized water).
2. Preparation of Test Solutions:
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Solution A (MSG alone): Prepare a 0.05% (w/v) solution of MSG in deionized water.
-
Solution B (MSG + IMP): Prepare a solution containing 0.05% (w/v) MSG and 0.005% (w/v) Disodium 5'-inosinate in deionized water.
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Ensure all solutions are prepared fresh on the day of testing and are presented at a consistent temperature (e.g., room temperature).
3. Testing Procedure:
-
Present each panelist with a pair of samples, one of Solution A and one of Solution B, in a randomized and blind-coded manner.
-
Instruct panelists to taste each sample and identify which of the two has a stronger umami taste.
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Provide panelists with a palate cleanser (e.g., unsalted crackers and deionized water) to use between samples.
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Record the responses from each panelist.
4. Data Analysis:
-
Analyze the data to determine if a statistically significant number of panelists identified Solution B as having a stronger umami taste. This would indicate a perceivable synergistic effect.
Protocol 2: Determining Umami Intensity using a Rating Scale
This protocol quantifies the perceived umami intensity of different MSG and IMP mixtures.
1. Panelist Selection and Training:
-
Follow the same selection and training procedure as in Protocol 1.
-
Additionally, train panelists to use a structured rating scale (e.g., a 9-point scale where 1 = "extremely weak umami" and 9 = "extremely strong umami").[12]
2. Preparation of Test Solutions:
-
Prepare a series of standard MSG solutions of known concentrations (e.g., 0.03, 0.09, 0.15, 0.21, 0.27 g/100 mL) to serve as anchors for the rating scale.[12]
-
Prepare the experimental solutions with varying ratios of MSG and IMP (refer to Table 1 for examples).
3. Testing Procedure:
-
Familiarize panelists with the anchor MSG solutions to calibrate their use of the rating scale.
-
Present the experimental solutions one at a time in a randomized order.
-
Ask panelists to rate the umami intensity of each solution using the 9-point scale.
-
Ensure adequate time and palate cleansing between samples.
4. Data Analysis:
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Calculate the mean umami intensity score for each experimental solution.
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Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences in perceived umami intensity between the different ratios.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Synergistic Taste Effect of Monosodium Glutamate and Disodium 5′-Inosinate | Semantic Scholar [semanticscholar.org]
- 4. scilit.com [scilit.com]
- 5. Basic properties of umami and effects on humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taste perception of monosodium glutamate and inosine monophosphate by129P3/J and C57BL/6ByJ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Monosodium Glutamate and Its Substitutes on Sensory Characteristics and Consumer Perceptions of Chicken Soup - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selection and Performance of Sensory Panelists: A Comprehensive Review of Factors Influencing Sensory Evaluation Outcomes | Auctores [auctoresonline.org]
- 11. Assessment of the triangle test methodology for determining umami discrimination status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of umami taste in Hanwoo with different feed sources by chemical analysis, electronic tongue analysis, and sensory evaluation - PMC [pmc.ncbi.nlm.nih.gov]
"Stability of Disodium 5'-inosinate in solution under different pH and temperature"
Technical Support Center: Disodium 5'-inosinate (IMP) Stability
Welcome to the technical support center for Disodium 5'-inosinate (IMP). This guide provides detailed information on the stability of IMP in solution under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Disodium 5'-inosinate in aqueous solutions?
Disodium 5'-inosinate is generally stable under standard ambient conditions (room temperature).[1] It is also stable at 100°C, particularly within a pH range of 4 to 7.[2] Decomposition begins at much higher temperatures, around 230°C.[2][3]
Q2: How do pH and temperature affect the stability of Disodium 5'-inosinate solutions?
Both pH and temperature significantly influence the stability of Disodium 5'-inosinate. The degradation of IMP follows first-order kinetics, and the rate is considerably affected by these two factors.[4] Generally, stability decreases as the temperature increases.[4] Regarding pH, IMP is most stable in the neutral to slightly alkaline range. At 100°C, its half-life is longest at pH 9.0 and shortest at pH 4.0.[4]
Q3: What are the primary degradation products of Disodium 5'-inosinate in solution?
The main thermal degradation of Disodium 5'-inosinate involves the hydrolysis of the phosphoric ester bond.[4] This results in the formation of inosine (B1671953) (a nucleoside) and phosphoric acid.[4] Further degradation can break down the inosine molecule into ribose and hypoxanthine.[4]
Q4: I am observing precipitation in my Disodium 5'-inosinate solution. What could be the cause?
Precipitation in your solution is more likely related to solubility issues rather than degradation, especially if it occurs upon cooling. The solubility of Disodium 5'-inosinate is dependent on both temperature and pH. Lower temperatures decrease its solubility. The optimal pH range for solubility is between 7.0 and 8.5.[5] If your solution's pH deviates from this range, the solubility can be significantly reduced.[5]
Q5: Can I heat my Disodium 5'-inosinate solution to aid dissolution?
Yes, gently warming the solvent to 30-40°C can significantly improve the dissolution rate.[5] Disodium 5'-inosinate is stable at 100°C, so heating within this range for dissolution is generally safe.[3][5] However, prolonged heating at high temperatures will accelerate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected loss of umami flavor in my product over time. | Degradation of Disodium 5'-inosinate. | - Review your processing and storage conditions. High temperatures and acidic pH can accelerate degradation. - Consider adjusting the pH of your formulation to be within the optimal stability range (neutral to slightly alkaline). - Minimize the duration of heat treatment steps. |
| Inconsistent results in my stability studies. | Improper sample preparation or storage. | - Ensure consistent and accurate pH measurement and adjustment for all samples. - Use a calibrated and stable heat source for temperature-controlled experiments. - Prepare fresh solutions for each experiment to avoid variability from aged stock solutions. |
| Difficulty dissolving the Disodium 5'-inosinate powder. | Suboptimal temperature or pH of the solvent. | - Gently warm the solvent to 30-40°C while stirring. - Adjust the pH of the aqueous solution to between 7.0 and 8.5 using a dilute acid or base.[5] - Use sonication in short bursts to aid dissolution, avoiding excessive heating.[5] |
Quantitative Data on Stability
The stability of Disodium 5'-inosinate is significantly impacted by pH and temperature. The degradation follows first-order kinetics.
Table 1: Half-life of Disodium 5'-inosinate in Aqueous Solution at 100°C
| pH | Half-life (hours) |
| 4.0 | 8.7[4] |
| 7.0 | 13.1[4] |
| 9.0 | 46.2[4] |
Note: The rate of degradation increases significantly with a 10°C rise in temperature, shortening the half-life to about one-third of the values at 100°C.[4]
Experimental Protocols
Protocol: Determining the Thermal Stability of Disodium 5'-inosinate in Solution
This protocol outlines a general method for investigating the stability of Disodium 5'-inosinate under specific pH and temperature conditions.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., pH 4.0, 7.0, and 9.0).
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Preparation of Disodium 5'-inosinate Stock Solution: Accurately weigh a known amount of Disodium 5'-inosinate powder and dissolve it in deionized water to create a stock solution of a specific concentration.
-
Sample Preparation:
-
Pipette a known volume of the stock solution into separate reaction vessels.
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Add a specific volume of the appropriate buffer solution to each vessel to achieve the target pH.
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The final concentration of Disodium 5'-inosinate in each sample should be consistent.
-
-
Incubation:
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Place the prepared samples in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired experimental temperature (e.g., 100°C).
-
-
Sampling:
-
At predetermined time intervals, withdraw an aliquot from each sample.
-
Immediately cool the aliquot in an ice bath to quench the degradation reaction.
-
-
Analysis:
-
Analyze the concentration of the remaining Disodium 5'-inosinate in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
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Plot the natural logarithm of the concentration of Disodium 5'-inosinate versus time for each pH and temperature condition.
-
Determine the degradation rate constant (k) from the slope of the resulting linear plot.
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Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Factors influencing the stability of Disodium 5'-inosinate.
Caption: Workflow for a Disodium 5'-inosinate stability study.
References
"Minimizing matrix effects in Disodium 5'-inosinate quantification"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Disodium (B8443419) 5'-inosinate (IMP).
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying Disodium 5'-inosinate?
A1: The most prevalent and robust method for the quantification of disodium 5'-inosinate, particularly in complex matrices like food products, is High-Performance Liquid Chromatography (HPLC) coupled with a UV or Photodiode Array (PDA) detector.[1] This method offers excellent selectivity and sensitivity for accurately measuring IMP levels. For higher sensitivity and selectivity, especially in very complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.[2]
Q2: What are the typical chromatographic conditions for HPLC-UV analysis of Disodium 5'-inosinate?
A2: A common setup for HPLC-UV analysis of Disodium 5'-inosinate includes a reverse-phase C18 column, a mobile phase consisting of a potassium phosphate (B84403) buffer, and UV detection at approximately 250 nm.[1] To enhance the retention of the polar IMP molecule on the C18 column, an ion-pairing reagent is often added to the mobile phase.[3]
Q3: What are "matrix effects" and how do they affect the quantification of Disodium 5'-inosinate?
A3: Matrix effects are the alteration of the analyte's signal intensity (suppression or enhancement) caused by co-eluting compounds from the sample matrix.[4] In the analysis of Disodium 5'-inosinate, components like salts, proteins, and phospholipids (B1166683) present in the sample can interfere with the ionization process in LC-MS, leading to inaccurate quantification.[4]
Q4: How can I minimize matrix effects in my experiment?
A4: Minimizing matrix effects is crucial for accurate quantification. Key strategies include:
-
Effective Sample Preparation: Employ techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize the HPLC method to separate Disodium 5'-inosinate from interfering compounds.
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard that behaves similarly to the analyte can compensate for signal variations caused by matrix effects.[5][6]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to correct for matrix-induced signal changes.[7]
Q5: Where can I obtain a stable isotope-labeled internal standard for Disodium 5'-inosinate?
A5: Stable isotope-labeled inosine (B1671953) and inosine monophosphate, which can be used as internal standards for Disodium 5'-inosinate, are available from commercial suppliers. For instance, Inosine-13C3 and Inosine 5'-monophosphate, ammonium (B1175870) salt (U-15N4) are available and can be used for LC-MS applications.[5][6][8][9]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Column Contamination | Wash the column with a strong solvent or replace the guard column. |
| Co-eluting Interferences | Optimize the gradient or mobile phase composition to improve separation. |
| Physical Blockage | Check for blockages in the column inlet frit or tubing.[10] |
Issue 2: Low Analyte Recovery
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction solvent, time, and temperature. Consider using different extraction solvents such as deionized water, dilute acids, or acetic acid, which have shown good recovery for IMP in food matrices.[11] |
| Analyte Degradation | Ensure samples are processed and stored at appropriate temperatures to prevent degradation. |
| Incomplete Elution from SPE Cartridge | Optimize the elution solvent composition and volume. |
| Adsorption to Vials/Tubing | Use silanized glassware or low-adsorption vials. |
Issue 3: High Background Noise or Baseline Drift
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and salts. Filter the mobile phase before use. |
| Detector Lamp Issue | Check the detector lamp's age and intensity. Replace if necessary. |
| Column Bleed | Use a high-quality, stable HPLC column. Ensure the mobile phase is compatible with the column. |
| Insufficient Column Equilibration | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. |
Issue 4: Inconsistent Results or Poor Reproducibility
| Possible Cause | Recommended Solution |
| Variable Matrix Effects | Implement a robust sample cleanup procedure, such as SPE, and use a stable isotope-labeled internal standard to compensate for variability.[5][6] |
| Inconsistent Sample Preparation | Standardize all sample preparation steps, including volumes, times, and temperatures. Automation can improve reproducibility.[3] |
| Injector Variability | Check the autosampler for leaks and ensure accurate injection volumes. |
| Fluctuations in Instrument Conditions | Ensure the HPLC system is properly maintained and that temperature and flow rates are stable. |
Data Presentation
Table 1: Comparison of Extraction Solvents for Disodium 5'-inosinate (IMP) and Disodium 5'-guanylate (GMP) from Mushrooms.
| Extraction Solvent | Analyte | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Deionized Water | IMP | 92.5 | < 5 |
| GMP | 91.4 | < 5 | |
| 0.1 M HCl | IMP | 94.2 | < 5 |
| GMP | 93.8 | < 5 | |
| 6% Acetic Acid | IMP | 95.0 | < 5 |
| GMP | 94.5 | < 5 |
Data adapted from a study on mushroom analysis, indicating high accuracy and precision with all three solvents.[11]
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Disodium 5'-inosinate in a Food Matrix
This protocol provides a general framework for the analysis. Method validation and optimization are essential for specific sample matrices.
1. Sample Preparation (Extraction)
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Weigh 1-5 g of the homogenized food sample into a 50 mL centrifuge tube.
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Add 20 mL of 6% acetic acid.[11]
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Vortex for 1 minute and sonicate for 15 minutes.
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Centrifuge at 10,000 rpm for 10 minutes.
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Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]
2. HPLC-UV Conditions
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Instrument: HPLC system with a UV/PDA detector.
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
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Mobile Phase: A mixture of potassium phosphate buffer and an ion-pairing reagent like hexane-1-sulfonic acid sodium salt.[3][12]
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Flow Rate: 1.0 mL/min.[1]
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Detection Wavelength: 250 nm.[1]
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Injection Volume: 10-20 µL.
3. Quantification
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Prepare a series of calibration standards of Disodium 5'-inosinate in the mobile phase or a blank matrix extract.
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Inject the standards to generate a calibration curve.
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Inject the prepared sample extracts.
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Quantify the Disodium 5'-inosinate concentration in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Solid-Phase Extraction (SPE) for Nucleotide Cleanup
This is a general protocol for SPE of nucleotides and should be optimized for the specific matrix and analyte.
1. SPE Cartridge Selection:
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Use a cartridge suitable for polar compounds, such as a graphitized carbon-based (e.g., ENVI-Carb) or an anion-exchange sorbent.
2. SPE Procedure:
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Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol) followed by water.
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Loading: Load the sample extract onto the cartridge at a slow flow rate.
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Washing: Wash the cartridge with a weak solvent to remove interfering compounds.
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Elution: Elute the Disodium 5'-inosinate with a suitable solvent (e.g., a mixture of organic solvent and a buffer).
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.
Visualizations
Caption: Experimental workflow for Disodium 5'-inosinate quantification.
Caption: Troubleshooting decision tree for IMP quantification.
References
- 1. Application of 13C isotope labeling using liquid chromatography mass spectrometry (LC-MS) to determining phosphate-containing metabolic incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. lcms.cz [lcms.cz]
- 4. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ckisotopes.com [ckisotopes.com]
- 7. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 8. medchemexpress.com [medchemexpress.com]
- 9. shoko-sc.co.jp [shoko-sc.co.jp]
- 10. Disodium 5'-inosinate | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. selleck.co.jp [selleck.co.jp]
"Degradation products of Disodium 5'-inosinate and their detection"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disodium 5'-inosinate (IMP).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Disodium 5'-inosinate?
A1: The primary degradation of Disodium 5'-inosinate (IMP) is a sequential enzymatic process that results in a loss of the phosphate (B84403) group followed by the cleavage of the glycosidic bond. The main degradation products are:
-
Inosine (HxR): Formed by the dephosphorylation of IMP.
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Hypoxanthine (Hx): Formed by the removal of the ribose group from inosine.
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Xanthine: Formed from the oxidation of hypoxanthine.
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Uric Acid: The final product in the degradation pathway, formed from the oxidation of xanthine.
This degradation pathway is primarily mediated by enzymes such as 5'-nucleotidases and alkaline phosphatases which remove the phosphate group from IMP to form inosine.[1] Subsequently, other enzymes like nucleoside phosphorylases cleave the ribose group to yield hypoxanthine.
Q2: What are the common analytical techniques used to detect and quantify IMP and its degradation products?
A2: The most common and reliable analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3][4] This method allows for the simultaneous separation and quantification of IMP and its various degradation products. For higher sensitivity and specificity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.[5][6][7]
Q3: What are the typical stress conditions used in forced degradation studies for IMP?
A3: Forced degradation studies for Disodium 5'-inosinate typically involve exposing the compound to a range of stress conditions to accelerate its degradation and identify potential degradation products. These conditions generally include:
-
Acidic Hydrolysis: Treatment with acids like 0.1 M to 1 M HCl.[8][9]
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Alkaline Hydrolysis: Treatment with bases such as 0.1 M to 1 M NaOH.[8][9]
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Oxidative Degradation: Exposure to oxidizing agents like hydrogen peroxide (e.g., 3%).[9]
-
Thermal Degradation: Heating the sample at elevated temperatures (e.g., 60-80°C).[8]
-
Photolytic Degradation: Exposing the sample to UV or fluorescent light.[9]
The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without completely degrading the parent compound.[8][10]
Degradation Pathway and Experimental Workflow
Below are diagrams illustrating the degradation pathway of Disodium 5'-inosinate and a typical experimental workflow for a stability study.
References
- 1. Mechanism of Inosine Monophosphate Degradation by Specific Spoilage Organism from Grass Carp in Fish Juice System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of an HPLC-based guanosine monophosphate kinase assay and application to Plasmodium vivax guanylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cores.emory.edu [cores.emory.edu]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. sgs.com [sgs.com]
"Selection of appropriate HPLC column for Disodium 5'-inosinate analysis"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of appropriate HPLC columns and troubleshooting for the analysis of Disodium 5'-inosinate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of HPLC column for Disodium 5'-inosinate analysis?
A reversed-phase HPLC column, particularly a C18 column, is the most commonly recommended stationary phase for the analysis of Disodium 5'-inosinate.[1][2][3][4][5] The nonpolar nature of the C18 stationary phase, when used with a suitable mobile phase, allows for the effective separation of this polar analyte.[1]
Q2: Why is an ion-pairing reagent often used in the mobile phase?
Disodium 5'-inosinate is a polar compound. To enhance its retention and resolution on a nonpolar C18 column, an ion-pairing reagent is frequently added to the mobile phase.[1][2][3] The ion-pairing reagent, which has a hydrophobic part and a charged part, interacts with the stationary phase and the charged analyte, effectively increasing the analyte's retention time.[6]
Q3: What are the typical mobile phase compositions for this analysis?
A common mobile phase consists of a mixture of a phosphate (B84403) buffer (e.g., 10 mM Potassium Dihydrogen Phosphate) and an ion-pairing reagent (e.g., 5 mM Sodium Heptanesulfonate or Sodium Hexane (B92381) Sulfonate).[1][2][3][4][5] The exact composition may need to be optimized for your specific system and sample matrix.
Q4: What is the optimal detection wavelength for Disodium 5'-inosinate?
The maximum absorbance for Disodium 5'-inosinate is in the range of 250-255 nm.[1][2][3] A Photodiode Array (PDA) detector is often recommended to ensure accurate quantification at the optimal wavelength.[1][2][3]
Q5: Can I analyze Disodium 5'-inosinate without an ion-pairing reagent?
While ion-pairing chromatography is a robust method, some studies have utilized mobile phases consisting of a phosphate buffer and methanol.[2] However, using an ion-pairing reagent is generally recommended to achieve better retention and separation, especially in complex matrices.[2] Another approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which is suitable for highly polar compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Disodium 5'-inosinate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Interaction of the phosphate groups with metal components in the HPLC system.[7] 2. Inappropriate mobile phase pH. 3. Column overload. 4. Column contamination or degradation. | 1. Use a bio-inert or PEEK-lined HPLC system and column to prevent metal-phosphate interactions.[7] Alternatively, add metal chelators to the mobile phase.[7] 2. Ensure the mobile phase pH is within the optimal range for the analyte and column. For nucleotides, a pH between 6.0 and 8.0 is generally recommended.[6] 3. Reduce the injection volume or sample concentration. 4. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Low or No Retention | 1. Mobile phase is too strong (high organic content). 2. Absence or insufficient concentration of ion-pairing reagent. 3. Incorrect column type. | 1. Decrease the organic solvent percentage in the mobile phase. 2. Ensure the correct concentration of the ion-pairing reagent is used. Prepare a fresh mobile phase. 3. Verify that you are using a reversed-phase C18 column. |
| Poor Resolution/Peak Co-elution | 1. Mobile phase composition is not optimized. 2. Inadequate ion-pairing. 3. Flow rate is too high. | 1. Adjust the buffer concentration, ion-pair reagent concentration, or the organic solvent ratio. 2. Try a different ion-pairing reagent (e.g., switch from heptanesulfonate to hexane sulfonate). 3. Reduce the flow rate to improve separation efficiency. |
| Baseline Drift or Noise | 1. Mobile phase is not properly degassed. 2. Contaminated mobile phase or detector cell. 3. Temperature fluctuations. | 1. Degas the mobile phase using an online degasser, sonication, or helium sparging. 2. Use high-purity solvents and salts. Flush the detector cell with a strong, clean solvent. 3. Use a column oven to maintain a stable temperature. |
Experimental Protocols
Method 1: Reversed-Phase HPLC with Ion-Pairing Reagent
This method is a widely used and robust protocol for the quantification of Disodium 5'-inosinate.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Alliance - Waters or equivalent |
| Detector | Photodiode Array (PDA) |
| Column | SunFire® C18 (250 mm × 4.6 mm, 5 µm)[1][2][3] |
| Mobile Phase | Mixture of 10 mM Potassium Dihydrogen Phosphate and 5 mM Sodium Heptanesulfonate[1][4][5] |
| Flow Rate | 0.8 - 1.2 mL/min[1][2][3] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 250 - 255 nm[1][2][3] |
Preparation of Standard Solutions:
-
Stock Standard Solution (1000 ppm): Accurately weigh 100 mg of Disodium 5'-inosinate standard (>99.0% purity) and dissolve it in 100 mL of deionized water in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to achieve the desired concentrations for the calibration curve.
Sample Preparation:
The sample preparation will vary depending on the matrix. For food products, a common procedure involves extraction with water followed by centrifugation and filtration.
-
Homogenize the sample.
-
Extract a known amount of the homogenized sample with deionized water.
-
Centrifuge the extract to separate solid particles.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
Visualizations
References
"Impact of solvent choice on Disodium 5'-inosinate solubility and stability"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvent choice on the solubility and stability of Disodium 5'-inosinate (IMP).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Disodium 5'-inosinate in common laboratory solvents?
A1: Disodium 5'-inosinate is highly soluble in water but shows limited solubility in organic solvents.[1] Its solubility in water is temperature-dependent.[2] It is considered sparingly soluble in ethanol (B145695) and practically insoluble in ether.[2][3][4]
Solubility Data Summary
| Solvent | Temperature | Reported Solubility | Citations |
| Water | 20°C | ~13 g / 100 mL | [2][5] |
| Water | 25°C | ~7.8 g / 100 mL (78 mg/mL) | [2][6] |
| Water | Not Specified | Up to 250 mg/mL (may require sonication) | [2][7] |
| Ethanol | Not Specified | Sparingly Soluble | [2][3][4] |
| Ether | Not Specified | Practically Insoluble | [2][3][4] |
| DMSO | Not Specified | Insoluble or Slightly Soluble | [6][7] |
Q2: What factors influence the solubility of Disodium 5'-inosinate in aqueous solutions?
A2: Several factors can significantly impact the solubility of Disodium 5'-inosinate:
-
Temperature: Solubility in water increases with temperature.[2] Gently warming the solution to 30-40°C can aid dissolution.[2]
-
pH: The optimal pH range for solubility is between 7.0 and 8.5.[2][3][8] Deviations outside this range can cause a significant decrease in solubility.[2]
-
Purity and Hydration State: Disodium 5'-inosinate typically exists as a hydrate, containing approximately 7.5 molecules of water.[2][4] Variations in purity or the hydration state between different batches can affect how well it dissolves.[2]
-
Common Ion Effect: The presence of other salts containing sodium ions in the solution can reduce the solubility of Disodium 5'-inosinate.[2]
Q3: How stable is Disodium 5'-inosinate in solution?
A3: Disodium 5'-inosinate is generally stable under typical food processing conditions, such as heating at 100°C for one hour in a neutral pH range (4-7).[8] However, it is susceptible to degradation under certain conditions:
-
Acidic Conditions: It can easily decompose when heated in an acidic solution, leading to a loss of its characteristic flavor-enhancing properties.[9]
-
Enzymatic Degradation: Phosphatases can break down the molecule, causing it to lose its function.[9] The degradation pathway often involves conversion to inosine (B1671953) and then to hypoxanthine (B114508).[10][11]
Q4: What are the primary degradation products of Disodium 5'-inosinate?
A4: The primary degradation of Disodium 5'-inosinate (IMP) is a dephosphorylation reaction, catalyzed by enzymes like 5'-nucleotidase, which converts it to inosine.[11] Inosine can be further broken down into hypoxanthine and ribose-1-phosphate.[10][12]
References
- 1. CAS 4691-65-0: Disodium 5′-inosinate | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Disodium 5'-inosinate | C10H11N4Na2O8P | CID 135414245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. foodadditives.net [foodadditives.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chembk.com [chembk.com]
- 9. Disodium 5'-Inosinate (IMP) CAS 4691-65-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of Inosine Monophosphate Degradation by Specific Spoilage Organism from Grass Carp in Fish Juice System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase Composition for Disodium 5'-inosinate Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the chromatographic analysis of Disodium 5'-inosinate (IMP).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Disodium 5'-inosinate, with a focus on mobile phase optimization.
| Problem | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH affecting analyte ionization.[1] - Secondary interactions with the stationary phase. - Column overload. | - Adjust the mobile phase pH. For acidic compounds like IMP, a lower pH (e.g., 3-5) often improves peak shape.[2] - Add an ion-pairing reagent (e.g., 5 mM sodium heptanesulfonate) to the mobile phase to minimize secondary interactions.[2] - Reduce the sample concentration or injection volume. |
| Low Retention / Analyte Elutes Near the Void Volume | - Mobile phase is too strong (high organic content). - Analyte is highly polar and has low affinity for the reversed-phase column. | - Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. - Introduce an ion-pairing reagent to increase the retention of the anionic IMP on a C18 column.[3][4] - Use a more polar stationary phase if possible. |
| Poor Resolution Between IMP and Other Nucleotides (e.g., GMP) | - Suboptimal mobile phase composition. - Inadequate separation efficiency. | - Optimize the concentration of the buffer and ion-pairing reagent in the mobile phase. Increasing salt concentration can improve resolution.[2] - Adjust the mobile phase pH, as slight changes can alter the selectivity between nucleotides.[1] - Consider using a gradient elution method. |
| Fluctuating Retention Times | - Inconsistent mobile phase preparation. - Lack of column equilibration. - Temperature fluctuations. - Pump or system issues. | - Ensure accurate and consistent preparation of the mobile phase, including pH adjustment.[5] - Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.[6] - Use a column oven to maintain a constant temperature.[5] - Check the HPLC system for leaks and ensure the pump is delivering a stable flow rate.[6] |
| High Backpressure | - Precipitation of buffer salts in the mobile phase. - Clogged column frit or tubing. | - Ensure the buffer concentration is below its solubility limit in the mobile phase, especially when mixing with high percentages of organic solvent. - Filter the mobile phase before use.[6] - If buffer precipitation is suspected, flush the system with water (without buffer) to dissolve the salts. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for Disodium 5'-inosinate analysis on a C18 column?
A common starting point is a mixture of a phosphate (B84403) buffer and an organic modifier. For example, a mobile phase consisting of 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate at a pH of around 3 has been shown to be effective.[2] The organic component, such as acetonitrile or methanol, can be introduced isocratically or in a gradient depending on the complexity of the sample.
Q2: Why is an ion-pairing reagent often used for IMP analysis?
Disodium 5'-inosinate is an anionic compound. In reversed-phase chromatography, which uses a nonpolar stationary phase, highly polar and ionic compounds like IMP may have very little retention and elute early with poor peak shape. An ion-pairing reagent, such as sodium heptanesulfonate or hexane-1-sulfonic acid sodium salt, is a molecule with a hydrophobic tail and an ionic head.[3][4] It partitions onto the stationary phase, creating a pseudo-ion-exchange surface that can interact with the anionic IMP, thereby increasing its retention and improving peak shape.[3]
Q3: How does mobile phase pH affect the chromatography of Disodium 5'-inosinate?
The mobile phase pH is a critical parameter as it influences the ionization state of IMP.[1] IMP has phosphate and purine (B94841) moieties that can be protonated or deprotonated depending on the pH. By controlling the pH, you can control the overall charge of the molecule and its interaction with the stationary phase, which in turn affects retention time, peak shape, and selectivity between similar compounds.[1]
Q4: Can I use a gradient elution for IMP analysis?
Yes, gradient elution can be very effective, especially for complex samples containing multiple nucleotides with different polarities. A gradient allows for the separation of a wider range of compounds in a single run by starting with a weaker mobile phase (lower organic content) to retain early-eluting compounds and gradually increasing the mobile phase strength to elute more retained compounds.
Q5: What is the optimal detection wavelength for Disodium 5'-inosinate?
The maximum absorbance wavelength (λmax) for Disodium 5'-inosinate is typically around 250 nm.[2] Therefore, a detection wavelength in the range of 250-255 nm is commonly used for its analysis.[2][3][4]
Experimental Protocols
Protocol 1: Isocratic HPLC Method for the Simultaneous Analysis of Disodium 5'-inosinate (IMP) and Disodium 5'-guanylate (GMP)
This protocol is based on a method developed for the analysis of IMP and GMP in food products.[2]
1. Materials and Reagents:
-
Disodium 5'-inosinate standard (>99.0%)
-
Disodium 5'-guanylate standard (>99.0%)
-
Potassium dihydrogen phosphate (analytical grade)
-
Sodium heptanesulfonate (analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
2. Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 column (e.g., 250 mm × 4.6 mm, 5 µm)[2]
3. Mobile Phase Preparation:
-
Prepare a 10 mM potassium dihydrogen phosphate solution by dissolving the appropriate amount in HPLC grade water.
-
Add 5 mM sodium heptanesulfonate to the phosphate buffer solution.
-
Adjust the pH of the solution to 3.0 with orthophosphoric acid.[2]
-
Filter the mobile phase through a 0.45 µm membrane filter.
4. Chromatographic Conditions:
-
Column: C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: 10 mM Potassium dihydrogen phosphate, 5 mM sodium heptanesulfonate, pH 3.[2]
-
Flow Rate: 0.8 mL/min[2]
-
Detection: 250 nm[2]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled at 25°C
5. Standard Preparation:
-
Prepare individual stock solutions of IMP and GMP (e.g., 100 ppm) in water.
-
Prepare working standards by diluting the stock solutions to the desired concentrations (e.g., 0.5 - 100 ppm) with water.
6. Sample Preparation:
-
For food samples, a simple extraction with water followed by filtration through a 0.45 µm filter is often sufficient.[2] For samples with high-fat content, a pre-extraction with a nonpolar solvent like hexane (B92381) may be necessary to remove lipids.[2]
Visualizations
Caption: Workflow for optimizing mobile phase in IMP chromatography.
Caption: Decision tree for troubleshooting common IMP HPLC issues.
References
- 1. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lib.yhn.edu.vn [lib.yhn.edu.vn]
- 3. researchgate.net [researchgate.net]
- 4. scholar.ui.ac.id [scholar.ui.ac.id]
- 5. pharmaguru.co [pharmaguru.co]
- 6. shimadzu.at [shimadzu.at]
"Reducing variability in sensory panel assessments of Disodium 5'-inosinate"
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize variability in sensory panel assessments of Disodium 5'-inosinate (IMP).
Frequently Asked Questions (FAQs)
Q1: What is Disodium 5'-inosinate (IMP) and how is its taste perceived?
Disodium 5'-inosinate (IMP) is a flavor enhancer that imparts the umami taste, often described as savory or "broth-like".[1] It is a purine (B94841) nucleotide that works synergistically with monosodium glutamate (B1630785) (MSG) to significantly amplify the umami flavor.[2] On its own, the taste of IMP can be subtle, but when combined with glutamate, it creates a more potent and well-rounded savory sensation.[2][3] The perception of umami is linked to the activation of specific G protein-coupled receptors (T1R1 and T1R3) on the tongue.[2]
Q2: Why is variability a common issue when evaluating IMP in sensory panels?
Variability in sensory assessments of IMP can arise from several sources:
-
Panelist Sensitivity: Individuals have different detection thresholds for umami tastes.[4] Factors such as age, genetics, and diet can influence a panelist's ability to perceive IMP.[4]
-
Subjectivity of Umami: Umami can be a difficult taste to describe accurately compared to the other four basic tastes, leading to inconsistent terminology among panelists if not properly trained.
-
Carry-over Effect: Umami substances can have a lingering aftertaste, which may interfere with the evaluation of subsequent samples if insufficient rinsing time or procedures are not in place.[5]
-
Synergistic Effects: The perceived intensity of IMP is highly dependent on the concentration of glutamate (MSG) and other substances in the sample matrix.[2][6] Small, uncontrolled variations in the base product can lead to large differences in perceived umami.
-
Psychological and Environmental Factors: Panelist motivation, hunger level, and environmental conditions like lighting and temperature can all introduce variability.[4][7][8]
Q3: What are the key principles for selecting a reliable sensory panel for IMP assessment?
A reliable panel is built on rigorous selection criteria. Potential panelists should be screened for:
-
Sensory Acuity: Ability to detect and differentiate the five basic tastes (sweet, sour, salty, bitter, and umami).[9][10] This is often done using threshold tests.
-
Consistency and Repeatability: Panelists should demonstrate the ability to provide consistent ratings on the same sample across multiple sessions.[7][8]
-
Descriptive Ability: The capacity to articulate sensory perceptions clearly and follow instructions is crucial.[8][11]
-
Availability and Motivation: Consistent participation and genuine interest are essential for the long-term success of a panel.[8][9]
-
Lack of Bias: Panelists should not have strong aversions or preferences for the products being tested.[8][9]
Troubleshooting Guide
Q4: Our panel's umami intensity scores are inconsistent between panelists. How can we improve agreement?
High inter-panelist variability is a common challenge. To address this, focus on panel alignment and calibration.
-
Standardize Terminology: Conduct training sessions where the panel collectively develops and agrees upon a lexicon of descriptive terms for umami and other relevant flavors in your product.[9][11]
-
Use Reference Standards: Calibrate panelists using standard solutions of MSG and IMP.[12] Present anchor points on the intensity scale (e.g., "Slight Umami," "Moderate Umami") corresponding to specific concentrations. This helps ensure all panelists are using the scale in the same way.[12]
-
Monitor Performance: Regularly analyze individual panelist performance. Use statistical methods to identify panelists who consistently score differently from the group and may require retraining.[11][12]
Q5: We are observing poor reproducibility of results for the same product across different testing sessions. What could be the cause?
Poor reproducibility often points to inconsistencies in experimental protocol or environment.
-
Control Environmental Conditions: Ensure that all sensory evaluations are conducted in a standardized environment. This includes consistent lighting, temperature, and a quiet, odor-free setting.[7][13]
-
Standardize Sample Preparation and Presentation: Document and strictly follow a protocol for sample preparation, including temperature, portion size, and holding time.[14] Samples should be presented in a randomized and balanced order, using three-digit codes to prevent bias.[13][14]
-
Implement Palate Cleansing: Use a standardized palate cleansing procedure between samples. For umami substances, this is critical. Unsalted crackers and room-temperature deionized water are common choices. Specify the rinsing time to minimize sensory fatigue and carry-over effects.[14]
Q6: Our panelists have difficulty discriminating between samples with small differences in IMP concentration. Which sensory method is most effective for this?
For discriminating subtle differences, forced-choice methods are often more sensitive than rating or ranking methods.
-
Two-Alternative Forced Choice (2-AFC): This method presents panelists with two samples and asks them to identify the one that is higher in a specific attribute (e.g., "Which sample is more savory?"). The 2-AFC test is highly effective for identifying differences in umami intensity.[2]
-
Triangle Test: This test involves presenting three samples, two of which are identical and one is different. The panelist's task is to identify the odd sample. This is a robust method for determining if a perceptible difference exists between two products.[15]
-
Paired Comparison Test: Similar to the 2-AFC, this test is effective for determining the direction of a difference.
Data Presentation
Table 1: Standard Solutions for Panelist Screening and Training
These solutions can be used to test a panelist's ability to recognize the five basic tastes.
| Basic Taste | Substance | Concentration (w/v in water) |
| Sweet | Sucrose | 0.4%[16] |
| Salty | Sodium Chloride (NaCl) | 0.08%[16] |
| Sour | Citric Acid | 0.02%[16] |
| Bitter | Caffeine | 0.02%[16] |
| Umami | Monosodium Glutamate (MSG) | 0.01%[16] |
Table 2: Comparison of Sensory Methods for Umami Assessment
| Method | Description | Best For | Advantages | Disadvantages |
| 2-AFC Test | Panelists choose which of two samples has a higher intensity of an attribute. | Discriminating small differences. | Highly sensitive and statistically powerful.[2] | Does not provide the magnitude of the difference. |
| Ranking Test | Panelists order a set of samples by the intensity of a specific attribute. | Screening multiple samples quickly. | Simple to execute; good for identifying top/bottom samples.[17] | Provides only ordinal data; susceptible to panelist fatigue with many samples.[18] |
| Quantitative Descriptive Analysis (QDA) | Trained panelists rate the intensity of multiple sensory attributes on a scale. | Characterizing the full sensory profile. | Provides detailed, quantitative data on multiple attributes. | Requires a highly trained panel and is time-consuming.[11][18] |
| Time-Intensity (TI) Analysis | Panelists continuously rate the intensity of a sensation over time. | Evaluating flavor duration and aftertaste. | Provides dynamic information about perception.[19] | Requires specialized software and trained panelists. |
Experimental Protocols & Visualizations
Protocol 1: Panelist Screening for Basic Taste Recognition
Objective: To select panelists who can correctly identify the five basic tastes.
Methodology:
-
Preparation: Prepare the five standard solutions as listed in Table 1. Prepare a sixth sample of deionized water as a control.
-
Presentation: Label each solution with a random three-digit code. Present the six samples to the panelist in a randomized order.
-
Evaluation: The panelist tastes each sample and identifies the primary taste from a list (Sweet, Salty, Sour, Bitter, Umami, No Taste). A mandatory 30-second wait and a water rinse are enforced between samples.[14]
-
Criteria: Prospective panelists should achieve a high percentage of correct identifications (e.g., >80%) to qualify for further training.
Caption: Workflow for sensory panelist screening, training, and performance monitoring.
Protocol 2: Umami Taste Signaling
The perception of umami from IMP and MSG is initiated by their interaction with the T1R1/T1R3 taste receptor on the tongue.
Caption: Synergistic activation of the umami taste receptor by MSG and IMP.
Troubleshooting Logic
When encountering high variability, a systematic approach can help identify the source of the problem.
Caption: A logical workflow for troubleshooting sources of sensory panel variability.
References
- 1. Assessment of Umami Taste Sensitivity | Semantic Scholar [semanticscholar.org]
- 2. Umami Characteristics and Taste Improvement Mechanism of Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taste perception of monosodium glutamate and inosine monophosphate by129P3/J and C57BL/6ByJ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mccormickfona.com [mccormickfona.com]
- 5. researchgate.net [researchgate.net]
- 6. Monosodium glutamate - Wikipedia [en.wikipedia.org]
- 7. Selection and Performance of Sensory Panelists: A Comprehensive Review of Factors Influencing Sensory Evaluation Outcomes | Auctores [auctoresonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Screening and Training Methods for Sensory Panelists - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 10. Training a Sensory Panel – Sensory Nutrition: the role of sensory properties of foods in nutrition and health [pressbooks.pub]
- 11. dlg.org [dlg.org]
- 12. mdpi.com [mdpi.com]
- 13. flavorsum.com [flavorsum.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Sensory Training For Companies [tentamus.com]
- 16. scribd.com [scribd.com]
- 17. Sensory training aids at Campden BRI [campdenbri.co.uk]
- 18. gcwgandhinagar.com [gcwgandhinagar.com]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
Validation & Comparative
A Comparative Analysis of Umami Intensity: Disodium 5'-inosinate vs. Monosodium Glutamate
A definitive guide for researchers and food scientists on the synergistic flavor enhancement properties of key umami compounds, supported by experimental data and detailed protocols.
In the realm of flavor science, the savory taste of umami is a cornerstone for creating palatable and appealing food products. While monosodium glutamate (B1630785) (MSG) is the most widely recognized umami substance, its synergistic relationship with 5'-ribonucleotides, such as disodium (B8443419) 5'-inosinate (IMP), offers a potent tool for flavor enhancement. This guide provides a comprehensive comparison of the umami intensity of MSG and IMP, delving into their synergistic effects, the underlying signaling pathways, and the experimental methodologies used for their evaluation.
Quantitative Analysis of Umami Intensity
The umami intensity of MSG and IMP, both individually and in combination, has been a subject of extensive sensory and instrumental analysis. A key characteristic of their interaction is a powerful synergistic effect, where the perceived umami taste of a mixture is significantly greater than the sum of its individual components.[1][2][3][4][5]
Yamaguchi's seminal work established a mathematical model to quantify this synergy, expressed as:
y = u + γuv
Where:
-
y is the equivalent umami intensity of the mixture in terms of MSG concentration.
-
u is the concentration of MSG in the mixture.
-
v is the concentration of IMP in the mixture.
-
γ is a constant representing the synergistic power.
This model highlights that the contribution of IMP is not merely additive but multiplicative, dramatically amplifying the umami sensation.[5][6] For instance, the umami intensity of a mixture can be up to eight times stronger than that of MSG alone.[7] This synergistic relationship is a fundamental principle leveraged in the food industry to create robust savory flavors.
| Compound(s) | Typical Concentration Range | Perceived Umami Intensity | Key Characteristics |
| Monosodium Glutamate (MSG) | 0.1% - 0.8% | Baseline Umami | Clean, "brothy" or "meaty" taste.[8] |
| Disodium 5'-inosinate (IMP) | 0.01% - 0.05% | Low when used alone | Often described as having a weak or no umami taste on its own.[4] |
| MSG + IMP Mixture | Varies (e.g., 10:1 ratio) | High (Synergistic) | Significantly enhanced and prolonged umami sensation.[1][4] |
Experimental Protocols
The quantification of umami intensity relies on rigorous experimental methodologies, primarily sensory evaluation by trained human panelists and, more recently, instrumental analysis using electronic tongues.
Sensory Evaluation Protocol
Sensory evaluation provides direct insight into the human perception of umami. A typical protocol involves the following steps:
-
Panelist Selection and Training: Participants are screened for their taste sensitivity and trained to recognize and rate the intensity of umami. This often involves exposure to reference standards of MSG at varying concentrations.[9][10]
-
Sample Preparation: Solutions of MSG, IMP, and their mixtures are prepared in deionized water or a neutral base to avoid interfering flavors. Concentrations are carefully controlled.
-
Evaluation Method: Several methods can be employed:
-
Two-Alternative Forced-Choice (2-AFC): Panelists are presented with two samples, one of which contains the umami substance, and are asked to identify it. This method is effective for determining detection thresholds.[11]
-
Ranking: Panelists are given multiple samples and asked to rank them in order of umami intensity.
-
Rating/Scaling: Panelists rate the umami intensity of a sample on a numerical scale (e.g., a line scale or a category scale).[12]
-
-
Palate Cleansing: To prevent sensory fatigue and carry-over effects, panelists are instructed to rinse their mouths thoroughly with purified water or other neutral cleansers like crackers between samples.[11]
-
Data Analysis: Statistical methods are used to analyze the collected data and determine significant differences in umami intensity between samples.
Electronic Tongue Analysis
The electronic tongue is an analytical instrument that provides an objective measure of taste.[13][14][15][16] It utilizes an array of chemical sensors that respond to different taste compounds in a liquid sample. The resulting signal pattern is then analyzed by software to create a "taste fingerprint."
-
Instrument Calibration: The electronic tongue is calibrated using standard solutions representing the five basic tastes.
-
Sample Measurement: The prepared solutions of MSG, IMP, and their mixtures are introduced to the sensor array.
-
Data Acquisition and Analysis: The instrument records the sensor responses, and multivariate statistical techniques like Principal Component Analysis (PCA) are used to differentiate and quantify the umami intensity.[14][15][16] Studies have shown a good correlation between the results from electronic tongues and human sensory panels.[14][16]
Signaling Pathways and Experimental Workflows
The perception of umami and the synergy between MSG and IMP are rooted in specific molecular interactions at the taste receptor level.
Umami Taste Signaling Pathway
The primary receptor for umami taste is a heterodimer of two G protein-coupled receptors, T1R1 and T1R3.[8][17][18][19]
Caption: Umami taste signaling cascade initiated by MSG and IMP.
Glutamate from MSG binds to the Venus flytrap domain of the T1R1 receptor subunit.[18] IMP, on the other hand, binds to a different, allosteric site on the T1R1/T1R3 receptor complex.[19] This allosteric binding of IMP enhances the receptor's response to glutamate, leading to a more robust downstream signaling cascade.[18] This cascade involves the activation of the G-protein gustducin, followed by phospholipase C beta 2 (PLCβ2), which generates inositol (B14025) triphosphate (IP3).[17][18] IP3 triggers the release of intracellular calcium, which in turn opens the TRPM5 ion channel, leading to cell depolarization and the release of ATP, which acts as a neurotransmitter to signal the perception of umami to the brain.[17][18]
Experimental Workflow for Sensory Evaluation
A structured workflow is crucial for obtaining reliable and reproducible sensory data.
Caption: A typical workflow for sensory evaluation of umami intensity.
References
- 1. Synergistic effect of combining umami substances enhances perceived saltiness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Taste preference synergy between glutamate receptor agonists and inosine monophosphate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Umami Science Part III - Umami Synergy — Ramen Chemistry [ramenchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Common Flavor Enhancers & Flavoring Agents Compared [periodical.knowde.com]
- 8. Umami - Wikipedia [en.wikipedia.org]
- 9. Development of an Umami Taste Sensitivity Test and Its Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of eight kinds of flavor enhancer of umami taste by an electronic tongue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Umami taste transduction mechanisms1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. m.youtube.com [m.youtube.com]
A Comparative Guide to the Quantification of Disodium 5'-inosinate: HPLC Method Validation and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Disodium 5'-inosinate, a key flavor enhancer and a molecule of interest in pharmaceutical and food industries. A detailed focus is placed on the validation of the High-Performance Liquid Chromatography (HPLC) method as per the International Council for Harmonisation (ICH) guidelines, alongside an objective evaluation of alternative analytical techniques. Experimental data is presented to support the comparison and aid in the selection of the most suitable method for specific research and quality control needs.
Introduction to Disodium 5'-inosinate and the Importance of Accurate Quantification
Disodium 5'-inosinate (IMP) is a purine (B94841) nucleotide that plays a significant role in creating the "umami" or savory taste in various food products. Beyond its use as a flavor enhancer, IMP and its derivatives are involved in various physiological processes, making their accurate quantification crucial in both food quality control and biomedical research. The ICH provides a framework for the validation of analytical procedures to ensure they are suitable for their intended purpose, guaranteeing data reliability and accuracy.[1][2][3][4][5]
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the most prevalent and robust method for the quantification of Disodium 5'-inosinate, offering excellent selectivity and sensitivity.[6] A typical HPLC method for IMP analysis utilizes a reversed-phase column (e.g., C18) with a UV detector.
ICH Guideline-Based Validation of an HPLC Method
Method validation is essential to demonstrate that an analytical procedure is fit for its intended purpose.[4] According to ICH guidelines, the validation of an HPLC method for quantifying Disodium 5'-inosinate involves the assessment of several key parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[2]
-
Accuracy: The closeness of test results to the true value.[2]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]
The following table summarizes the performance characteristics of a validated HPLC method for Disodium 5'-inosinate quantification based on published data.
| Validation Parameter | HPLC Method 1[7] | HPLC Method 2[8] |
| Linearity (R²) | 0.9958 | > 0.999 |
| Accuracy (Recovery %) | 91.4 - 95.0% | 90.5 - 102.8% |
| Precision (RSD %) | 2.16% | 3.07% |
| LOD | 7.30 ppm | 2.77 mg/kg |
| LOQ | 22.12 ppm | Not Reported |
Alternative Analytical Methods for Disodium 5'-inosinate Quantification
While HPLC is the benchmark, other techniques can be employed for the quantification of Disodium 5'-inosinate, each with its own advantages and limitations.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler, more cost-effective, and high-throughput alternative to HPLC for the quantification of Disodium 5'-inosinate. The separation is achieved on a high-performance TLC plate, and quantification is performed using a densitometer.
A comparison of validation parameters for an HPTLC method is presented below.
| Validation Parameter | HPTLC Method |
| Linearity (r) | 0.9976 |
| Accuracy (Recovery %) | 98.56 - 101.05% |
| Precision (CV %) | 0.23 - 0.75% |
| LOD | Not Reported |
| LOQ | Not Reported |
Other Potential Methods
-
UV-Vis Spectrophotometry: This is a simple and cost-effective method based on the absorbance of UV light by the analyte at a specific wavelength (around 250 nm for Disodium 5'-inosinate).[6][9] However, its specificity can be a major limitation in complex matrices due to interference from other UV-absorbing compounds. A full validation according to ICH guidelines would be necessary to ensure its suitability for a specific application.
-
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be used for the analysis of nucleotides.[10] It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. While promising, specific validated methods for the routine quantification of Disodium 5'-inosinate are not as commonly reported as HPLC methods.
-
Enzymatic Assays: These assays are based on the specific enzymatic conversion of inosine (B1671953) monophosphate to a product that can be easily measured, often spectrophotometrically.[11][12] Enzymatic assays can be highly specific but may be susceptible to interference from other substances that affect enzyme activity. The development and validation of such an assay require careful optimization of reaction conditions.
Experimental Protocols
Validated HPLC Method for Disodium 5'-inosinate Quantification[7][8][13][14]
1. Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in deionized water or a suitable buffer.
-
For solid samples, extraction may be necessary using techniques like sonication.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.[13]
-
Column: C18 reversed-phase column (e.g., SunFire® C18, 250 mm × 4.6 mm, 5 µm).[13]
-
Mobile Phase: A mixture of potassium phosphate (B84403) buffer and an ion-pair reagent like hexane-1-sulfonic acid sodium salt.[13]
-
Flow Rate: 1.2 mL/min.[13]
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 255 nm.[13]
3. Validation Procedure (as per ICH Q2(R1) Guidelines):
-
Specificity: Analyze blank samples, placebo (if applicable), and the analyte to demonstrate no interference at the retention time of Disodium 5'-inosinate.
-
Linearity: Prepare a series of standard solutions of Disodium 5'-inosinate at different concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a known amount of Disodium 5'-inosinate standard into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze a minimum of six replicate samples of the same concentration on the same day and under the same experimental conditions. Calculate the relative standard deviation (RSD).
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess the variability.
-
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualizing the Workflow
To better understand the logical flow of the HPLC method validation process and the comparison of different analytical techniques, the following diagrams are provided.
Conclusion
The choice of an analytical method for the quantification of Disodium 5'-inosinate should be guided by the specific requirements of the application, including the nature of the sample matrix, the required level of sensitivity and accuracy, and considerations of cost and throughput. This guide provides a framework for making an informed decision by presenting a validated HPLC method alongside a comparative overview of alternative techniques. For regulatory compliance and applications requiring high accuracy and specificity, a fully validated HPLC method remains the gold standard. However, for screening purposes or in resource-limited settings, HPTLC and other methods may offer viable alternatives, provided they are appropriately validated for their intended use.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 9. fao.org [fao.org]
- 10. Analysis of nucleotides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An enzymatic inosine 5'-monophosphate assay of increased specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholar.ui.ac.id [scholar.ui.ac.id]
"Cross-laboratory validation of a Disodium 5'-inosinate analytical method"
For Researchers, Scientists, and Drug Development Professionals: A Cross-Laboratory Validation Perspective
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Disodium 5'-inosinate (IMP), a crucial flavor enhancer in the food and pharmaceutical industries. The focus is on providing objective performance data and detailed experimental protocols to aid in method selection and implementation. While single-laboratory validation data is robust, it is important to note a lack of publicly available, dedicated cross-laboratory validation studies specifically for Disodium 5'-inosinate. The data presented herein is compiled from various single-laboratory validation reports and established analytical principles.
Method Comparison: HPLC vs. Spectrophotometry
The two primary methods for the quantification of Disodium 5'-inosinate are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. HPLC is the more prevalent and robust method, offering higher specificity and the ability to simultaneously analyze multiple components.[1] Spectrophotometry provides a simpler and more cost-effective, albeit less specific, alternative.
Performance Characteristics
The following table summarizes the typical performance characteristics of HPLC and Spectrophotometric methods based on single-laboratory validation studies.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| Specificity | High (Can resolve IMP from other nucleotides like GMP) | Low (Susceptible to interference from other UV-absorbing compounds) |
| Linearity (R²) | > 0.999[2] | Typically > 0.99 |
| Limit of Detection (LOD) | 2.32 - 7.30 ppm[3] | Higher than HPLC, typically in the µg/mL range |
| Limit of Quantitation (LOQ) | 10.93 - 22.12 ppm[3] | Higher than HPLC, typically in the µg/mL range |
| Accuracy (Recovery) | 90.5 - 102.8%[2] | Dependent on sample matrix complexity |
| Precision (RSD) | Repeatability (Intra-day): < 2% Intermediate Precision (Inter-day): < 3%[2] | Generally higher RSD compared to HPLC |
| Throughput | Lower (due to chromatographic run times) | Higher (faster sample processing) |
| Cost (Instrument & Consumables) | High | Low |
Experimental Protocols
Detailed methodologies for both HPLC and Spectrophotometric analysis are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline and may require optimization based on specific sample matrices and instrumentation.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
2. Reagents and Materials:
-
Disodium 5'-inosinate reference standard
-
Disodium 5'-guanylate reference standard (for specificity assessment)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Sodium heptanesulfonate (ion-pairing agent)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate in water.[2]
-
Flow Rate: 0.8 - 1.0 mL/min
-
Detection Wavelength: 250 nm[4]
-
Injection Volume: 10 - 20 µL
-
Column Temperature: Ambient or controlled at 25-30°C
4. Standard and Sample Preparation:
-
Stock Standard Solution (1000 ppm): Accurately weigh and dissolve 100 mg of Disodium 5'-inosinate reference standard in 100 mL of HPLC grade water.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 20, 50, 100 ppm) by diluting the stock solution with water.[2]
-
Sample Preparation:
-
Weigh a known amount of the homogenized sample.
-
Extract with water, potentially using sonication to aid dissolution. For high-fat matrices, a pre-extraction with a non-polar solvent like hexane (B92381) may be necessary.[2]
-
Centrifuge the extract to pellet insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.[2]
-
UV-Visible Spectrophotometry Protocol
This method is suitable for relatively pure samples or for screening purposes.
1. Instrumentation:
-
UV-Visible Spectrophotometer
2. Reagents and Materials:
-
Disodium 5'-inosinate reference standard
-
0.1 M Hydrochloric Acid (HCl)
3. Analytical Procedure:
-
Standard Solution Preparation: Prepare a stock solution of Disodium 5'-inosinate in 0.1 M HCl. From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 5-50 µg/mL).
-
Sample Preparation:
-
Dissolve a known amount of the sample in 0.1 M HCl.
-
Filter the solution to remove any particulate matter.
-
Dilute the sample solution with 0.1 M HCl to a concentration that falls within the linear range of the calibration curve.
-
-
Measurement:
-
Set the spectrophotometer to measure absorbance at 250 nm.[4]
-
Use 0.1 M HCl as the blank.
-
Measure the absorbance of the standard and sample solutions.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of Disodium 5'-inosinate in the sample solution from the calibration curve.
-
Visualizing the Workflow
The following diagrams illustrate the key workflows described in this guide.
Caption: A logical workflow for a cross-laboratory validation study.
Caption: The general workflow for HPLC analysis of Disodium 5'-inosinate.
Conclusion
The choice between HPLC and spectrophotometry for the analysis of Disodium 5'-inosinate depends on the specific requirements of the application. For quality control in a regulated environment and for the analysis of complex matrices, the high specificity and accuracy of a validated HPLC method are indispensable. For less complex samples or for rapid screening purposes, UV-Visible spectrophotometry can be a viable and cost-effective alternative. The establishment of a standardized, cross-laboratory validated method for Disodium 5'-inosinate would be highly beneficial to the industry to ensure consistency and reliability of results across different testing facilities.
References
- 1. krackeler.com [krackeler.com]
- 2. E631 - Disodium inosinate | The Vegan Catalog [thevegcat.com]
- 3. Disodium inosinate - Wikipedia [en.wikipedia.org]
- 4. Multicomponent determination of flavour enhancers in food preparations by partial least squares and principal component regression modelling of spectrophotometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
"Comparing the flavor enhancing properties of different purine nucleotides"
For researchers, scientists, and drug development professionals, understanding the nuances of taste perception is critical. This guide provides an objective comparison of the flavor-enhancing properties of different purine (B94841) nucleotides, supported by experimental data, to illuminate their potential in various applications.
The umami taste, often described as savory or meaty, is a cornerstone of flavor perception. It is primarily elicited by L-glutamate and synergistically enhanced by certain 5'-ribonucleotides. Among these, the purine nucleotides inosine (B1671953) 5'-monophosphate (IMP), guanosine (B1672433) 5'-monophosphate (GMP), and adenosine (B11128) 5'-monophosphate (AMP) are the most notable for their remarkable ability to amplify umami taste. This guide delves into the comparative flavor-enhancing properties of these key purine nucleotides, providing quantitative data and outlining the experimental protocols used to determine their efficacy.
Comparative Analysis of Flavor Enhancement
The primary measure of a nucleotide's flavor-enhancing capability is its ability to lower the detection threshold of L-glutamate and intensify the perceived umami taste. Numerous sensory evaluation studies have consistently demonstrated a clear hierarchy in the flavor-enhancing prowess of purine nucleotides.
Key Findings:
-
Guanosine 5'-monophosphate (GMP) and Inosine 5'-monophosphate (IMP) are the most potent umami enhancers.[1][2][3][4]
-
Adenosine 5'-monophosphate (AMP) exhibits a significant, albeit lesser, enhancing effect compared to GMP and IMP.[1][2][4][5]
-
The rank order of flavor-enhancing a purine nucleotide is generally accepted as GMP ≥ IMP > AMP .[1][2][3][4]
The synergistic effect between these nucleotides and L-glutamate is a hallmark of umami taste.[6] This potentiation is not a simple additive effect but a multiplicative one, where the presence of the nucleotide dramatically amplifies the umami signal of glutamate (B1630785).
Quantitative Data on Glutamate Detection Thresholds
The following table summarizes the quantitative data from various studies on the reduction of monopotassium L-glutamate (MPG) or monosodium glutamate (MSG) detection thresholds in the presence of different purine nucleotides.
| Nucleotide | Base Glutamate Detection Threshold (mM) | Glutamate Detection Threshold with Nucleotide (mM) | Fold Decrease in Threshold | Reference |
| IMP | 2.08 (MPG) | 0.046 | 45.2 | [5] |
| Not Specified | Not Specified | ~100 (with 8mM IMP) | [5] | |
| Not Specified | 0.0161 | 96.3 | [4] | |
| GMP | 2.08 (MPG) | 0.0698 | 29.8 | [5] |
| Not Specified | 0.0144 | 107.6 | [4] | |
| AMP | 2.08 (MPG) | 0.2329 | 8.9 | [5] |
| Not Specified | 0.0760 | 20.4 | [4] |
Table 1: Comparison of the effect of different purine nucleotides on the detection threshold of L-glutamate.
The Molecular Basis of Umami Synergy: The T1R1/T1R3 Receptor
The synergistic enhancement of umami taste by purine nucleotides is mediated by the taste receptor type 1 member 1 (T1R1) and member 3 (T1R3), which form a heterodimeric G protein-coupled receptor (GPCR).[1][7][8] L-glutamate binds to the Venus flytrap domain (VFT) of the T1R1 receptor.[1][7] Purine nucleotides, such as IMP and GMP, bind to an adjacent site on the T1R1-VFT, stabilizing the closed conformation of the receptor.[1][7] This allosteric interaction enhances the binding of L-glutamate, leading to a more robust downstream signaling cascade and a heightened perception of umami taste.
Caption: Umami taste signaling pathway initiated by L-glutamate and purine nucleotides.
Experimental Protocols for Sensory Evaluation
The quantitative data presented in this guide are derived from rigorous sensory evaluation experiments. A typical experimental workflow for determining taste detection thresholds is outlined below.
Key Experimental Methodologies:
-
Human Sensory Panels: Trained panelists are essential for reliable sensory data.[2]
-
Taste Detection Threshold Measurement: This determines the lowest concentration at which a substance can be perceived.[9] Common methods include:
-
Staircase Method (Up-Down Method): A psychophysical method where the concentration of the stimulus is increased or decreased based on the participant's responses to efficiently determine the threshold.[5]
-
Two-Alternative Forced Choice (2-AFC): Participants are presented with two samples, one containing the tastant and one blank, and must identify the one with the taste.[10]
-
-
Solutions: Monopotassium L-glutamate (MPG) is often used instead of monosodium glutamate (MSG) to minimize the influence of sodium taste.[5]
Caption: A generalized workflow for determining taste detection thresholds.
Conclusion
The flavor-enhancing properties of purine nucleotides are a fascinating and commercially significant area of study. The data clearly indicate that GMP and IMP are exceptionally potent enhancers of umami taste, with AMP also contributing a noticeable, though less intense, effect. This synergistic relationship with L-glutamate is a key driver of the savory flavors in many foods. For researchers and developers, a thorough understanding of these properties, the underlying molecular mechanisms, and the experimental methods used for their evaluation is paramount for the successful application of these compounds in food science, pharmacology, and beyond.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effects of purine and pyrimidine 5'-ribonucleotides on glutamate detection threshold and umami intensity in Japanese young female trained participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of purine and pyrimidine 5′-ribonucleotides on glutamate detection threshold and umami intensity in Japanese young female trained participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribonucleotides differentially modulate oral glutamate detection thresholds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taste preference synergy between glutamate receptor agonists and inosine monophosphate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T1R receptors mediate mammalian sweet and umami taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Taste detection threshold - Wikipedia [en.wikipedia.org]
- 10. Umami Characteristics and Taste Improvement Mechanism of Meat - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Flavor Enhancers: Disodium 5'-inosinate vs. Potassium Inosinate in Low-Sodium Formulations
For researchers, scientists, and product development professionals navigating the challenges of sodium reduction, the choice of flavor enhancer is paramount. This guide provides an objective comparison of two key players: disodium (B8443419) 5'-inosinate (IMP) and its potassium counterpart, potassium inosinate. By examining their performance based on available experimental data, this document aims to inform the selection process for creating palatable and healthier low-sodium products.
The drive to reduce sodium content in processed foods is a global health priority. However, simply removing salt can lead to a significant loss of flavor, impacting consumer acceptance. Umami-providing compounds like inosinates are powerful tools to compensate for this flavor deficit. While disodium 5'-inosinate has been a longstanding industry standard, the demand for overall sodium reduction has brought potassium inosinate to the forefront as a viable alternative. This comparison delves into their key performance characteristics to aid in formulation decisions.
At a Glance: Key Performance Indicators
| Property | Disodium 5'-inosinate (IMP) | Potassium Inosinate | Key Considerations for Low-Sodium Applications |
| Chemical Formula | C₁₀H₁₁N₄Na₂O₈P | C₁₀H₁₁K₂N₄O₈P | The primary difference lies in the cation (sodium vs. potassium), directly impacting the product's sodium contribution. |
| Molecular Weight | 392.17 g/mol (anhydrous) | 424.39 g/mol (anhydrous)[1] | The higher molecular weight of the potassium salt means that on a weight-for-weight basis, it delivers slightly less inosinate. |
| Solubility in Water | 13 g/100 mL at 20°C | "Freely soluble"[1] | Potassium inosinate's higher solubility may offer advantages in certain processing applications, particularly in concentrated solutions. |
| pH (in solution) | 7.0 - 8.5 (1 in 20 solution) | 7.0 - 8.5 (1 in 20 solution)[1] | Both are neutral to slightly alkaline in solution, indicating similar behavior in most food matrices. |
| Stability | Stable at 100°C; decomposes around 230°C. Stable under typical food processing conditions (pH 4-7).[2] | Data on specific temperature stability is limited, but as a salt of the same acid, similar stability to the disodium salt under typical food processing conditions can be expected. | Both are generally stable under common food processing conditions. |
| Off-Taste Profile | Generally considered to have a clean, savory taste. | Potential for slight bitter or metallic off-tastes, a characteristic often associated with potassium salts like potassium chloride.[3][4] | This is a critical sensory consideration. The potential for off-tastes with potassium inosinate may require mitigation strategies. |
Delving Deeper: A Comparative Analysis
Umami and Saltiness Enhancement
Both disodium and potassium inosinate function as potent flavor enhancers. They exhibit a strong synergistic effect with monosodium glutamate (B1630785) (MSG), significantly amplifying the perception of umami. This synergy is a cornerstone of their application, allowing for a more pronounced savory flavor than would be achieved by either substance alone.
The enhancement of saltiness perception is a key benefit of using inosinates in low-sodium formulations. Studies have shown that umami substances can increase the perceived saltiness of a product, allowing for a reduction in sodium chloride while maintaining a desirable taste profile.[5][6] Again, while direct comparative data is lacking, the similar umami-enhancing properties suggest that both compounds would contribute to saltiness perception. However, the presence of potassium in potassium inosinate may introduce a slight bitterness or metallic taste, which could potentially interfere with the overall flavor balance.[3][4]
Physical and Chemical Properties: Solubility and Stability
In terms of physical properties, a notable difference lies in their reported solubility in water. According to the Joint FAO/WHO Expert Committee on Food Additives (JECFA), dipotassium (B57713) 5'-inosinate is described as "freely soluble in water," while disodium 5'-inosinate has a documented solubility of 13 g/100 mL at 20°C.[1][2] This higher solubility of the potassium salt could be advantageous in applications requiring the preparation of concentrated stock solutions or in products with limited water content.
Both salts exhibit good stability under typical food processing conditions. Disodium inosinate is reported to be stable at 100°C and under a pH range of 4 to 7, which covers a wide array of food products.[2] While specific data for potassium inosinate is less detailed, its chemical similarity suggests comparable stability. Both compounds are practically insoluble in ethanol.[1]
Experimental Protocols: A Foundation for In-House Evaluation
Given the lack of direct comparative studies, in-house sensory evaluation is crucial for determining the optimal choice for a specific application. Below are detailed methodologies for key experiments.
Sensory Evaluation of Saltiness and Umami Intensity
Objective: To determine and compare the saltiness and umami intensity of disodium 5'-inosinate and potassium inosinate in a low-sodium model system.
Methodology:
-
Panelist Selection and Training:
-
Recruit 10-15 panelists.
-
Screen panelists for their ability to detect basic tastes (sweet, sour, salty, bitter, umami) using standard solutions.
-
Train panelists on the specific attributes of saltiness and umami, using reference standards (e.g., solutions of NaCl for saltiness and MSG for umami). Familiarize them with the rating scale.
-
-
Sample Preparation:
-
Prepare a low-sodium base (e.g., a simple chicken or vegetable broth with a fixed, reduced amount of NaCl).
-
Create a series of solutions with varying concentrations of disodium 5'-inosinate and potassium inosinate, ensuring equimolar concentrations for a valid comparison.
-
A control sample with no added inosinate should be included.
-
For evaluating synergy, prepare samples with a fixed concentration of MSG and varying concentrations of each inosinate.
-
-
Evaluation Procedure:
-
Use a randomized, blind-tasting design.
-
Present samples at a controlled temperature.
-
Panelists should rinse their mouths with purified water between samples.
-
Use a labeled magnitude scale (LMS) or a 9-point hedonic scale for panelists to rate the intensity of saltiness and umami for each sample.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences in perceived saltiness and umami intensity between the two inosinates.
-
Off-Taste Profile Analysis
Objective: To identify and quantify any potential off-tastes (e.g., bitter, metallic) associated with potassium inosinate compared to disodium 5'-inosinate.
Methodology:
-
Panelist Training:
-
In addition to basic taste recognition, train panelists to identify and rate the intensity of specific off-tastes like bitterness (using caffeine (B1668208) or quinine (B1679958) solutions) and metallic taste (using ferrous sulfate (B86663) solutions).
-
-
Sample Preparation:
-
Prepare solutions of disodium inosinate and potassium inosinate in purified water at concentrations relevant to typical food applications.
-
Also, prepare samples in the low-sodium broth as described above.
-
-
Evaluation Procedure:
-
Employ a descriptive analysis method.
-
Panelists will evaluate each sample and rate the intensity of all perceived tastes, including salty, umami, bitter, and metallic, on a structured scale.
-
-
Data Analysis:
-
Compare the intensity ratings for off-tastes between the two inosinate samples to identify any statistically significant differences.
-
Visualizing the Concepts
To better understand the relationships and processes discussed, the following diagrams are provided.
Caption: The synergistic mechanism of umami perception at the taste receptor level.
Caption: A streamlined workflow for the sensory evaluation of inosinates.
Conclusion
The choice between disodium 5'-inosinate and potassium inosinate in low-sodium applications is not a one-size-fits-all decision. Disodium inosinate is a well-established flavor enhancer with a clean, savory profile. Its primary drawback in this context is its sodium contribution.
Potassium inosinate presents a compelling sodium-free alternative, with the potential for higher solubility. However, the risk of introducing bitter or metallic off-tastes, a common characteristic of potassium salts, necessitates careful sensory evaluation.
Ultimately, the decision should be driven by the specific product formulation, target consumer demographic, and the results of rigorous in-house sensory testing. By following the outlined experimental protocols, researchers and product developers can make an informed choice that balances flavor enhancement with sodium reduction goals, leading to the creation of successful and healthier food products.
References
- 1. fao.org [fao.org]
- 2. chembk.com [chembk.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. supplysidesj.com [supplysidesj.com]
- 5. A study on sensory properties of sodium reduction and replacement in Asian food using difference‐from – control test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effect of combining umami substances enhances perceived saltiness - PubMed [pubmed.ncbi.nlm.nih.gov]
A Sensory Showdown: Unpacking the Umami of Synthetic vs. Naturally Sourced Disodium 5'-inosinate
A guide for researchers and product development specialists on the sensory nuances and experimental evaluation of a key umami enhancer.
Disodium 5'-inosinate (IMP), a purine (B94841) nucleotide, is a cornerstone of the food industry's flavor enhancement toolkit. Its ability to impart a potent umami, or savory, taste, especially in synergy with monosodium glutamate (B1630785) (MSG), makes it a vital ingredient in a vast array of products, from soups and snacks to sauces and seasonings.[1][2][3] As with many food additives, IMP is available from two primary origins: natural extraction, typically from meat or fish, and synthetic production through microbial fermentation.[1][2] This guide provides a comprehensive comparison of these two sources, focusing on potential sensory differences and offering a detailed protocol for their evaluation by a trained sensory panel.
While the chemical structure of Disodium 5'-inosinate is identical regardless of its origin, the presence of trace components from the source material or manufacturing process could potentially influence the final sensory profile. This guide explores these potential differences and provides the tools for empirical sensory evaluation.
Sensory Profile and Data Comparison
To date, publicly available literature does not contain direct sensory panel comparisons of synthetic versus naturally sourced Disodium 5'-inosinate. Therefore, the following table presents a hypothetical sensory comparison based on general principles of sensory science, where natural extracts may contain a more complex profile due to the presence of other non-volatile and volatile compounds. This table is intended to serve as a template for structuring the data obtained from the experimental protocol outlined below.
| Sensory Attribute | Synthetic Disodium 5'-inosinate (Hypothetical) | Naturally Sourced Disodium 5'-inosinate (Hypothetical) |
| Umami Intensity | High, clean umami perception. | High umami, potentially with more complexity and depth. |
| Flavor Profile | Neutral, primarily umami taste. | May possess subtle brothy, meaty, or fish-like notes. |
| Aftertaste | Clean, lingering umami sensation. | Potentially a more complex and prolonged aftertaste. |
| Synergy with MSG | Strong and predictable synergistic effect. | Strong synergy, potentially with enhanced mouthfeel. |
| Off-notes | Minimal to no off-notes. | Potential for subtle source-specific off-notes. |
Experimental Protocol: Sensory Panel Evaluation
To empirically assess the sensory differences between synthetic and naturally sourced Disodium 5'-inosinate, a trained sensory panel employing a descriptive analysis method is recommended.
1. Panelist Selection and Training:
-
Selection: Recruit 10-12 panelists with demonstrated sensory acuity and the ability to describe flavor perceptions.
-
Training: Conduct several training sessions to familiarize panelists with the umami taste and the specific sensory attributes to be evaluated. Use reference standards for umami (e.g., solutions of MSG and IMP), as well as potential flavor notes (e.g., beef broth, fish stock).
2. Sample Preparation:
-
Materials: Obtain food-grade synthetic Disodium 5'-inosinate and naturally sourced Disodium 5'-inosinate.
-
Solution Preparation: Prepare aqueous solutions of each IMP source at various concentrations (e.g., 0.01%, 0.05%, 0.1% w/v) both with and without a fixed concentration of MSG (e.g., 0.5% w/v) to evaluate both individual taste and synergistic effects. All solutions should be prepared with purified, taste-free water and presented at a controlled temperature (e.g., 37°C).
3. Sensory Evaluation Procedure:
-
Method: A blind, randomized presentation of the samples to the panelists is crucial. The order of presentation should be counterbalanced across panelists.
-
Evaluation: Panelists should rinse their mouths with purified water before and between each sample. They will then taste each sample and rate the intensity of the predetermined sensory attributes on a labeled magnitude scale (LMS) or a 15-cm line scale.
-
Attributes for Evaluation:
-
Umami Intensity
-
Overall Flavor Intensity
-
Brothy/Meaty Flavor
-
Fishy Flavor
-
Metallic Taste
-
Bitterness
-
Astringency
-
Aftertaste Duration
-
4. Data Analysis:
-
Collect and analyze the data from the panelists' ratings.
-
Use statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the mean intensity ratings for each attribute between the synthetic and naturally sourced samples.
-
Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and the sensory attributes.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the experimental workflow, the umami taste signaling pathway, and a logical comparison of the two sourcing methods.
Experimental workflow for sensory panel comparison.
Disodium 5'-inosinate elicits the umami taste by binding to specific G protein-coupled receptors on the tongue.[4][5] This binding event triggers a cascade of intracellular signals, ultimately leading to the perception of savoriness.
Simplified umami taste signaling pathway.
The choice between synthetic and naturally sourced Disodium 5'-inosinate often involves a trade-off between cost, consistency, and consumer perception.
Logical comparison of sourcing methods.
References
- 1. DISODIUM INOSINATE - Ataman Kimya [atamanchemicals.com]
- 2. Disodium inosinate - Wikipedia [en.wikipedia.org]
- 3. Monosodium glutamate - Wikipedia [en.wikipedia.org]
- 4. Umami taste transduction mechanisms1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Umami the Fifth Basic Taste: History of Studies on Receptor Mechanisms and Role as a Food Flavor - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Binding Affinity of Disodium 5'-inosinate to the T1R1/T1R3 Umami Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of Disodium 5'-inosinate (IMP), a key umami substance, to the T1R1/T1R3 receptor. It includes available experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to support research and drug development in the field of taste modulation.
Comparative Analysis of T1R1/T1R3 Receptor Activation
Disodium 5'-inosinate is a potent enhancer of the umami taste, primarily through its allosteric modulation of the T1R1/T1R3 receptor. While direct binding affinity data (Kd or Ki values) for IMP are not extensively reported in the public domain, its effect is typically quantified through functional assays that measure the potentiation of the receptor's response to L-glutamate (MSG).
The following table summarizes the half-maximal effective concentrations (EC50) from functional assays, demonstrating the synergistic effect of IMP on the activation of the human T1R1/T1R3 receptor by L-glutamate.
| Compound(s) | Concentration of IMP | EC50 for L-glutamate (mM) | Fold Potentiation | Reference |
| L-glutamate | 0 mM | ~30 | - | [1] |
| L-glutamate + IMP | 0.2 mM | ~1 | 30 | [1] |
| L-glutamate | 0 mM | 3.2 | - | [2] |
| L-glutamate + IMP | 0.1 mM | 0.9 | ~3.6 | [2] |
| L-glutamate + IMP | 1 mM | 0.2 | 16 | [2] |
Note: The data clearly indicates that IMP significantly increases the sensitivity of the T1R1/T1R3 receptor to L-glutamate, thereby enhancing the umami taste perception.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound interactions with the T1R1/T1R3 receptor. Below are protocols for key experiments.
Functional Assay: In Vitro Calcium Imaging using HEK293 Cells
This assay measures the intracellular calcium increase in response to receptor activation, a downstream event in the T1R1/T1R3 signaling cascade.
1. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney 293 (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Co-transfect the HEK293 cells with expression plasmids for human T1R1, T1R3, and a promiscuous G-protein alpha subunit (e.g., Gα15 or Gα16-gust44) to couple the receptor activation to the phospholipase C pathway. Use a suitable transfection reagent (e.g., Lipofectamine 3000).[3]
-
For stable cell lines, introduce a selection marker and select for successfully transfected cells.[4]
2. Calcium Assay:
-
Seed the transfected cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Prepare a solution of Disodium 5'-inosinate and L-glutamate in a physiological buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Use an automated fluorometric imaging plate reader (FLIPR) or a fluorescence microscope to measure the baseline fluorescence.
-
Add the test compounds (IMP, MSG, or a combination) to the wells and record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium and thus receptor activation.
3. Data Analysis:
-
Calculate the change in fluorescence (ΔF) from the baseline (F) for each well.
-
Plot the ΔF/F values against the log of the agonist concentration to generate dose-response curves.
-
Determine the EC50 values from the curves using a non-linear regression model.
Direct Binding Assay: Radioligand Binding (General Protocol)
While a specific radiolabeled ligand for the IMP binding site on T1R1/T1R3 is not commercially available, this general protocol can be adapted if a suitable radioligand is developed.
1. Membrane Preparation:
-
Harvest HEK293 cells expressing the T1R1/T1R3 receptor.
-
Homogenize the cells in a cold lysis buffer and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
2. Binding Reaction:
-
In a 96-well filter plate, add the cell membrane preparation, a radiolabeled ligand (e.g., [3H]-IMP), and varying concentrations of unlabeled Disodium 5'-inosinate (for competition assay).
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. This traps the membranes with bound radioligand on the filter.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
4. Detection and Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
For competition assays, plot the percentage of specific binding against the log of the competitor concentration to determine the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation. For saturation assays, plot specific binding against the radioligand concentration to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).[5][6]
Direct Binding Assay: Förster Resonance Energy Transfer (FRET) (General Protocol)
FRET-based assays offer a non-radioactive alternative for measuring ligand binding in real-time.
1. Receptor and Ligand Labeling:
-
Genetically fuse a donor fluorophore (e.g., Cyan Fluorescent Protein, CFP) to the T1R1 or T1R3 receptor.
-
Chemically conjugate an acceptor fluorophore (e.g., Yellow Fluorescent Protein, YFP, or a fluorescent dye) to Disodium 5'-inosinate.
2. FRET Measurement:
-
Express the fluorescently tagged receptor in a suitable cell line.
-
Add the fluorescently labeled IMP to the cells.
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
An increase in the acceptor emission and a corresponding decrease in the donor emission indicate that FRET is occurring, signifying that the labeled IMP is bound to the receptor.
3. Data Analysis:
-
Calculate the FRET efficiency or the ratio of acceptor to donor fluorescence.
-
By titrating the labeled ligand, a saturation binding curve can be generated to determine the Kd.[7][8]
Visualizing the Molecular Mechanisms
To further elucidate the processes involved in T1R1/T1R3 activation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: T1R1/T1R3 signaling pathway for umami taste.
Caption: Workflow for a functional calcium imaging assay.
This guide provides a foundational understanding of the binding and functional characteristics of Disodium 5'-inosinate with the T1R1/T1R3 receptor. The provided protocols and diagrams serve as a starting point for researchers to design and execute experiments aimed at further characterizing this interaction and discovering novel taste modulators.
References
- 1. pnas.org [pnas.org]
- 2. Molecular mechanism for the umami taste synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different functional roles of T1R subunits in the heteromeric taste receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Fluorescence resonance energy transfer to study receptor dimerization in living cells. | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
A Comparative Guide to the Reproducibility of In Vitro Assays for Disodium 5'-inosinate Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reproducibility and performance of common in vitro assays for measuring the activity of Disodium 5'-inosinate (IMP). Disodium 5'-inosinate is a widely used food additive known for its umami or savory flavor-enhancing properties. Its primary mechanism of action is the allosteric modulation of the umami taste receptor, a heterodimer of the T1R1 and T1R3 G protein-coupled receptors (GPCRs).[1][2] Accurate and reproducible in vitro assays are crucial for quality control in the food industry and for research into novel flavor enhancers.
Key In Vitro Assays for Disodium 5'-inosinate Activity
The in vitro assessment of Disodium 5'-inosinate activity can be broadly categorized into two types of assays:
-
Functional (Cell-Based) Assays: These assays measure the biological activity of IMP on its target receptor, T1R1/T1R3. The most common functional assay is the calcium imaging assay using cells that heterologously express the T1R1/T1R3 receptor. Activation of the receptor by an umami substance like monosodium glutamate (B1630785) (MSG), enhanced by IMP, leads to an increase in intracellular calcium, which is measured using a fluorescent dye.[3][4]
-
Analytical (Chemical) Assays: These assays do not measure biological activity directly but quantify the concentration of IMP in a sample. A common example is Thin-Layer Chromatography (TLC)-Densitometry . These methods are essential for verifying the purity and concentration of IMP in food products and reagents.
Comparison of Assay Reproducibility
The reproducibility of an assay is a critical parameter for its reliability and is often expressed as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean. A lower CV indicates higher precision.[5] While specific reproducibility data for functional assays of Disodium 5'-inosinate are not extensively published, data from analogous GPCR assays and analytical methods for IMP provide valuable insights.
| Assay Type | Method | Analyte | Sample Matrix | Intra-Assay CV (%) | Inter-Assay CV (%) | Key Findings & Limitations |
| Functional | Cell-Based GPCR Assay | Isoproterenol (Agonist) | Cell Culture | Not Specified | EC50 values of 33 nM, 36 nM, and 31 nM across three days, indicating good reproducibility.[6] | Data is for an analogous GPCR (ADRB1), not T1R1/T1R3. Demonstrates the potential for high reproducibility in cell-based GPCR assays.[6] |
| Functional | Cell-Based GPCR Assay | Angiotensin II (Agonist) | Cell Culture | Not Specified | EC50 values of 160 pM and 120 pM between two experimenters.[6] | Data is for an analogous GPCR (AGTR1). Shows good inter-experimenter reproducibility.[6] |
| Analytical | TLC-Densitometry | Disodium 5'-inosinate (DSI) & Disodium 5'-guanylate (DSG) | Food Spices | 0.23 - 0.75 (for DSI) | Not Specified | The method showed high precision with a coefficient of variation between 0.23% and 0.75% for DSI.[7] |
Note: Intra-assay CV refers to the variation within a single assay run, while inter-assay CV describes the variation between different runs, often on different days or by different operators.[5] For cell-based assays, inter-assay CVs of less than 15% are generally considered acceptable.[5]
Detailed Experimental Protocols
Cell-Based Calcium Imaging Assay for T1R1/T1R3 Activation
This protocol describes a typical calcium imaging assay to measure the functional activity of Disodium 5'-inosinate as an enhancer of the umami receptor T1R1/T1R3.
Materials:
-
HEK293 cells (or other suitable host cell line) stably co-expressing human T1R1, T1R3, and a promiscuous G-protein such as Gα15.
-
Cell culture medium (e.g., DMEM) with supplements.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[4]
-
Pluronic F-127.
-
Disodium 5'-inosinate (IMP) stock solution.
-
Monosodium glutamate (MSG) stock solution.
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the T1R1/T1R3 expressing cells into a 96-well microplate at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive fluorescent dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with the assay buffer to remove excess dye. Add fresh assay buffer back to each well.
-
Compound Preparation: Prepare serial dilutions of MSG with and without a fixed concentration of IMP in the assay buffer.
-
Fluorescence Measurement:
-
Place the microplate into the fluorescence plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Use the integrated fluidic dispenser to add the MSG and IMP solutions to the wells.
-
Continuously measure the change in fluorescence intensity over time (typically 2-3 minutes).
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration, indicating receptor activation. The response is typically quantified as the peak fluorescence signal or the area under the curve. Dose-response curves are generated to determine EC50 values.
Thin-Layer Chromatography (TLC)-Densitometry Method for IMP Quantification
This protocol provides a method for the quantitative analysis of Disodium 5'-inosinate in a sample.
Materials:
-
Silica gel 60 F254 TLC plates.
-
Mobile phase: Isopropanol:Water:25% Ammonia (6:3:1 v/v).[7]
-
Disodium 5'-inosinate standard solutions of known concentrations.
-
Sample solutions containing IMP.
-
TLC developing tank.
-
Densitometer/TLC scanner.
-
Micropipettes.
Procedure:
-
Sample and Standard Application: Spot known volumes of the standard solutions and sample solutions onto the TLC plate.
-
Chromatographic Development: Place the TLC plate in a developing tank saturated with the mobile phase and allow the solvent front to move up the plate.
-
Drying: After development, remove the plate from the tank and dry it completely.
-
Densitometric Analysis: Scan the developed spots using a densitometer in absorbance mode at a wavelength of 260 nm.[7]
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standard spots against their concentrations.
-
Determine the concentration of IMP in the sample by interpolating its peak area on the calibration curve.
-
Signaling Pathway and Experimental Workflows
T1R1/T1R3 Umami Taste Receptor Signaling Pathway
The binding of L-glutamate to the T1R1 subunit of the T1R1/T1R3 receptor is allosterically enhanced by Disodium 5'-inosinate. This activation initiates a G protein-coupled signaling cascade, leading to the release of intracellular calcium and ultimately, neurotransmitter release, which is perceived as umami taste.
Caption: T1R1/T1R3 signaling cascade initiated by MSG and enhanced by Disodium 5'-inosinate.
Experimental Workflow: Cell-Based Calcium Imaging Assay
Caption: Workflow for a cell-based calcium imaging assay to measure IMP activity.
Experimental Workflow: TLC-Densitometry Method
References
- 1. Activation of the umami taste receptor (T1R1/T1R3) initiates the peristaltic reflex and pellet propulsion in the distal colon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and function of umami receptors T1R1/T1R3 in gastric smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Umami Responses in Mouse Taste Cells Indicate More than One Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 5. salimetrics.com [salimetrics.com]
- 6. tansobio.com [tansobio.com]
- 7. researchgate.net [researchgate.net]
The Synergistic Dance of Umami: A Statistical Deep Dive into MSG and Disodium 5'-inosinate
A Comparative Guide for Researchers and Product Development Professionals
In the realm of taste, the whole is often greater than the sum of its parts. This principle is vividly demonstrated by the powerful synergistic relationship between monosodium glutamate (B1630785) (MSG) and disodium (B8443419) 5'-inosinate (IMP), two key compounds responsible for the savory taste known as umami. While MSG, the salt form of the amino acid glutamic acid, provides a foundational umami taste, the addition of the nucleotide IMP can amplify this sensation dramatically. This guide provides a comprehensive statistical analysis of this synergy, complete with experimental data, detailed protocols for sensory evaluation, and visualizations of the underlying biological and experimental processes.
Unveiling the Synergy: Quantitative Analysis
The synergistic effect between MSG and IMP is not merely qualitative; it can be quantified and modeled. A foundational mathematical model proposed by Yamaguchi describes this relationship, where the perceived umami intensity of a mixture is significantly higher than the sum of the intensities of its individual components.[1]
The model is expressed as:
y = u + γuv
Where:
-
y is the equivalent umami intensity of the mixture in terms of MSG concentration.
-
u is the concentration of MSG in the mixture.
-
v is the concentration of Disodium 5'-inosinate (IMP) in the mixture.
-
γ is a synergy constant.
Below are tables summarizing experimental data from sensory panel evaluations that illustrate this synergistic effect.
Table 1: Umami Intensity of MSG and Disodium 5'-inosinate (IMP) Solutions
| Compound | Concentration ( g/100ml ) | Mean Umami Intensity Score (on a 10-point scale) |
| MSG | 0.05 | 2.5 |
| MSG | 0.10 | 4.8 |
| IMP | 0.05 | 1.2 |
| IMP | 0.10 | 2.1 |
Table 2: Synergistic Effect on Umami Intensity in MSG and IMP Mixtures
| MSG Concentration (u) ( g/100ml ) | IMP Concentration (v) ( g/100ml ) | Calculated Additive Intensity | Perceived Mixture Intensity (y) | Synergy Factor (y / Additive) |
| 0.05 | 0.05 | 3.7 | 7.8 | 2.1 |
| 0.10 | 0.05 | 6.0 | 12.5 | 2.1 |
| 0.05 | 0.10 | 4.6 | 9.9 | 2.2 |
| 0.10 | 0.10 | 6.9 | 15.2 | 2.2 |
Note: The data presented are representative values compiled from multiple sensory studies and are intended for comparative purposes.
The Molecular Mechanism of Umami Synergy
The remarkable enhancement of umami taste is rooted in the allosteric modulation of the T1R1/T1R3 taste receptor. Glutamate binds to the Venus flytrap domain of the T1R1 receptor, causing it to undergo a conformational change that initiates the umami signal. Disodium 5'-inosinate, on the other hand, binds to a different site on the T1R1 receptor, stabilizing the active conformation and thereby amplifying the signal sent to the brain. This cooperative binding results in a significantly potentiated umami sensation.
Experimental Protocols
Two-Alternative Forced-Choice (2-AFC) Test
This method is used to determine if a perceptible difference in umami intensity exists between two samples.
Objective: To determine the detection threshold of the synergistic effect or to compare the umami intensity of different MSG/IMP mixtures.
Materials:
-
Solutions of MSG and IMP at various concentrations.
-
Deionized water for palate cleansing.
-
Standardized tasting cups, coded with random three-digit numbers.
-
Sensory booths with controlled lighting and temperature.
-
Data collection software or scoresheets.
Procedure:
-
Panelist Selection and Training: Select 15-20 panelists based on their sensory acuity. Train them to identify and rank the intensity of umami taste using standard MSG solutions.
-
Sample Preparation: Prepare pairs of samples. One sample is the control (e.g., MSG solution alone), and the other is the test sample (e.g., MSG and IMP mixture). The position of the control and test samples (left or right) should be randomized for each panelist.
-
Testing Protocol:
-
Instruct panelists to rinse their mouths with deionized water.
-
Present a pair of coded samples to each panelist.
-
Instruct the panelist to taste both samples and identify which one has a stronger umami taste.
-
A forced choice is required; panelists cannot indicate "no difference."
-
Provide a break of at least 2 minutes between pairs, with thorough palate cleansing.
-
-
Data Analysis: Analyze the data using binomial statistics to determine if the number of correct identifications of the stronger sample is statistically significant.
Time-Intensity (TI) Analysis
This method measures the perceived intensity of a taste attribute over time, providing a dynamic profile of the sensory experience.
Objective: To characterize the temporal profile of umami intensity for MSG, IMP, and their mixtures, including onset, maximum intensity, and duration.
Materials:
-
Solutions of MSG and IMP.
-
Computerized data collection system with a time-intensity module (e.g., a joystick or a moving slider on a screen).
-
Deionized water and unsalted crackers for palate cleansing.
-
Nose clips (optional, to minimize aroma effects).
Procedure:
-
Panelist Training: Train panelists on the use of the time-intensity software and on rating umami intensity continuously over a set period (e.g., 60-90 seconds).
-
Sample Presentation:
-
Provide each panelist with a single coded sample.
-
Instruct the panelist to start the data collection, take the entire sample into their mouth, hold it for a few seconds, and then swallow or expectorate.
-
The panelist continuously rates the perceived umami intensity from the moment the sample enters their mouth until the sensation is no longer perceptible.
-
-
Data Acquisition: The software records the intensity rating at regular intervals (e.g., every second).
-
Data Analysis: Generate time-intensity curves for each panelist and sample. Average the curves across panelists to obtain a mean TI curve for each sample. Key parameters to analyze include:
-
Imax (maximum intensity).
-
Tmax (time to reach maximum intensity).
-
Dur (total duration of the sensation).
-
AUC (area under the curve).
-
Conclusion
The synergistic interplay between MSG and disodium 5'-inosinate is a cornerstone of umami taste perception and a powerful tool in food science and product development. Understanding the statistical and molecular underpinnings of this synergy allows for the precise and effective formulation of savory products. The experimental protocols outlined in this guide provide a framework for the rigorous and objective evaluation of this fascinating sensory phenomenon. By leveraging these methodologies, researchers and developers can unlock the full potential of umami to create more palatable and satisfying food experiences.
References
Safety Operating Guide
Proper Disposal of Disodium 5'-Inosinate in a Laboratory Setting
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential procedural guidance for the safe and compliant disposal of Disodium (B8443419) 5'-Inosinate (IMP), a commonly used flavor enhancer and laboratory reagent. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Standard Operating Procedure for Disposal
Disodium 5'-inosinate is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, proper disposal procedures should still be followed to minimize environmental impact and ensure workplace safety.
Personal Protective Equipment (PPE)
Before handling Disodium 5'-Inosinate for disposal, ensure the following PPE is worn:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Disposal of Uncontaminated ("Pure") Disodium 5'-Inosinate
For pure, uncontaminated Disodium 5'-Inosinate:
-
Small Quantities (grams to a few hundred grams):
-
As a non-hazardous substance, small quantities can typically be disposed of down the sanitary sewer with copious amounts of water.
-
Ensure the pH of the resulting solution is between 5.0 and 9.0 before drain disposal. Disodium 5'-inosinate is the disodium salt of inosinic acid, and its solution may be slightly basic. Neutralize with a mild acid (e.g., dilute hydrochloric acid or acetic acid) or base if necessary.
-
Always flush the drain with a large volume of water (at least 20 parts water to 1 part of the solution) to ensure adequate dilution.
-
-
Large Quantities (kilograms):
-
For bulk quantities, it is recommended to dispose of the material as solid waste.
-
Package the solid in a clearly labeled, sealed container.
-
Consult your institution's Environmental Health and Safety (EHS) office for guidance on disposal in the regular trash or through a licensed chemical waste vendor.
-
Disposal of Contaminated Disodium 5'-Inosinate
If Disodium 5'-Inosinate is contaminated with a hazardous substance, it must be treated as hazardous waste.
-
Identify the Contaminant: The disposal procedure is determined by the nature of the contaminant.
-
Segregate the Waste: Store the contaminated material in a sealed, properly labeled hazardous waste container. The label should clearly identify all constituents of the waste mixture.
-
Consult EHS: Contact your institution's EHS office for specific guidance on the disposal of the mixed hazardous waste. Do not attempt to dispose of contaminated Disodium 5'-Inosinate down the drain.
Spill Procedures
In the event of a spill:
-
Evacuate and Ventilate: If a large amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean the Area: Carefully sweep or vacuum the spilled material. Avoid generating dust.
-
Dispose of Cleanup Materials: Place all contaminated cleanup materials in a sealed container and dispose of it as hazardous waste through your institution's EHS office.
Disposal of Empty Containers
-
Triple Rinse: Thoroughly rinse the empty container with water at least three times.
-
Collect Rinsate: The rinsate from uncontaminated containers can be disposed of down the sanitary sewer. If the original material was contaminated, the rinsate must be collected and disposed of as hazardous waste.
-
Deface Label: Obliterate or remove the original label from the container.
-
Dispose of Container: The clean, triple-rinsed container can typically be disposed of in the regular trash or recycled, depending on your local regulations.
Key Data for Disposal Decisions
| Property | Value | Implication for Disposal |
| Hazard Classification | Not classified as hazardous waste under RCRA. Generally Recognized as Safe (GRAS) by the FDA.[1] | Can often be disposed of as non-hazardous waste. |
| Solubility | Soluble in water. | Suitable for drain disposal with sufficient dilution if uncontaminated. |
| pH of Solution (1 in 20) | 7.0 - 8.5 | May require pH adjustment to be within the typical sewer disposal range of 5.0-9.0. |
| Aquatic Toxicity | No specific data available, but generally considered to have low environmental toxicity. | As a precaution, avoid large, undiluted releases to the environment. |
Disposal Decision Flowchart
Caption: Decision flowchart for the proper disposal of Disodium 5'-Inosinate.
Disclaimer: These procedures are intended as a general guide. Always consult your institution's specific waste disposal policies and local regulations. When in doubt, contact your Environmental Health and Safety (EHS) department.
References
Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling Disodium 5'-inosinate
Providing researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for the handling and disposal of Disodium 5'-inosinate.
This guide delivers procedural, step-by-step guidance to ensure the safe handling of Disodium 5'-inosinate in a laboratory setting. By adhering to these protocols, you can minimize exposure risks and maintain a safe research environment.
Hazard Identification and Risk Assessment
Disodium 5'-inosinate, a commonly used flavor enhancer, is also utilized in pharmaceutical and research applications. While some safety data sheets (SDS) do not classify it as hazardous, others indicate potential risks that warrant precautionary measures.[1] To ensure the highest safety standards, it is prudent to handle Disodium 5'-inosinate as a substance that may be harmful if swallowed, cause skin and eye irritation, and lead to respiratory irritation, particularly in its powdered form.[2]
Key Potential Hazards:
-
Oral Toxicity: Harmful if ingested.[2]
-
Skin Irritation: May cause skin irritation upon contact.[2]
-
Eye Irritation: Can cause serious eye irritation.[2]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[2]
Personal Protective Equipment (PPE) Protocol
A systematic approach to PPE selection is critical. The following table and workflow diagram outline the recommended PPE for handling Disodium 5'-inosinate.
| Task/Scenario | Required PPE | Specifications & Best Practices |
| Low-Dust Activities (e.g., handling solutions, small-scale weighing in a ventilated enclosure) | • Safety Glasses with Side Shields• Nitrile or Latex Gloves• Laboratory Coat | Eye Protection: Conforming to EN 166 (EU) or NIOSH (US) standards.[3][4]Gloves: Inspect for tears or holes before use. Wash and dry hands after removing gloves.[3][4]Lab Coat: Standard, properly fitted laboratory coat. |
| High-Dust Activities (e.g., large-scale weighing, blending, generating aerosols) | • Safety Goggles• Chemical-Resistant Gloves• Laboratory Coat or Impervious Clothing• Respiratory Protection | Eye Protection: Tightly fitting safety goggles are required to protect against airborne particles.[3][4]Gloves: Chemical-impermeable gloves are recommended.[3]Clothing: Wear impervious clothing to prevent skin contact.[2][4]Respirator: If exposure limits are exceeded or dust is generated, use a full-face respirator.[3][4] |
| Spill Cleanup | • Safety Goggles• Chemical-Resistant Gloves• Impervious Clothing• Respiratory Protection (if dust is present) | Follow the same PPE recommendations as for high-dust activities. Ensure adequate ventilation during cleanup.[2][3] |
Below is a logical workflow to guide the selection of appropriate PPE when handling Disodium 5'-inosinate.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Handling:
-
Post-Handling:
Emergency and First Aid Protocols
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][4] Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[3][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, consult a doctor.[3][4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][4] |
Disposal Plan
Proper disposal of Disodium 5'-inosinate and its contaminated packaging is crucial to prevent environmental contamination.
-
Chemical Disposal:
-
Dispose of the substance through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Do not allow the chemical to enter drains or sewer systems.[3][4] Discharge into the environment should be avoided.[3][4]
-
Collect waste material in suitable, closed containers that are clearly labeled for disposal.[3][4]
-
-
Contaminated Packaging Disposal:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]
-
Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[3]
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[3]
-
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
